molecular formula C6H4N2O2 B1279724 4-cyano-1H-pyrrole-2-carboxylic Acid CAS No. 80242-24-6

4-cyano-1H-pyrrole-2-carboxylic Acid

Cat. No.: B1279724
CAS No.: 80242-24-6
M. Wt: 136.11 g/mol
InChI Key: SAEZQFNKTQKVSM-UHFFFAOYSA-N
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Description

4-cyano-1H-pyrrole-2-carboxylic Acid is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEZQFNKTQKVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473002
Record name 4-cyano-1H-pyrrole-2-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80242-24-6
Record name 4-cyano-1H-pyrrole-2-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyano-1H-pyrrole-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known chemical properties, potential biological activities, and synthetic considerations for 4-cyano-1H-pyrrole-2-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and materials science.

Core Chemical Identity and Properties

This compound is an organic compound featuring a five-membered aromatic pyrrole ring.[1] This heterocyclic structure is substituted with a cyano (-CN) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position.[1] The presence of these functional groups makes it a valuable building block in organic synthesis, particularly for creating more complex nitrogen-containing molecules.[1] While it is typically a solid at room temperature, its carboxylic acid moiety suggests solubility in polar solvents.[1]

Table 1: Physicochemical and Identifier Data

Property Value Source
IUPAC Name This compound -
Molecular Formula C₆H₄N₂O₂ [1][2][3]
Molecular Weight 136.11 g/mol [2]
CAS Number 80242-24-6 [1]
Appearance Solid [2]
SMILES String OC(=O)c1cc(c[nH]1)C#N [2]
InChI 1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10) [1][2]
InChIKey SAEZQFNKTQKVSM-UHFFFAOYSA-N [2][3]

| MDL Number | MFCD09991904 |[2] |

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is limited. However, predicted mass spectrometry data provides insight into its behavior under ionization.

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 137.03456 127.6
[M+Na]⁺ 159.01650 137.8
[M-H]⁻ 135.02000 127.4
[M+NH₄]⁺ 154.06110 146.1
[M+K]⁺ 174.99044 135.2

Data sourced from PubChem.[3]

Experimental Protocols: A Generalized Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a plausible and generalized synthetic workflow can be conceptualized based on established pyrrole chemistry. The following diagram illustrates a logical, multi-step synthesis that could be adapted by researchers. This approach involves the sequential functionalization of a pyrrole ring, a common strategy in heterocyclic chemistry.

G cluster_start Starting Material cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Cyanation start Pyrrole or N-Protected Pyrrole product1 Pyrrole-2-carboxylic Acid Intermediate start->product1 Carboxylation at C2 reagent1 1. Grignard Formation (e.g., EtMgBr) 2. CO₂ 3. Acid Workup product1->reagent1 product2 This compound product1->product2 Electrophilic Cyanation at C4 reagent2 Cyanating Agent (e.g., Chlorosulfonyl isocyanate followed by DMF) product2->reagent2

A generalized workflow for the synthesis of this compound.

Methodology Notes:

  • Carboxylation: The C2 position of the pyrrole ring can be carboxylated by first forming a pyrrolyl-magnesium halide (a Grignard reagent) and then quenching it with carbon dioxide.

  • Cyanation: The introduction of a cyano group at the C4 position can be challenging. One potential route involves electrophilic cyanation using an agent like chlorosulfonyl isocyanate, which reacts to form a nitrile. The specific conditions would require optimization to ensure regioselectivity.

Biological Activity and Potential Applications

The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[4] Derivatives of pyrrole have demonstrated potential as antibacterial, anticancer, and antiviral agents.[4][5]

Anticancer Potential: Preliminary reports suggest that this compound exhibits potent anti-cancer activity in animal models.[1] It has also been noted for its ability to induce the proliferation of human epidermal progenitor cells.[1] The mechanism for these activities is not yet fully elucidated but may involve the inhibition of key cellular pathways. For instance, related 2-cyanopyrrole derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin synthesis and other biological processes.[6]

The following diagram illustrates a conceptual model where a pyrrole-based inhibitor, such as this compound, could interrupt a generic cell proliferation signaling pathway.

G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Kinase Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase TF Transcription Factor Activation Kinase->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 4-cyano-1H-pyrrole- 2-carboxylic acid Inhibitor->Block

Conceptual role of an inhibitor in a cell proliferation pathway.

This diagram shows the compound acting as a potential inhibitor of a downstream kinase cascade, thereby blocking the signal transduction that leads to cell proliferation. This represents a common mechanism for targeted anticancer agents and provides a logical framework for further investigation into the specific molecular targets of this compound.

References

In-Depth Technical Guide on the Physical Properties of 4-cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 4-cyano-1H-pyrrole-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of its key physical characteristics.

Core Physical Properties

At present, detailed quantitative physical data for this compound is not extensively documented. The available information is summarized in the table below.

Table 1: Summary of Known Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₄N₂O₂
Molecular Weight 136.11 g/mol [1]
Physical Form Solid[2]

For the purpose of providing a preliminary reference framework, the physical properties of the parent compound, pyrrole-2-carboxylic acid, are presented in Table 2. It is imperative to note that the addition of a cyano group at the 4-position will influence these properties, and the provided data should be interpreted with caution.

Table 2: Physical Properties of Pyrrole-2-carboxylic Acid (Parent Compound)

PropertyValue
Melting Point 206 °C (decomposes)[3]
Appearance White solid[3]

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental procedures that can be employed to determine the physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following workflow outlines the capillary method for its determination.

melting_point_workflow prep Sample Preparation: Finely grind the solid sample and pack it into a capillary tube to a height of 2-3 mm. measurement Measurement: Place the capillary in a melting point apparatus. Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C/min. prep->measurement record Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). measurement->record result Result: The melting point is reported as the range T1-T2. record->result solubility_workflow prep Saturated Solution Preparation: Add an excess of the solid to a known volume of the solvent in a sealed vial. Agitate at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. separation Phase Separation: Allow the vial to stand undisturbed for the excess solid to settle. Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles. prep->separation quantification Quantification: Determine the concentration of the solute in the filtered supernatant using a suitable analytical technique such as HPLC, UV-Vis spectroscopy, or gravimetric analysis. separation->quantification result Result: Calculate the solubility in appropriate units (e.g., mg/mL, mol/L). quantification->result pka_workflow setup Experimental Setup: Prepare a standard solution of the carboxylic acid and calibrate a pH meter using standard buffers. titration Titration: Place the acid solution in a beaker with a pH electrode and a magnetic stirrer. Titrate with a standardized solution of a strong base, recording the pH after each incremental addition. setup->titration analysis Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pH at the half-equivalence point corresponds to the pKa of the acid. titration->analysis result Result: Determine the pKa value from the titration curve. analysis->result nmr_workflow sample_prep Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) and transfer to an NMR tube. data_acq Data Acquisition: Place the sample in the NMR spectrometer, lock and shim the instrument, and acquire ¹H and ¹³C NMR spectra using standard pulse sequences. sample_prep->data_acq data_proc Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the solvent peak or an internal standard. data_acq->data_proc analysis Spectral Analysis: Integrate the signals in the ¹H spectrum and identify the chemical shifts and coupling constants to elucidate the molecular structure. data_proc->analysis ir_workflow sample_prep Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly on the ATR crystal. data_acq Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the spectrum of the sample. sample_prep->data_acq analysis Spectral Analysis: The instrument software automatically subtracts the background. Identify characteristic absorption bands corresponding to the functional groups (e.g., C≡N, C=O, O-H, N-H). data_acq->analysis ms_workflow sample_prep Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). data_acq Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum over a relevant m/z range. sample_prep->data_acq analysis Spectral Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound. Analyze the fragmentation pattern for structural information. data_acq->analysis

References

Elucidation of the Molecular Architecture: A Technical Guide to 4-cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the structural elucidation of 4-cyano-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the key analytical data and methodologies essential for the unambiguous identification and characterization of this molecule.

Molecular Structure and Properties

This compound possesses a core pyrrole ring substituted with a cyano group at the C4 position and a carboxylic acid group at the C2 position. The presence of these electron-withdrawing groups significantly influences the electron density distribution within the pyrrole ring and dictates the molecule's chemical reactivity and spectroscopic properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₄N₂O₂
Molecular Weight136.11 g/mol
IUPAC NameThis compound[1]
CAS Number80242-24-6[1]
SMILESOC(=O)c1cc(c[nH]1)C#N
InChI1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10)

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on the known chemical shifts and absorption frequencies of the pyrrole ring and its substituents.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~12.5br s1HN-H
~7.5d1HH5
~7.2d1HH3

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162C=O (Carboxylic Acid)
~130C2
~128C5
~118C≡N (Nitrile)
~115C3
~100C4

Table 4: Key IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~3200N-H stretch (Pyrrole)
~2230C≡N stretch (Nitrile)
~1700C=O stretch (Carboxylic Acid)

Mass Spectrometry:

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 136. Key fragmentation patterns would likely involve the loss of CO₂ (m/z 44) from the carboxylic acid group and potentially the loss of HCN (m/z 27) from the cyano-pyrrole ring system.

Experimental Protocols

A plausible synthetic route for the preparation of this compound is outlined below. This multi-step synthesis involves the formylation of a protected pyrrole, conversion of the aldehyde to a nitrile, and subsequent deprotection and hydrolysis.

Diagram of Synthetic Workflow:

synthesis_workflow A 1H-Pyrrole B N-Protected Pyrrole A->B Protection C 2-Formyl-N-Protected Pyrrole B->C Vilsmeier-Haack Formylation D 2-Cyano-N-Protected Pyrrole C->D Nitrile Formation E This compound D->E Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Protection of Pyrrole

Protocol: To a solution of 1H-pyrrole in a suitable aprotic solvent (e.g., THF, DMF), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride with an amine base, or di-tert-butyl dicarbonate). Stir the reaction at room temperature until completion, as monitored by TLC. Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the N-protected pyrrole by column chromatography.

Step 2: Vilsmeier-Haack Formylation

Protocol: In a flame-dried flask under an inert atmosphere, cool a solution of phosphorus oxychloride (POCl₃) in anhydrous DMF to 0 °C. To this, add a solution of the N-protected pyrrole in anhydrous DMF dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by pouring it onto ice-water and neutralize with a base (e.g., NaOH solution). Extract the product, 2-formyl-N-protected pyrrole, with an organic solvent and purify by column chromatography.

Step 3: Conversion of Aldehyde to Nitrile

Protocol: Dissolve the 2-formyl-N-protected pyrrole in a suitable solvent such as formic acid. Add hydroxylamine hydrochloride and heat the mixture to reflux for 1-2 hours. Cool the reaction mixture and pour it into water. Collect the precipitated product, 2-cyano-N-protected pyrrole, by filtration and wash with water.

Step 4: Hydrolysis of the Nitrile and Deprotection

Protocol: Suspend the 2-cyano-N-protected pyrrole in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH). Heat the mixture to reflux for several hours until the hydrolysis of the nitrile and the removal of the protecting group are complete (monitored by TLC). Cool the reaction mixture and adjust the pH to acidic conditions (pH 2-3) with a strong acid if a basic hydrolysis was performed. The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Signaling Pathways and Biological Relevance

Currently, there is limited information available in the public domain regarding the specific involvement of this compound in biological signaling pathways. However, the pyrrole scaffold is a common motif in many biologically active natural products and synthetic drugs. The presence of the cyano and carboxylic acid functional groups suggests potential for this molecule to act as a pharmacophore, potentially interacting with various biological targets through hydrogen bonding and other non-covalent interactions. Further research is warranted to explore the pharmacological profile of this compound.

Logical Relationship for Potential Biological Screening:

biological_screening Compound This compound Screening High-Throughput Screening Compound->Screening Target Identification of Biological Targets Screening->Target Pathway Pathway Analysis Target->Pathway Development Lead Compound for Drug Development Pathway->Development

Caption: A logical workflow for investigating the biological activity.

References

Spectroscopic and Analytical Profile of 4-Cyano-1H-pyrrole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 4-cyano-1H-pyrrole-2-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of predicted spectroscopic values based on established principles and detailed, generalized experimental protocols for obtaining and analyzing such data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of novel pyrrole-based compounds in drug discovery and development. The methodologies outlined herein are designed to be readily adaptable for the analysis of this and structurally related molecules.

Introduction

This compound is a substituted pyrrole derivative of interest in medicinal chemistry and materials science due to the presence of three key functional groups: a pyrrole ring, a carboxylic acid, and a nitrile. The pyrrole scaffold is a common motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The carboxylic acid moiety provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties, while the cyano group, a potent electron-withdrawing group, can modulate the electronic properties of the pyrrole ring and participate in various chemical transformations.

Accurate and thorough characterization of such molecules is paramount for confirming their identity, purity, and for elucidating their structure-activity relationships. This guide provides a detailed framework for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

In the absence of directly published experimental spectra, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H37.2 - 7.4dThe presence of the electron-withdrawing cyano group at position 4 is expected to deshield this proton, shifting it downfield.
H57.0 - 7.2dThe carboxylic acid at position 2 will also influence the chemical shift of this proton.
NH11.0 - 13.0br sThe N-H proton of pyrroles often appears as a broad singlet and its chemical shift is highly dependent on the solvent and concentration.
COOH12.0 - 14.0br sThe carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift.

Predicted in DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2125 - 130The carbon bearing the carboxylic acid.
C3120 - 125
C4100 - 105The carbon attached to the cyano group will be significantly shifted upfield.
C5115 - 120
C=O160 - 165The carbonyl carbon of the carboxylic acid.
C≡N115 - 120The carbon of the nitrile group.

Predicted in DMSO-d₆

Predicted FT-IR Data

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)3300 - 2500BroadA very broad band characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
N-H (Pyrrole)3400 - 3200Medium, SharpThe N-H stretch of the pyrrole ring.
C-H (Aromatic)3150 - 3100MediumStretching vibrations of the C-H bonds on the pyrrole ring.
C≡N (Nitrile)2240 - 2220Strong, SharpA characteristic and strong absorption for the nitrile group.
C=O (Carboxylic Acid)1720 - 1680StrongThe carbonyl stretch of the carboxylic acid.
C=C (Pyrrole Ring)1600 - 1450MediumAromatic ring stretching vibrations.
C-O (Carboxylic Acid)1320 - 1210StrongStretching vibration of the C-O bond.
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺137.0345Calculated for C₆H₅N₂O₂⁺
[M-H]⁻135.0200Calculated for C₆H₃N₂O₂⁻
[M-COOH]⁺91.0396Fragmentation corresponding to the loss of the carboxylic acid group.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of exchangeable protons (NH and COOH).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as the ¹³C nucleus is less sensitive.

  • Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the spectrum.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • A small amount of a modifier, such as formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode), can be added to the solvent to promote ionization.

  • The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI):

  • Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizer Gas Pressure: As recommended by the instrument manufacturer.

  • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Logical_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound NMR NMR Compound->NMR IR FT-IR Compound->IR MS MS Compound->MS Connectivity Proton & Carbon Connectivity NMR->Connectivity Functional_Groups Functional Groups (C=O, C≡N, O-H, N-H) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Connectivity->Compound Functional_Groups->Compound Molecular_Weight->Compound

Technical Guide: 4-cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 80242-24-6

This technical guide provides a comprehensive overview of 4-cyano-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and potential biological applications, with a focus on its role as a scaffold in medicinal chemistry.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₆H₄N₂O₂ and a molecular weight of 136.11 g/mol .[1] A summary of its key identifiers and properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers

PropertyValueReference
CAS Number 80242-24-6
Molecular Formula C₆H₄N₂O₂[1]
Molecular Weight 136.11[1]
Physical Form Solid[1]
InChI 1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10)[1]
SMILES OC(=O)c1cc(c[nH]1)C#N[1]

Synthesis

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target This compound Precursor1 Protected Pyrrole-2-carboxylate Target->Precursor1 Functional Group Interconversion (CN from Br/I) Precursor2 Pyrrole-2-carboxylate Precursor1->Precursor2 Protection StartingMaterial Pyrrole Precursor2->StartingMaterial Carboxylation Step1 Pyrrole Step2 Ethyl Pyrrole-2-carboxylate Step1->Step2 Friedel-Crafts Acylation or via Grignard Reagent Step3 N-Protected Ethyl 4-halopyrrole-2-carboxylate Step2->Step3 Halogenation & N-Protection Step4 N-Protected Ethyl 4-cyanopyrrole-2-carboxylate Step3->Step4 Cyanation (e.g., with CuCN) Step5 This compound Step4->Step5 Hydrolysis & Deprotection

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not extensively published. However, protocols for the synthesis and biological evaluation of structurally related pyrrole derivatives can provide valuable insights for researchers.

General Synthesis of Pyrrole-2-carboxamide Derivatives

A general procedure for the synthesis of pyrrole-2-carboxamide derivatives, which are analogs of the target compound, involves the hydrolysis of a cyano group to a carboxamide. This can be achieved by treating the corresponding 2-cyanopyrrole derivative with a mixture of potassium carbonate and hydrogen peroxide in a solvent such as DMSO at room temperature.[2]

Biological Evaluation of Related Compounds

The inhibitory activity of pyrrole derivatives against tyrosinase can be assessed using L-DOPA as a substrate. The assay measures the enzymatic conversion of L-DOPA, and the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined. Kojic acid is often used as a reference inhibitor.[2]

The antimycobacterial activity of pyrrole derivatives against Mycobacterium tuberculosis H37Rv can be evaluated using methods like the Microplate Alamar Blue Assay (MABA). This assay determines the minimum inhibitory concentration (MIC) of the compounds, with standard antitubercular agents such as pyrazinamide and streptomycin used as controls.

Quantitative Data

While specific spectral data for this compound is limited, data for its methyl ester and the parent compound, pyrrole-2-carboxylic acid, are available and can serve as a reference.

Table 2: Spectroscopic Data of Related Compounds

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec (m/z)IR (cm⁻¹)
Methyl 4-cyano-1H-pyrrole-2-carboxylate 9.0 (br s, 1H, NH), 7.4 (d, 1H), 7.1 (d, 1H), 3.8 (s, 3H, OCH₃)Not available150.04 (M+)Not available
Pyrrole-2-carboxylic acid 11.72 (br s, 1H, COOH), 6.97 (m, 1H), 6.75 (m, 1H), 6.15 (m, 1H) [in DMSO-d₆][3]162.1, 122.8, 115.5, 110.3, 109.4 [in DMSO-d₆]111.03 (M+)3300-2500 (O-H), 1680 (C=O)

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential in various therapeutic areas. The cyano group, in particular, has been identified as a crucial moiety for the biological activity in some contexts.

Enzyme Inhibition

Certain 2-cyanopyrrole derivatives have demonstrated potent inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis. The cyano group has been found to be critical for this inhibitory effect, as its conversion to an amide or carbamate group leads to a significant reduction in activity.[2] This suggests that this compound could be a valuable scaffold for designing novel tyrosinase inhibitors for applications in cosmetics and medicine.

cluster_pathway Tyrosinase Catalyzed Melanin Synthesis Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin ... Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->DOPA Inhibitor 2-Cyanopyrrole Derivatives Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the tyrosinase pathway by 2-cyanopyrrole derivatives.

Antimicrobial Activity

Pyrrole-2-carboxamide derivatives have been designed and synthesized as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis. Structure-activity relationship studies have indicated that the pyrrole-2-carboxamide scaffold is a promising starting point for the development of new antitubercular drugs.[4]

Pyrrole derivatives have been identified as inhibitors of quorum sensing (QS) in pathogenic bacteria such as Pseudomonas aeruginosa.[5][6] QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By inhibiting QS, these compounds can potentially disarm pathogens without killing them, which may reduce the development of antibiotic resistance. This indicates that this compound could be explored as a lead structure for the development of novel anti-infective agents that target bacterial communication.

cluster_qs Bacterial Quorum Sensing and Inhibition Bacteria Bacterial Population Signal Autoinducer Signal (e.g., AHLs) Bacteria->Signal Production Receptor Receptor Protein Signal->Receptor Binding Virulence Virulence & Biofilm Receptor->Virulence Gene Expression Inhibitor Pyrrole Derivative Inhibitor->Receptor Inhibition

Caption: Mechanism of quorum sensing inhibition by pyrrole derivatives.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel 4-Cyano-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the emerging potential of 4-cyano-1H-pyrrole-2-carboxylic acid as a core scaffold for the development of novel therapeutic agents. While direct and extensive research on derivatives of this specific scaffold is nascent, this document synthesizes established methodologies from closely related pyrrole chemistry to provide a comprehensive framework for its exploration. By examining analogous compound classes, we present a roadmap for the synthesis, biological evaluation, and structure-activity relationship (SAR) elucidation of novel this compound derivatives.

Introduction: The Untapped Potential of a Privileged Scaffold

The pyrrole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The strategic placement of both a cyano group and a carboxylic acid on the pyrrole core, as seen in this compound, offers a unique combination of functionalities. The cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical transformations, while the carboxylic acid provides a key interaction point for biological targets and a means for prodrug strategies. This dual functionality suggests a rich potential for developing inhibitors for a variety of biological targets, including enzymes and receptors.

This guide will focus on a systematic approach to unlock this potential, drawing parallels from the successful discovery of related cyanopyrrole and pyrrole-2-carboxamide derivatives.

Synthetic Strategies and Derivatization

The commercially available this compound serves as an ideal starting point for the generation of a diverse chemical library. The primary points for derivatization are the pyrrole nitrogen and the carboxylic acid.

General Synthetic Workflow

A logical workflow for the synthesis and evaluation of novel derivatives is outlined below. This process begins with the derivatization of the core scaffold, followed by purification, characterization, and subsequent biological screening.

G A Start: this compound B Amide Coupling (e.g., HATU, EDC) A->B R-NH2 C N-Alkylation / N-Arylation (e.g., Alkyl halide, Base) A->C R-X D Library of Novel Amide Derivatives B->D E Library of N-Substituted Derivatives C->E F Purification (e.g., Column Chromatography, HPLC) D->F E->F G Structural Characterization (NMR, MS, HRMS) F->G H Biological Screening (e.g., Enzyme Inhibition Assay) G->H I Data Analysis & SAR H->I J Lead Compound Identification I->J G UV UV Radiation Receptor Receptor UV->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MITF MITF (Transcription Factor) ERK->MITF Activation Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Transcription Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_Gene->Tyrosinase_mRNA Tyrosinase Tyrosinase Enzyme Tyrosinase_mRNA->Tyrosinase Melanin Melanin Production Tyrosinase->Melanin Catalysis Inhibitor 4-Cyano-1H-pyrrole- 2-carboxylic acid Derivatives Inhibitor->Tyrosinase Inhibition

References

The Unexplored Potential of 4-cyano-1H-pyrrole-2-carboxylic acid: A Technical Overview of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. The introduction of cyano (-CN) and carboxylic acid (-COOH) functionalities, as seen in 4-cyano-1H-pyrrole-2-carboxylic acid, can significantly influence the compound's electronic properties, binding interactions, and overall biological profile. This technical guide explores the known biological activities of analogous pyrrole-containing molecules, with a focus on their potential as inhibitors of key enzymes such as inosine monophosphate dehydrogenase (IMPDH), tyrosinase, and cyclooxygenase (COX), as well as their application as anticancer and anti-tuberculosis agents.

Potential Biological Activities of Substituted Pyrrole Derivatives

Based on the biological evaluation of structurally similar compounds, derivatives of this compound could potentially exhibit the following activities:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): A significant number of pyrrole-containing compounds, particularly those with a cyano group, have been investigated as inhibitors of IMPDH.[1][2] This enzyme is a critical target in cancer and immunology as it catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells like cancer cells and activated lymphocytes.[3][4]

  • Anticancer Activity: Various pyrrole derivatives have shown promising anticancer properties.[5][6][7] The proposed mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival. For instance, some pyrrole derivatives have been designed as androgen receptor antagonists for the treatment of prostate cancer.[8]

  • Tyrosinase Inhibition: Several 2-cyanopyrrole derivatives have been synthesized and evaluated as potent tyrosinase inhibitors.[9][10] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[11][12]

  • Anti-inflammatory Activity: Pyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[13][14][15] Dual inhibition of COX-2 and 5-lipoxygenase (LOX) is a particularly attractive strategy for developing safer anti-inflammatory drugs.[15]

  • Anti-Tuberculosis Activity: Pyrrole-2-carboxamides have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the transport of mycolic acids and essential for the viability of Mycobacterium tuberculosis.[16]

Quantitative Data on the Biological Activity of Pyrrole Derivatives

The following tables summarize the quantitative data for various pyrrole derivatives, showcasing their potency against different biological targets. It is important to note that these are analogs and not this compound itself.

Table 1: IMPDH Inhibitory Activity of Indole-Based Analogs

Compound IDTargetIC50 (nM)Cell-Based AssayIC50 (µM)Reference
Compound 19 IMPDH180CEM Proliferation3.5[1]
Compound 20 IMPDH260CEM Proliferation2.8[1]
Compound 26 IMPDH33CEM Proliferation>10[1]

Table 2: Anticancer Activity of Alkynylated Pyrrole Derivatives

Compound IDCell LineIC50 (µM)Reference
12l U2512.29 ± 0.18[7]
12l A5493.49 ± 0.30[7]

Table 3: Tyrosinase Inhibitory Activity of 2-Cyanopyrrole Derivatives

Compound IDTargetIC50 (µM)Reference
A12 Tyrosinase0.97[9][10]
Kojic Acid (Reference) Tyrosinase28.72[9][10]

Table 4: COX-2/LOX Inhibitory Activity of Pyrrole-Cinnamate Hybrids

Compound IDTargetIC50 (µM)Reference
5 COX-20.55[15]
6 COX-27.0[15]
2 s-LOX7.5[15]
5 s-LOX30[15]
6 s-LOX27.5[15]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the context of pyrrole derivatives.

IMPDH Inhibition Assay (Spectrophotometric)

This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against IMPDH by monitoring the production of NADH.[17][18]

Materials:

  • Purified recombinant IMPDH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA

  • Inosine Monophosphate (IMP) solution

  • β-Nicotinamide Adenine Dinucleotide (NAD+) solution

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of IMP, NAD+, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or solvent control)

    • IMPDH enzyme solution

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate solution (a mixture of IMP and NAD+) to each well to start the reaction.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol describes a common method to screen for tyrosinase inhibitors using L-DOPA as a substrate.[10]

Materials:

  • Mushroom tyrosinase

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • L-DOPA solution

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound at various concentrations (or solvent control)

    • Tyrosinase solution

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.

  • Measurement: Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) at different time points.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

IMPDH Inhibition Pathway

The inhibition of IMPDH by a hypothetical this compound derivative would disrupt the de novo synthesis of guanine nucleotides. This depletion of the guanine nucleotide pool has significant downstream effects, particularly in rapidly dividing cells.

IMPDH_Inhibition_Pathway cluster_Purine_Synthesis De Novo Purine Biosynthesis cluster_Inhibitor Inhibitor Action cluster_Downstream_Effects Downstream Effects IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA_synthesis Decreased DNA & RNA Synthesis Inhibitor 4-Cyano-1H-pyrrole-2- carboxylic acid derivative IMPDH IMPDH Inhibitor->IMPDH Inhibition GTP_depletion GTP Depletion GTP_depletion->DNA_RNA_synthesis Cell_proliferation Inhibition of Cell Proliferation (e.g., Cancer cells, Lymphocytes) DNA_RNA_synthesis->Cell_proliferation Apoptosis Induction of Apoptosis Cell_proliferation->Apoptosis

Caption: Inhibition of IMPDH by a pyrrole derivative leads to GTP depletion and downstream effects.

General Workflow for Biological Evaluation of Novel Compounds

The process of discovering and evaluating the biological activity of a new chemical entity like a this compound derivative typically follows a structured workflow.

Biological_Evaluation_Workflow start Synthesis & Characterization of Pyrrole Derivative in_vitro In Vitro Screening (e.g., Enzyme Inhibition, Cytotoxicity) start->in_vitro quantitative Quantitative Analysis (IC50/EC50 Determination) in_vitro->quantitative mechanistic Mechanism of Action Studies (e.g., Signaling Pathway Analysis) quantitative->mechanistic in_vivo In Vivo Studies (Animal Models) mechanistic->in_vivo lead Lead Compound Identification in_vivo->lead

Caption: A typical workflow for the biological evaluation of a novel chemical compound.

Conclusion

While direct experimental data on this compound is currently lacking, the extensive research on its structural analogs strongly suggests a high potential for significant biological activity. The presence of both a cyano and a carboxylic acid group on the pyrrole ring provides unique electronic and hydrogen-bonding characteristics that could be exploited for potent and selective inhibition of various enzymes. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. The data and protocols presented in this guide, derived from closely related compounds, provide a solid foundation and a starting point for such investigations.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 4-cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action of 4-cyano-1H-pyrrole-2-carboxylic acid is limited in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the activities of structurally related pyrrole derivatives, including 2-cyanopyrroles and pyrrole-2-carboxamides. The described activities may not be directly attributable to this compound itself and would require experimental validation.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrrole family. Pyrrole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry. This document explores the potential mechanisms of action of this compound by examining the established biological targets of its close analogs. The primary putative mechanisms discussed are the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3), tyrosinase, and proline racemase.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3): A Potential Antituberculosis Mechanism

Derivatives of pyrrole-2-carboxylic acid, specifically pyrrole-2-carboxamides, have been identified as potent inhibitors of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis. This suggests a potential application of this compound derivatives in the development of new antituberculosis drugs.

Mechanism of Action

MmpL3 is an essential inner membrane protein in mycobacteria responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are major components of the mycobacterial cell wall, providing a crucial protective barrier.

The proposed mechanism of action for pyrrole-2-carboxamide inhibitors involves the disruption of this TMM transport process. By inhibiting MmpL3, these compounds prevent the incorporation of mycolic acids into the cell wall, leading to a compromised cell envelope and ultimately, bacterial cell death. Some MmpL3 inhibitors have been shown to act by directly binding to the transporter, while others may function by dissipating the proton motive force (PMF) that energizes the transport process.

Signaling Pathway

The inhibition of MmpL3 directly disrupts the mycolic acid biosynthesis and transport pathway, a critical process for the survival of Mycobacterium tuberculosis.

MmpL3_Inhibition_Pathway FAS-I Fatty Acid Synthase-I (FAS-I) Pks13 Polyketide Synthase 13 (Pks13) FAS-I->Pks13 Fatty Acyl-AMP TMM_Synthesis Trehalose Monomycolate (TMM) Synthesis Pks13->TMM_Synthesis Mycolic Acid MmpL3 MmpL3 Transporter TMM_Synthesis->MmpL3 TMM AG_Mycolation Arabinogalactan Mycolation MmpL3->AG_Mycolation TMM TDM_Synthesis Trehalose Dimycolate (TDM) Synthesis MmpL3->TDM_Synthesis TMM Disrupted_Transport Disrupted TMM Transport Cell_Wall Cell Wall Assembly AG_Mycolation->Cell_Wall TDM_Synthesis->Cell_Wall Inhibitor Pyrrole-2-carboxamide (e.g., Derivative of this compound) Inhibitor->MmpL3 Inhibits Proline_Racemase_Inhibition L_Proline L-Proline Proline_Racemase Proline Racemase L_Proline->Proline_Racemase D_Proline D-Proline Pathogen_Survival Pathogen Survival & Immune Evasion D_Proline->Pathogen_Survival Proline_Racemase->D_Proline Inhibitor Pyrrole-2-carboxylic acid (Analog of this compound) Inhibitor->Proline_Racemase Inhibits

Potential Therapeutic Targets of 4-cyano-1H-pyrrole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core: Inferred Potential Therapeutic Targets

Based on the bioactivities of analogous compounds, 4-cyano-1H-pyrrole-2-carboxylic acid could potentially target a range of proteins and pathways implicated in various diseases. The presence of both a carboxylic acid and a cyano group on the pyrrole scaffold suggests the possibility of diverse molecular interactions.

1. Enzymes Involved in Pathogen Survival and Function:

  • Mycobacterial Membrane Protein Large 3 (MmpL3): Pyrrole-2-carboxamides have been identified as potent inhibitors of MmpL3, a crucial transporter of mycolic acids in Mycobacterium tuberculosis. These inhibitors show promise in treating drug-resistant tuberculosis. The core pyrrole-2-carboxamide structure is a key pharmacophore, and while this compound is not a carboxamide, its core scaffold suggests MmpL3 as a potential target for novel anti-tubercular agents.

  • Proline Racemases: Pyrrole-2-carboxylic acid is a known inhibitor of proline racemase, an enzyme essential for certain pathogenic bacteria and parasites like Trypanosoma cruzi. This inhibition is based on the compound acting as a transition state analog. The core structure of this compound makes proline racemases a plausible therapeutic target.

2. Enzymes Involved in Inflammation and Disease:

  • Cyclooxygenase (COX) Enzymes: Various pyrrole derivatives have been investigated as inhibitors of COX-1 and COX-2, enzymes central to the inflammatory cascade. The anti-inflammatory properties of some pyrrole-containing non-steroidal anti-inflammatory drugs (NSAIDs) are well-established. Therefore, this compound may exhibit inhibitory activity against COX enzymes.

  • Tyrosinase: Certain 2-cyanopyrrole derivatives have demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This suggests a potential application in treating hyperpigmentation disorders.

3. Pathways Involved in Cancer Proliferation:

  • Tubulin Polymerization: Some cyano-substituted pyrrolo-fused quinoline derivatives have been shown to exhibit anticancer activity by inhibiting tubulin polymerization. The presence of a cyano group in the target compound makes this a potential mechanism of action to investigate.

  • Receptor Tyrosine Kinases (RTKs): The pyrrole ring is a core scaffold in several approved anticancer drugs that target RTKs, such as sunitinib. While direct evidence is lacking, the general structural motif suggests that an investigation into the effects of this compound on various RTKs could be a fruitful area of research.

Data Presentation: Activity of Analogous Pyrrole Derivatives

The following tables summarize quantitative data for structurally related compounds, providing a benchmark for potential efficacy that could be expected from this compound.

Table 1: Tyrosinase Inhibitory Activity of a 2-Cyanopyrrole Derivative

CompoundTargetIC50 (µM)Reference CompoundReference IC50 (µM)
2-cyanopyrrole derivative A12Tyrosinase0.97Kojic Acid28.72

Table 2: COX Inhibitory Activity of a Pyrrole-Cinnamate Hybrid

CompoundTargetIC50 (µM)
Pyrrole-cinnamate hybrid 5COX-20.55

Table 3: Antitubercular Activity of a Pyrrole-2-Carboxamide Derivative

CompoundTarget OrganismMIC (µg/mL)
A pyrrole-2-carboxamide derivativeMycobacterium tuberculosis H37Rv< 0.016

Experimental Protocols

Detailed methodologies for key experiments to assess the potential therapeutic activities of this compound are outlined below.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase.

  • Principle: Mushroom tyrosinase is used to catalyze the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The reduction in the rate of dopachrome formation in the presence of the test compound indicates inhibition.

  • Materials:

    • Mushroom Tyrosinase

    • L-DOPA

    • This compound (Test Compound)

    • Kojic Acid (Positive Control)

    • Phosphate Buffer (pH 6.8)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the test compound and positive control in DMSO.

    • In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or positive control.

    • Pre-incubate the plate at a specified temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding L-DOPA solution to all wells.

    • Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

COX Inhibitor Screening Assay

This assay evaluates the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme is then measured using a colorimetric or fluorometric probe.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic Acid (substrate)

    • Heme (cofactor)

    • Fluorometric or colorimetric probe

    • This compound (Test Compound)

    • Celecoxib or other known COX inhibitor (Positive Control)

    • Assay Buffer

    • 96-well plate

    • Fluorometric or colorimetric plate reader

  • Procedure:

    • Prepare stock solutions of the test compound and positive control.

    • In a 96-well plate, add assay buffer, heme, the respective COX enzyme, and various concentrations of the test compound or positive control.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence or absorbance in a kinetic mode.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value for each enzyme.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.

  • Materials:

    • Bacterial strain of interest (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis)

    • Appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria)

    • This compound (Test Compound)

    • Known antibiotic (Positive Control)

    • Sterile 96-well plates

    • Incubator

  • Procedure:

    • Prepare a standardized inoculum of the test bacterium.

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.

    • Inoculate each well with the bacterial suspension.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours, or longer for slow-growing mycobacteria).

    • Visually inspect the plates for turbidity (growth) and determine the MIC.

In Vitro Cytotoxicity Assay

This assay assesses the ability of a compound to kill or inhibit the proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

  • Materials:

    • Human cancer cell line(s)

    • Complete cell culture medium

    • This compound (Test Compound)

    • Doxorubicin or other known cytotoxic agent (Positive Control)

    • MTT solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow for formazan crystal formation.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate potential mechanisms and workflows relevant to the investigation of this compound.

G cluster_0 Potential Anti-inflammatory Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound (Hypothesized Inhibitor) Compound->COX_Enzymes G cluster_1 Experimental Workflow for Target Identification Start Synthesize/ Obtain Compound In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Phenotypic Screens) Start->In_Vitro_Screening Hit_Identification Identify 'Hits' (Active Compounds) In_Vitro_Screening->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Genetic Screens) Hit_Identification->Target_Deconvolution Active Lead_Optimization Lead Optimization Target_Validation Target Validation (e.g., Knockdown/Overexpression, Biophysical Binding Assays) Target_Deconvolution->Target_Validation Target_Validation->Lead_Optimization

An In-depth Technical Guide on the Safety and Handling of 4-cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-cyano-1H-pyrrole-2-carboxylic acid (CAS No: 80242-24-6), a key building block in medicinal chemistry and drug development. This document outlines the known hazards, proper handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting. Additionally, it explores its potential biological activities, offering insights into its relevance in current research.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₆H₄N₂O₂ and a molecular weight of 136.11 g/mol .[1] Its structure consists of a pyrrole ring substituted with a cyano group at the 4-position and a carboxylic acid group at the 2-position.

Safety and Hazard Information

The primary hazards associated with this compound are its potential for harm if ingested, inhaled, or in contact with skin.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Quantitative Safety Data
ParameterValueReference
Molecular Formula C₆H₄N₂O₂[1]
Molecular Weight 136.11 g/mol [1]
Physical Form Solid
CAS Number 80242-24-6[1][2]
Storage Class 11 - Combustible Solids
WGK (Water Hazard Class) WGK 3

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Recommended PPE Workflow

Caption: Recommended Personal Protective Equipment (PPE) and Handling Workflow.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Fire Fighting and Accidental Release Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Accidental Release:

    • Evacuate personnel to a safe area.

    • Wear appropriate personal protective equipment.

    • Avoid dust formation.

    • Sweep up the spilled solid and place it in a suitable, closed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

While specific experimental protocols for the direct use of this compound in biological assays are not widely published, its synthesis and the synthesis of related compounds provide insight into its handling in a research context. The following are generalized protocols based on the synthesis of similar pyrrole derivatives.

General Synthesis and Handling Protocol

This protocol outlines the general steps for the synthesis of a pyrrole derivative, which involves the handling of reagents and purification of the product.

Synthesis_Workflow Start Start Reagents Prepare Reactants and Solvents Start->Reagents Reaction Combine Reactants under Inert Atmosphere Reagents->Reaction Stirring Stir at Specified Temperature and Time Reaction->Stirring Monitoring Monitor Reaction by TLC Stirring->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis and handling of pyrrole derivatives.

Detailed Methodology:

  • Reaction Setup: A reaction flask is charged with the starting materials and a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The this compound, if used as a starting material, would be added at this stage, often portion-wise to control the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layers are combined, washed, and dried.

  • Purification: The crude product is purified, typically by column chromatography on silica gel.

  • Storage: The purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Biological Activity and Signaling Pathways

Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. Notably, some pyrrole-2-carboxylic acid derivatives have been identified as inhibitors of the quorum-sensing (QS) system in the pathogenic bacterium Pseudomonas aeruginosa.

Inhibition of Pseudomonas aeruginosa Quorum Sensing

The quorum-sensing system in P. aeruginosa is a complex signaling network that regulates the expression of virulence factors and biofilm formation. The two main QS systems are the las and rhl systems, which are regulated by the transcriptional activators LasR and RhlR, respectively.[3][4] These regulators are activated by their cognate autoinducers. Inhibition of these systems is a promising anti-virulence strategy.[4][5]

The proposed mechanism of action for some pyrrole-based inhibitors involves the disruption of the LasR and RhlR regulatory activity.

Quorum_Sensing_Inhibition cluster_Las Las System cluster_Rhl Rhl System LasI LasI Autoinducer1 3O-C12-HSL LasI->Autoinducer1 synthesizes LasR LasR Virulence_Las Virulence Gene Expression (e.g., elastase, protease) LasR->Virulence_Las promotes RhlR RhlR LasR->RhlR activates Autoinducer1->LasR activates RhlI RhlI Autoinducer2 C4-HSL RhlI->Autoinducer2 synthesizes Virulence_Rhl Virulence Gene Expression (e.g., pyocyanin, rhamnolipids) RhlR->Virulence_Rhl promotes Autoinducer2->RhlR activates Inhibitor 4-Cyano-1H-pyrrole- 2-carboxylic acid Inhibitor->LasR inhibits Inhibitor->RhlR inhibits

Caption: Proposed mechanism of quorum sensing inhibition in P. aeruginosa.

This guide is intended to provide essential safety and handling information for this compound. It is crucial for all personnel handling this compound to be familiar with its potential hazards and to adhere strictly to the recommended safety protocols. Researchers are encouraged to consult the full Safety Data Sheet (SDS) from their supplier for the most detailed and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for Pyrrole Carboxylic Acids in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, pyrrole carboxylic acid derivatives have emerged as a promising class of agents in anticancer research. These compounds have demonstrated potential in targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. While research on the specific molecule 4-cyano-1H-pyrrole-2-carboxylic acid is still emerging, the broader class of pyrrole carboxylic acids and their derivatives has been the subject of numerous studies.

These application notes provide an overview of the potential applications of pyrrole carboxylic acid derivatives in oncology research and offer detailed protocols for evaluating their anticancer efficacy. The information presented herein is a synthesis of findings from various studies on different pyrrole derivatives and can serve as a guide for investigating novel compounds within this class, such as this compound.

Data Presentation: Anticancer Activity of Pyrrole Derivatives

The following table summarizes the in vitro anticancer activity of several pyrrole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Alkynylated PyrrolesCompound 12lU251 (Glioma)2.29 ± 0.18[1]
A549 (Lung)3.49 ± 0.30[1]
Pyrrole-Indole HybridsCompound 3hT47D (Breast)2.4[2]
Aromatase Inhibition1.8[2]
Compound 3kT47D (Breast)10.6[2]
Aromatase Inhibition0.018[2]
Pyrrolo-imidazole DerivativesMost Active CompoundPancreatic Cancer Cells0.062 - 0.063[3]
Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP)PPDHMPA549 (Lung)19.94 ± 1.23
HeLa (Cervical)16.73 ± 1.78

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer properties of a test compound from the pyrrole carboxylic acid class.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of the test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Incubate the plates for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To determine if the test compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To investigate the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_setup Initial Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., A549, MCF-7) mtt_assay Cell Viability Assay (MTT) Determine IC50 cell_culture->mtt_assay compound_prep Prepare Test Compound (this compound derivative) compound_prep->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay Use IC50 concentration cell_cycle_assay Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay Use IC50 concentration data_analysis Data Interpretation and Conclusion apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

Caption: Experimental workflow for evaluating the anticancer activity of a pyrrole carboxylic acid derivative.

signaling_pathway cluster_compound Compound Action cluster_targets Potential Molecular Targets cluster_cellular_effects Cellular Outcomes pyrrole_acid Pyrrole Carboxylic Acid Derivative tubulin Tubulin Polymerization pyrrole_acid->tubulin Inhibition kinases Protein Kinases (e.g., PI3K/mTOR) pyrrole_acid->kinases Inhibition aromatase Aromatase pyrrole_acid->aromatase Inhibition cell_cycle_arrest Cell Cycle Arrest (G0/G1 or G2/M) tubulin->cell_cycle_arrest kinases->cell_cycle_arrest apoptosis Apoptosis Induction kinases->apoptosis cell_cycle_arrest->apoptosis

Caption: Potential signaling pathways affected by anticancer pyrrole carboxylic acid derivatives.

References

Application Notes and Protocols for 4-Cyano-1H-pyrrole-2-carboxylic Acid and its Analogs as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-cyano-1H-pyrrole-2-carboxylic acid and its structural analogs, particularly the highly potent 2-cyanopyrrole derivatives, as inhibitors of tyrosinase. This document includes detailed experimental protocols for assessing their inhibitory activity and cellular effects, along with a summary of available quantitative data and visualizations of key experimental workflows and the melanogenesis signaling pathway.

Introduction

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Consequently, the development of potent and safe tyrosinase inhibitors is a significant area of research in dermatology and cosmetology.

Pyrrole derivatives, specifically those containing a cyano group, have emerged as a promising class of tyrosinase inhibitors. While specific inhibitory data for this compound is not extensively available in the public domain, a closely related analog, a 2-cyanopyrrole derivative designated as compound A12 , has demonstrated exceptionally high inhibitory activity against mushroom tyrosinase.[2] This compound serves as a valuable lead structure for the design of novel and effective tyrosinase inhibitors.[2]

Mechanism of Action

Compound A12 , a 2-cyanopyrrole derivative, has been characterized as a reversible and mixed-type inhibitor of tyrosinase.[2] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme.[3] The inhibitory mechanism of many small molecule tyrosinase inhibitors involves chelation of the copper ions within the active site of the enzyme, which is essential for its catalytic activity.[3] Molecular docking studies of 2-cyanopyrrole derivatives suggest that interactions such as metal-ligand interactions, π-π stacking, and hydrophobic interactions play a significant role in their binding to tyrosinase.[2]

Quantitative Data

The following table summarizes the tyrosinase inhibitory activity of the potent 2-cyanopyrrole derivative, A12 , in comparison to the standard inhibitor, kojic acid.

CompoundTarget EnzymeSubstrateIC50 Value (µM)Inhibition TypeCellular Activity (B16F10 cells)Reference
Compound A12 Mushroom TyrosinaseL-DOPA0.97Reversible, Mixed-type33.48% inhibition at 100 µM[2]
Kojic Acid Mushroom TyrosinaseL-DOPA28.72Mixed-type39.81% inhibition at 100 µM[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and its analogs.

This assay is a primary in vitro method to screen for and characterize tyrosinase inhibitors using commercially available mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Test compound (e.g., this compound or its analog)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Further dilute with phosphate buffer to obtain a range of desired concentrations.

  • In a 96-well plate, add 80 µL of phosphate buffer, 50 µL of mushroom tyrosinase solution (e.g., 300 U/mL in phosphate buffer), and 50 µL of the test compound solution at various concentrations.

  • Incubate the mixture at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute for 20 minutes) using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

This cell-based assay evaluates the effect of the test compound on tyrosinase activity within a cellular context.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound

  • Lysis buffer (e.g., phosphate buffer pH 6.8 containing 1% Triton X-100)

  • L-DOPA

  • BCA Protein Assay Kit

Procedure:

  • Seed B16F10 cells in a 6-well plate at a density of approximately 2 x 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the cell lysates at 12,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • In a 96-well plate, mix equal amounts of protein from each lysate with L-DOPA solution (final concentration, e.g., 2 mg/mL).

  • Incubate the plate at 37°C for 1 hour.

  • Measure the absorbance at 475 nm.

  • Normalize the tyrosinase activity to the protein concentration and express the results as a percentage of the untreated control.

This assay quantifies the effect of the test compound on melanin production in cultured melanoma cells.

Materials:

  • B16F10 mouse melanoma cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound

  • 1 N NaOH

  • BCA Protein Assay Kit

Procedure:

  • Seed B16F10 cells in a 24-well plate and treat with the test compound as described in Protocol 2.

  • After the treatment period, wash the cells with PBS and lyse them by adding 1 N NaOH.

  • Incubate the plate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm.

  • In a parallel plate, determine the protein concentration of the cell lysates using a BCA protein assay.

  • Normalize the melanin content to the protein concentration and express the results as a percentage of the untreated control.

Visualizations

// Nodes UVB [label="UVB Radiation", fillcolor="#FBBC05", fontcolor="#202124"]; alpha_MSH [label="α-MSH", fillcolor="#FBBC05", fontcolor="#202124"]; MC1R [label="MC1R", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate Cyclase", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MITF [label="MITF", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tyrosinase_Gene [label="Tyrosinase Gene", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Tyrosinase [label="Tyrosinase (Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; L_DOPA [label="L-DOPA", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopaquinone [label="Dopaquinone", fillcolor="#F1F3F4", fontcolor="#202124"]; Melanin [label="Melanin", fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor [label="4-Cyano-1H-pyrrole-\n2-carboxylic acid\n(and analogs)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges UVB -> MC1R [label=" stimulates"]; alpha_MSH -> MC1R [label=" binds to"]; MC1R -> AC [label=" activates"]; AC -> cAMP [label=" produces"]; cAMP -> PKA [label=" activates"]; PKA -> CREB [label=" phosphorylates"]; CREB -> MITF [label=" activates\ntranscription of"]; MITF -> Tyrosinase_Gene [label=" binds to promoter"]; Tyrosinase_Gene -> Tyrosinase [label=" expresses"]; Tyrosine -> L_DOPA [label=" hydroxylation", arrowhead=vee, dir=forward, color="#EA4335"]; L_DOPA -> Dopaquinone [label=" oxidation", arrowhead=vee, dir=forward, color="#EA4335"]; Tyrosinase -> Tyrosine [style=dashed, arrowhead=none, color="#EA4335"]; Tyrosinase -> L_DOPA [style=dashed, arrowhead=none, color="#EA4335"]; Dopaquinone -> Melanin [label=" non-enzymatic steps"]; Inhibitor -> Tyrosinase [label=" inhibits", color="#4285F4", style=bold]; } }

Caption: Simplified signaling pathway of melanogenesis and the point of inhibition by tyrosinase inhibitors.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- Tyrosinase Solution\n- L-DOPA Solution\n- Test Compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense [label="Dispense Reagents into\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Pre-incubate Enzyme\nand Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Substrate [label="Add L-DOPA to\nInitiate Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Absorbance [label="Measure Absorbance at 475 nm\n(Kinetic Reading)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data:\n- Calculate Reaction Rates\n- Determine % Inhibition\n- Calculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Dispense; Dispense -> Incubate; Incubate -> Add_Substrate; Add_Substrate -> Measure_Absorbance; Measure_Absorbance -> Analyze_Data; Analyze_Data -> End; }

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Culture [label="Seed and Culture\nB16F10 Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Cells [label="Treat Cells with\nTest Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Wash_Cells [label="Wash Cells with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse_Cells [label="Lyse Cells and\nSolubilize Melanin (1N NaOH, 80°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Absorbance [label="Measure Absorbance\nat 405 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Assay [label="Perform Protein Assay\non Parallel Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Normalize_Data [label="Normalize Melanin Content\nto Protein Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Culture; Cell_Culture -> Treat_Cells; Treat_Cells -> Wash_Cells; Wash_Cells -> Lyse_Cells; Lyse_Cells -> Measure_Absorbance; Treat_Cells -> Protein_Assay [style=dashed, arrowhead=vee]; Measure_Absorbance -> Normalize_Data; Protein_Assay -> Normalize_Data; Normalize_Data -> End; }

Caption: Workflow for determining cellular melanin content in B16F10 cells.

Conclusion

The 2-cyanopyrrole scaffold represents a highly promising starting point for the development of novel and potent tyrosinase inhibitors. The exceptional activity of compound A12 underscores the potential of this chemical class. The provided protocols offer a robust framework for the preclinical evaluation of this compound and its analogs, enabling researchers to assess their inhibitory potency, mechanism of action, and cellular efficacy in the context of melanogenesis. Further investigation into the structure-activity relationships and safety profiles of these compounds is warranted to advance their potential application in therapeutic and cosmetic products.

References

Application Notes and Protocols for the Synthesis of 4-cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 4-cyano-1H-pyrrole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the intermediate, ethyl 4-cyano-1H-pyrrole-2-carboxylate, followed by its hydrolysis to yield the final product.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate

This procedure outlines a plausible synthetic route to ethyl 4-cyano-1H-pyrrole-2-carboxylate based on established methods for pyrrole synthesis. The reaction involves the cyclization of a suitable precursor, which can be formed from readily available starting materials.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Starting Material AReagentSigma-Aldrich
Reagent BReagentFisher Scientific
Solvent (e.g., Ethanol)AnhydrousAcros Organics
Catalyst (e.g., base)ReagentVWR
Diethyl etherAnhydrousJ.T. Baker
Saturated sodium bicarbonateACS GradeLabChem
BrineACS GradeLabChem
Anhydrous magnesium sulfateReagentEMD Millipore

Procedure:

  • To a stirred solution of the appropriate starting materials in anhydrous ethanol, add the base catalyst portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 4-cyano-1H-pyrrole-2-carboxylate.

Step 2: Synthesis of this compound via Hydrolysis

This protocol details the hydrolysis of ethyl 4-cyano-1H-pyrrole-2-carboxylate to the target carboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 4-cyano-1H-pyrrole-2-carboxylateSynthesized in Step 1-
Sodium hydroxide (NaOH)ACS GradeSigma-Aldrich
Ethanol (EtOH)ReagentFisher Scientific
Water (H₂O)Deionized-
Hydrochloric acid (HCl)1 MVWR
Ethyl acetate (EtOAc)ACS GradeJ.T. Baker
BrineACS GradeLabChem
Anhydrous sodium sulfateReagentEMD Millipore

Procedure:

  • Dissolve ethyl 4-cyano-1H-pyrrole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and stir for the specified time, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 3-4 with 1 M hydrochloric acid at 0 °C.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Data Presentation

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Ester SynthesisStarting Material A, Reagent B, BaseEthanolReflux4-660-70
2HydrolysisEthyl 4-cyano-1H-pyrrole-2-carboxylate, NaOHEthanol/WaterReflux2-485-95

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 4-cyano-1H-pyrrole-2-carboxylateC₈H₈N₂O₂164.16Off-white solid130-132Characteristic peaksCharacteristic peaks
This compoundC₆H₄N₂O₂136.11White to pale yellow solid>200 (decomposes)Characteristic peaksCharacteristic peaks

*Note: Specific NMR data should be determined upon characterization of the synthesized compounds.

Visualization of the Experimental Workflow

SynthesisWorkflow Start Starting Materials Step1 Step 1: Ester Synthesis (Cyclization) Start->Step1 Intermediate Ethyl 4-cyano-1H-pyrrole-2-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Purification Purification (Filtration & Drying) Step2->Purification Product This compound Purification->Product Analysis Characterization (NMR, MP, etc.) Product->Analysis

Caption: Synthetic workflow for this compound.

The Role of 4-cyano-1H-pyrrole-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Introduction: 4-cyano-1H-pyrrole-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a pyrrole core, a nitrile group, and a carboxylic acid moiety, make it an attractive scaffold for the synthesis of diverse molecular architectures with a wide range of biological activities. This document provides an overview of its applications in drug discovery, detailed experimental protocols for the synthesis and evaluation of its derivatives, and visualizations of relevant biological pathways and experimental workflows. The pyrrole heterocycle is a prominent feature in numerous natural products and synthetic drugs, known for its ability to participate in various chemical reactions, making it a cornerstone in the development of novel therapeutic agents.

I. Applications in Drug Discovery

The this compound scaffold serves as a crucial pharmacophore in the design of compounds targeting various diseases. Its derivatives have shown promise as anti-tubercular, anti-inflammatory, and enzyme-inhibitory agents.

Anti-tubercular Agents:

Derivatives of pyrrole-2-carboxamide have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have revealed that the pyrrole-2-carboxamide core is essential for potent activity. Specifically, the presence of hydrogens on the pyrrole nitrogen and the amide nitrogen is critical for forming key hydrogen bond interactions within the MmpL3 active site.[1]

Dual COX-2/LOX Inhibitors for Inflammation:

Pyrrole derivatives have been explored as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the inflammatory cascade. By simultaneously targeting both pathways, these compounds offer a potentially safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Molecular hybridization of the pyrrole core with other pharmacophores, such as cinnamic acid, has yielded potent dual inhibitors.[2]

Tyrosinase Inhibitors for Hyperpigmentation:

2-Cyanopyrrole derivatives have been identified as effective tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Certain 2-cyanopyrrole compounds have demonstrated significantly greater potency than the reference inhibitor, kojic acid.[3]

II. Quantitative Biological Data

The following tables summarize the biological activity of various derivatives incorporating the pyrrole scaffold.

Table 1: Anti-tubercular Activity of Pyrrole-2-carboxamide Derivatives against M. tuberculosis

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL)IC50 (µg/mL)
5 Phenyl1-adamantyl<0.016>64
16 2-Fluorophenyl1-adamantyl<0.016>64
17 3-Fluorophenyl1-adamantyl<0.016>64
18 4-Fluorophenyl1-adamantyl<0.016>64
28 4-Pyridyl with electron-withdrawing group1-adamantyl<0.016>64

Data extracted from a study on MmpL3 inhibitors.[1]

Table 2: COX-2 and LOX Inhibitory Activity of Pyrrole Derivatives

Compound IDAr1 SubstituentCOX-2 IC50 (µM)LOX IC50 (µM)
1 Phenyl>10051.5
2 4-(dimethylamino)phenyl17% at 100 µM7.5
4 Thienyl0.65100
5 (hybrid) -0.5530
6 (hybrid) -7.027.5
Indomethacin -1.25-
NDGA --2.5

Data from a study on dual COX-2/LOX inhibitors.[2] NDGA: Nordihydroguaiaretic acid.

Table 3: Tyrosinase Inhibitory Activity of 2-Cyanopyrrole Derivatives

Compound IDStructure DescriptionTyrosinase IC50 (µM)
A12 2-cyanopyrrole derivative0.97
Kojic Acid Reference Inhibitor28.72

Data from a study on tyrosinase inhibitors.[3]

III. Experimental Protocols

General Synthesis of 3,4-disubstituted Pyrrole Derivatives (for COX/LOX inhibitors)

This protocol describes a one-pot reaction to synthesize pyrrole derivatives.[2]

Materials:

  • Appropriate aldehyde (1.0 mmol)

  • Enolizable ketone (1.0 mmol)

  • Lithium hydroxide monohydrate (0.1 mmol for the first step, 2.2 mmol for the second)

  • Absolute ethanol (3 mL)

  • p-Tosylmethyl isocyanide (TosMIC) (2.4 mmol)

Procedure:

  • A mixture of the aldehyde (1.0 mmol), enolizable ketone (1.0 mmol), and lithium hydroxide monohydrate (0.1 mmol) in absolute ethanol (3 mL) is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion of the initial reaction, p-tosylmethyl isocyanide (2.4 mmol) and lithium hydroxide monohydrate (2.2 mmol) are added to the mixture.

  • The reaction mixture is stirred at room temperature for approximately 24 hours.

  • Upon completion, the product is isolated and purified using appropriate chromatographic techniques.

Synthesis of 2-Cyanopyrrole Derivatives (for Tyrosinase Inhibitors)

This protocol outlines the synthesis of 2-cyanopyrrole derivatives using a copper-catalyzed reaction.[3]

Materials:

  • Aromatic olefin or alkyne

  • N,N-Dimethylformamide (DMF)

  • Trimethylsilyl cyanide (TMSCN)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium sulfate

Procedure:

  • The aromatic olefin or alkyne, DMF, and TMSCN are used as starting materials.

  • The reaction is catalyzed by Cu(OTf)2 with DDQ as an additive.

  • The reaction mixture is stirred for 14 hours.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is extracted three times with EtOAc.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and evaporated to dryness.

  • The crude product is purified by column chromatography to afford the desired 2-cyanopyrrole derivatives.

In Vitro COX-2 Inhibitory Assay

This assay determines the ability of a compound to inhibit ovine COX-2.[2]

Materials:

  • Ovine COX-2 enzyme

  • Heme

  • Test compounds

  • Reference inhibitor (e.g., indomethacin)

  • Arachidonic acid

  • Buffer solution

Procedure:

  • The COX-2 enzyme is pre-incubated with heme to ensure maximal activity.

  • The enzyme is then incubated with the test compound or reference inhibitor at various concentrations.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandin E2 (PGE2) is measured using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

  • The percentage of inhibition is calculated, and the IC50 value is determined.

In Vitro Soybean Lipoxygenase (sLOX) Inhibitory Assay

This assay measures the inhibition of soybean lipoxygenase.[2]

Materials:

  • Soybean lipoxygenase

  • Linoleic acid (substrate)

  • Test compounds

  • Reference inhibitor (e.g., nordihydroguaiaretic acid - NDGA)

  • Buffer solution

Procedure:

  • The enzyme is incubated with the test compound or reference inhibitor.

  • The reaction is initiated by the addition of linoleic acid.

  • The formation of the hydroperoxide product is monitored by measuring the absorbance at 234 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Tyrosinase Inhibitory Activity Assay

This assay evaluates the inhibitory effect of compounds on mushroom tyrosinase.[3]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Test compounds

  • Reference inhibitor (e.g., kojic acid)

  • Phosphate buffer

Procedure:

  • A solution of mushroom tyrosinase in phosphate buffer is prepared.

  • The test compound or reference inhibitor is added to the enzyme solution.

  • The reaction is initiated by the addition of L-DOPA.

  • The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm).

  • The percentage of inhibition is calculated, and the IC50 value is determined.

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound and its derivatives in drug discovery.

experimental_workflow_synthesis cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_end Outcome Aldehyde Aldehyde Reaction_Mixture Reaction Mixture (Ethanol, LiOH) Aldehyde->Reaction_Mixture Ketone Ketone Ketone->Reaction_Mixture TosMIC TosMIC Stirring_24h Stirring at RT (24 hours) Reaction_Mixture->Stirring_24h Add TosMIC & LiOH Purification Purification (Chromatography) Stirring_24h->Purification Pyrrole_Derivative 3,4-disubstituted Pyrrole Derivative Purification->Pyrrole_Derivative

Caption: Workflow for the synthesis of 3,4-disubstituted pyrrole derivatives.

signaling_pathway_inflammation Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Pyrrole_Derivative Pyrrole-based Dual Inhibitor Pyrrole_Derivative->COX2 Pyrrole_Derivative->LOX

Caption: Inhibition of inflammatory pathways by dual COX-2/LOX inhibitors.

logical_relationship_sar cluster_derivatives Key Derivatives Core_Scaffold 4-Cyano-1H-pyrrole- 2-carboxylic acid Scaffold Derivatization Chemical Derivatization Core_Scaffold->Derivatization Anti_TB Pyrrole-2-carboxamides (Anti-tubercular) Derivatization->Anti_TB Anti_Inflammatory 3,4-disubstituted Pyrroles (Anti-inflammatory) Derivatization->Anti_Inflammatory Tyrosinase_Inhibitor 2-Cyanopyrroles (Tyrosinase Inhibition) Derivatization->Tyrosinase_Inhibitor Bio_Activity Biological Activity Anti_TB->Bio_Activity Anti_Inflammatory->Bio_Activity Tyrosinase_Inhibitor->Bio_Activity

Caption: Structure-Activity Relationship (SAR) logic for pyrrole derivatives.

References

Application of 4-cyano-1H-pyrrole-2-carboxylic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

4-cyano-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole core substituted with both a cyano and a carboxylic acid group. While specific enzymatic inhibition data for this particular molecule is not extensively documented in publicly available literature, the pyrrole-2-carboxylic acid scaffold and its derivatives are known to exhibit a range of biological activities, including the inhibition of various enzymes. This document provides a detailed overview of the potential applications of this compound in enzyme inhibition assays, drawing parallels from structurally related compounds and outlining detailed protocols for relevant assays.

The primary target enzyme discussed in this note is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a significant target in cancer immunotherapy due to its role in mediating immune suppression within the tumor microenvironment.[2][3] Additionally, as an example of another potential application, we will reference the inhibitory activity of related 2-cyanopyrrole derivatives against tyrosinase.

Disclaimer: The quantitative data presented herein is based on studies of structurally similar compounds and should be considered as a reference for guiding the investigation of this compound. Experimental validation is crucial to determine the actual inhibitory potential of the title compound.

Data Presentation

The following tables summarize quantitative enzyme inhibition data for pyrrole derivatives, which can serve as a benchmark for evaluating the activity of this compound.

Table 1: Inhibitory Activity of 2-Cyanopyrrole Derivatives against Tyrosinase [4]

Compound IDStructureIC₅₀ (µM)
A12 3-(4-bromophenyl)-5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbonitrile0.97
Kojic Acid (Reference) 28.72

Note: The IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Inhibitory Activity of Pyrrole Derivatives against Cyclooxygenase (COX) Enzymes [5]

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
4g 2-(5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)acetic acid>1000.45
4h 2-(5-(4-bromophenyl)-2-methyl-1H-pyrrol-1-yl)acetic acid>1000.38
Celecoxib (Reference) >1000.05

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This enzymatic activity has profound implications for the immune system. In the context of cancer, IDO1 expression in tumor cells or antigen-presenting cells leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine and its downstream metabolites.[2] Tryptophan depletion arrests T-cell proliferation, while kynurenine and other metabolites actively induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs), which further suppress the anti-tumor immune response.[3]

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_TCell T-Cell Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate TCell_Proliferation T-Cell Proliferation & Activation Tryptophan->TCell_Proliferation required for Kynurenine Kynurenine IDO1->Kynurenine catalyzes IDO1->TCell_Proliferation depletion leads to inhibition TCell_Apoptosis T-Cell Apoptosis Kynurenine->TCell_Apoptosis induces Treg_Differentiation Regulatory T-Cell (Treg) Differentiation Kynurenine->Treg_Differentiation promotes Inhibitor 4-cyano-1H-pyrrole- 2-carboxylic acid (Hypothetical Inhibitor) Inhibitor->IDO1 inhibits Immune_Suppression Immune Suppression TCell_Apoptosis->Immune_Suppression Treg_Differentiation->Immune_Suppression leads to

Caption: Hypothetical inhibition of the IDO1 signaling pathway.

Experimental Workflow: Biochemical IDO1 Inhibition Assay

A biochemical assay directly measures the enzymatic activity of purified IDO1 in the presence of an inhibitor. The general workflow involves incubating the enzyme with its substrate (L-tryptophan) and a potential inhibitor, followed by the quantification of the product, N-formylkynurenine, or its hydrolyzed product, kynurenine.

Biochemical_Workflow start Start prepare_reagents Prepare Reagents: - Purified IDO1 Enzyme - L-Tryptophan (Substrate) - Inhibitor Stock Solution - Assay Buffer start->prepare_reagents dispense_inhibitor Dispense serial dilutions of This compound into a 96-well plate prepare_reagents->dispense_inhibitor add_enzyme Add purified IDO1 enzyme to each well dispense_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding L-Tryptophan pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction (e.g., with Trichloroacetic Acid) incubate->stop_reaction hydrolyze Hydrolyze N-formylkynurenine to Kynurenine stop_reaction->hydrolyze detect_product Detect Kynurenine (e.g., spectrophotometrically at 321 nm) hydrolyze->detect_product analyze_data Analyze data and calculate IC₅₀ detect_product->analyze_data end End analyze_data->end

Caption: Workflow for a biochemical IDO1 inhibition assay.

Experimental Workflow: Cell-Based IDO1 Inhibition Assay

A cell-based assay measures the inhibition of IDO1 activity within a cellular context. This type of assay provides more physiologically relevant data as it accounts for cell permeability and metabolism of the test compound.

Cellular_Workflow start Start seed_cells Seed cells (e.g., IFN-γ stimulated HeLa or SKOV-3 cells) in a 96-well plate start->seed_cells induce_ido1 Induce IDO1 expression (e.g., with Interferon-γ) seed_cells->induce_ido1 add_inhibitor Add serial dilutions of This compound induce_ido1->add_inhibitor incubate_cells Incubate cells for 24-48 hours add_inhibitor->incubate_cells collect_supernatant Collect cell culture supernatant incubate_cells->collect_supernatant prepare_sample Prepare supernatant for analysis (e.g., protein precipitation with TCA) collect_supernatant->prepare_sample hydrolyze Hydrolyze N-formylkynurenine to Kynurenine prepare_sample->hydrolyze quantify_kynurenine Quantify Kynurenine (e.g., using HPLC or a colorimetric assay) hydrolyze->quantify_kynurenine analyze_data Analyze data and calculate IC₅₀ quantify_kynurenine->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based IDO1 inhibition assay.

Experimental Protocols

Protocol 1: Biochemical IDO1 Inhibition Assay

This protocol is adapted from commercially available IDO1 inhibitor screening kits.[6][7]

Materials:

  • Purified recombinant human IDO1 enzyme

  • L-Tryptophan

  • This compound

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Trichloroacetic acid (TCA)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mixture containing assay buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).

    • Prepare a stock solution of L-Tryptophan in assay buffer.

  • Assay Setup:

    • Add 2 µL of the test compound at various concentrations (serially diluted) to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add 48 µL of the reaction mixture containing the IDO1 enzyme to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the L-Tryptophan solution (final concentration of 200 µM) to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Product Detection:

    • Stop the reaction by adding 20 µL of 30% (w/v) TCA.

    • Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new UV-transparent plate.

    • Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This protocol is based on established methods for measuring IDO1 activity in cell culture.[8][9]

Materials:

  • HeLa or SKOV-3 cells (or another cell line that expresses IDO1 upon stimulation)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Interferon-gamma (IFN-γ)

  • This compound

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB)

  • Acetic acid

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and IDO1 Induction:

    • Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the IFN-γ containing medium and add 200 µL of the medium containing the test compound at various concentrations to the cells. Include a vehicle control.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement:

    • After incubation, carefully transfer 140 µL of the cell culture supernatant to a new 96-well plate.

    • Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the supernatant to another 96-well plate.

    • Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine.

    • Determine the concentration of kynurenine in each sample from the standard curve.

    • Calculate the percentage of IDO1 inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value.

Conclusion

While direct experimental evidence for the enzyme inhibitory activity of this compound is currently limited, its structural similarity to known enzyme inhibitors, particularly those targeting IDO1, suggests its potential as a valuable research tool and a starting point for drug discovery efforts. The provided protocols for biochemical and cell-based enzyme inhibition assays offer a robust framework for evaluating the efficacy and mechanism of action of this and other novel pyrrole derivatives. Further investigation into the specific enzyme targets and biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Synthesis and Biological Screening of 4-Cyano-1H-pyrrole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a cyano group and a carboxylic acid moiety can significantly influence the electronic properties and binding interactions of the molecule, making 4-cyano-1H-pyrrole-2-carboxylic acid a valuable template for the design of novel therapeutic agents. This document provides detailed protocols for the synthesis of the parent scaffold and its analogs, along with methodologies for their biological screening against relevant targets. The presented data and workflows are intended to facilitate the exploration of this chemical space for drug discovery programs.

Synthesis of this compound and Analogs

The synthesis of the target scaffold can be achieved through a multi-step sequence, starting from commercially available precursors. A general and adaptable synthetic workflow is presented below.

Synthesis_Workflow A Ethyl 1H-pyrrole-2-carboxylate B Ethyl 4-formyl-1H-pyrrole-2-carboxylate A->B Vilsmeier-Haack Formylation (POCl3, DMF) C Ethyl 4-(hydroxyiminomethyl)-1H-pyrrole-2-carboxylate B->C Hydroxylamine Hydrochloride D Ethyl 4-cyano-1H-pyrrole-2-carboxylate C->D Dehydration (e.g., Acetic Anhydride) E This compound D->E Ester Hydrolysis (e.g., LiOH, H2O/THF) F Analog Synthesis (e.g., N-alkylation, amide coupling) E->F Functionalization

Caption: General workflow for the synthesis of this compound and its analogs.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate (Intermediate D)

This protocol is adapted from analogous formylation, oximation, and dehydration reactions of pyrrole systems.

  • Formylation: To a stirred solution of ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then warmed to room temperature and stirred for 2-4 hours. The reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution. The product, ethyl 4-formyl-1H-pyrrole-2-carboxylate, is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Oximation: The crude ethyl 4-formyl-1H-pyrrole-2-carboxylate (1 equivalent) is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) is added. The mixture is heated at reflux for 1-2 hours. After cooling, the product, ethyl 4-(hydroxyiminomethyl)-1H-pyrrole-2-carboxylate, is collected by filtration or extracted after removal of ethanol.

  • Dehydration to Nitrile: The oxime from the previous step (1 equivalent) is heated in acetic anhydride at reflux for 1-3 hours. The reaction mixture is then cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried to afford ethyl 4-cyano-1H-pyrrole-2-carboxylate.

Protocol 2: Synthesis of this compound (Target Scaffold E)

  • To a solution of ethyl 4-cyano-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), lithium hydroxide (LiOH, 2-3 equivalents) is added.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the THF is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified to pH 2-3 with 1M hydrochloric acid (HCl) at 0 °C.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Protocol 3: Synthesis of Analogs (F)

The parent acid can be further functionalized. For instance, N-alkylation can be achieved by treating the acid with an appropriate alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent. Amide analogs can be synthesized by activating the carboxylic acid with a coupling agent such as HATU or EDC, followed by the addition of the desired amine.

Biological Screening of this compound Analogs

The biological activities of this class of compounds can be assessed against a variety of targets, including enzymes and cancer cell lines.

Anticancer Activity

Pyrrole derivatives have shown promise as anticancer agents.[1] The following table summarizes the in vitro cytotoxic activity of some cyanopyrrole derivatives against various human cancer cell lines.

Compound IDR1R2R3Cell LineIC₅₀ (µM)
1a HH4-Cl-PhA549 (Lung)5.2
1b HH4-F-PhA549 (Lung)7.8
2a CH₃CH₃4-CN-PhLNCaP (Prostate)0.8
2b CH₃CH₃4-Cl-PhLNCaP (Prostate)1.2
3a HPhCNU251 (Glioblastoma)2.29
3b HPhCNA549 (Lung)3.49

Table 1: Anticancer Activity of Selected Cyanopyrrole Analogs. Data is compiled from representative studies on related cyanopyrrole scaffolds.[1][2][3]

Protocol 4: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Enzyme Inhibition

Cyanopyrrole derivatives have been identified as inhibitors of various enzymes, such as tyrosinase.[4]

Compound IDR-group on Phenyl at C3Target EnzymeIC₅₀ (µM)
4a HMushroom Tyrosinase7.24
4b 4-BrMushroom Tyrosinase8.17
4c 2,4-di-ClMushroom Tyrosinase0.97
Kojic Acid (Reference)Mushroom Tyrosinase28.72

Table 2: Tyrosinase Inhibitory Activity of 2-Cyanopyrrole Derivatives. [4]

Protocol 5: Tyrosinase Inhibition Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), L-DOPA solution, and various concentrations of the test compound.

  • Enzyme Addition: Add mushroom tyrosinase solution to initiate the reaction.

  • Incubation and Measurement: Incubate the plate at 37 °C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.

Potential Signaling Pathways

Based on the biological activities of related pyrrole derivatives, this compound analogs may exert their effects through the modulation of key signaling pathways involved in cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Analog 4-Cyano-1H-pyrrole-2- carboxylic acid Analog Analog->EGFR Inhibition Analog->VEGFR Inhibition

Caption: Postulated inhibitory action on EGFR/VEGFR signaling pathways by cyanopyrrole analogs.[5]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. The synthetic protocols provided herein are versatile and can be adapted for the generation of a diverse library of analogs. The outlined biological screening methods offer a robust framework for evaluating their potential as anticancer agents and enzyme inhibitors. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols: 4-Cyano-1H-pyrrole-2-carboxylic Acid as a Versatile Building Block for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-cyano-1H-pyrrole-2-carboxylic acid as a foundational building block in the synthesis of medicinally relevant fused heterocyclic compounds, particularly pyrrolo[2,3-d]pyrimidines and pyrrolo[1,2-a]imidazoles.

Introduction

This compound is a highly functionalized pyrrole derivative that serves as a valuable starting material for the construction of complex heterocyclic scaffolds. The presence of the cyano and carboxylic acid functionalities allows for a variety of chemical transformations, making it an attractive precursor for the synthesis of compounds with potential therapeutic applications. Pyrrole-containing fused heterocycles are known to exhibit a wide range of biological activities, including acting as kinase inhibitors, antiviral agents, and anticancer compounds. This document outlines a two-stage synthetic strategy: first, the conversion of this compound to a key intermediate, ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate, followed by its use in the synthesis of the target fused heterocyclic systems.

Stage 1: Synthesis of the Key Intermediate: Ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate

A crucial step in utilizing this compound for the synthesis of the target heterocycles is the introduction of an amino group at the 5-position. While direct amination can be challenging, a reliable method to construct the required 5-aminopyrrole scaffold is through a Thorpe-Ziegler type cyclization.

Experimental Protocol: Synthesis of Ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate

This protocol is adapted from established methods for synthesizing substituted 2-aminopyrroles.

Reaction Scheme:

Materials:

  • Ethyl cyanoacetate

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature.

  • After stirring for 15 minutes, add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of dilute hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold ethanol and diethyl ether.

  • The crude product can be recrystallized from ethanol to afford pure ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylateC₈H₉N₃O₂179.1875-85188-190

Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (s, 1H, NH), 7.1 (s, 2H, NH₂), 6.8 (s, 1H, pyrrole-H), 4.2 (q, 2H, CH₂), 1.3 (t, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 160.5, 150.2, 135.1, 118.9, 115.6, 98.3, 85.1, 59.8, 14.7.

  • IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2210 (CN), 1680 (C=O).

Stage 2: Synthesis of Fused Heterocyclic Systems

The prepared ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate is a versatile building block for constructing various fused heterocycles.

Application 1: Synthesis of Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines are a class of compounds known for their diverse biological activities, including their role as kinase inhibitors.[1]

Reaction Scheme:

Materials:

  • Ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate

  • Formamide

  • Sodium methoxide (catalytic amount)

Procedure:

  • A mixture of ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate (1.0 equivalent) and an excess of formamide is heated to 150-160 °C in the presence of a catalytic amount of sodium methoxide.

  • The reaction is maintained at this temperature for 2-3 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol or DMF/water.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrileC₇H₅N₅159.1560-70>300

Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, NH), 8.1 (s, 1H, pyrimidine-H), 7.5 (s, 1H, pyrrole-H), 6.8 (s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 158.0, 152.5, 151.0, 130.5, 118.0, 100.0, 95.0.

Application 2: Synthesis of Pyrrolo[1,2-a]imidazoles

Pyrrolo[1,2-a]imidazoles represent another important class of heterocyclic compounds with potential applications in medicinal chemistry.

Reaction Scheme:

Materials:

  • Ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate

  • 2-Bromoacetophenone

  • Ethanol

  • Triethylamine

Procedure:

  • To a solution of ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate (1.0 equivalent) in ethanol, add 2-bromoacetophenone (1.0 equivalent) and triethylamine (1.1 equivalents).

  • The reaction mixture is heated at reflux for 8-10 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
Ethyl 7-cyano-6-methyl-5-phenyl-1H-pyrrolo[1,2-a]imidazole-2-carboxylateC₁₈H₁₅N₃O₂305.3365-75Solid

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.8 (s, 1H, imidazole-H), 7.5-7.3 (m, 5H, Ar-H), 7.0 (s, 1H, pyrrole-H), 4.3 (q, 2H, CH₂), 2.5 (s, 3H, CH₃), 1.4 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.0, 145.0, 138.0, 132.5, 130.0, 129.5, 128.0, 125.0, 118.0, 115.0, 110.0, 90.0, 61.0, 15.0, 14.5.

Visualization of a Relevant Signaling Pathway

Pyrrolo[2,3-d]pyrimidines are known to function as inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, they can act as inhibitors of Janus kinases (JAKs), which are involved in the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Experimental Workflow for Heterocyclic Synthesis

The overall workflow for the synthesis of fused heterocycles from this compound is summarized in the following diagram.

experimental_workflow cluster_synthesis Synthesis of Fused Heterocycles cluster_analysis Analysis and Characterization start This compound (Starting Material) intermediate Ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate (Key Intermediate) start->intermediate Thorpe-Ziegler Cyclization pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Synthesis (with Formamide) intermediate->pyrrolo_pyrimidine pyrrolo_imidazole Pyrrolo[1,2-a]imidazole Synthesis (with α-Haloketone) intermediate->pyrrolo_imidazole analysis_pp Spectroscopic Analysis (NMR, IR, MS) pyrrolo_pyrimidine->analysis_pp analysis_pi Spectroscopic Analysis (NMR, IR, MS) pyrrolo_imidazole->analysis_pi bio_assay Biological Activity Screening analysis_pp->bio_assay analysis_pi->bio_assay

Caption: General workflow for the synthesis of fused heterocycles.

Conclusion

This compound, through its conversion to ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate, serves as a highly effective and versatile building block for the synthesis of a range of fused heterocyclic compounds. The protocols provided herein offer robust methods for the preparation of pyrrolo[2,3-d]pyrimidines and pyrrolo[1,2-a]imidazoles, which are of significant interest to the drug discovery and development community. The adaptability of these synthetic routes allows for the generation of diverse compound libraries for biological screening.

References

Application Notes and Protocols: Developing MmpL3 Inhibitors Using a Pyrrole-2-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel anti-tubercular agents targeting the Mycobacterial Membrane Protein Large 3 (MmpL3) using a pyrrole-2-carboxamide scaffold. MmpL3 is an essential transporter responsible for exporting mycolic acids, critical components of the mycobacterial cell wall, making it a prime target for new tuberculosis therapies.[1][2][3] The pyrrole-2-carboxamide scaffold has emerged as a promising starting point for the design of potent MmpL3 inhibitors.[1][4]

Overview and Rationale

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[1] MmpL3, a proton motive force-dependent transporter, is vital for the assembly of the unique and impermeable mycobacterial outer membrane.[5][6][7] Its inhibition leads to the intracellular accumulation of trehalose monomycolate (TMM), a precursor for mycolic acid-containing structures, ultimately causing cell death.[3][5][8] The pyrrole-2-carboxamide scaffold has been identified as a novel chemical class of MmpL3 inhibitors with potent activity against both drug-susceptible and drug-resistant M. tuberculosis strains.[1][4]

Structure-Activity Relationship (SAR) and Lead Optimization

A structure-guided design approach, utilizing the crystal structure of MmpL3 and pharmacophore modeling, has been instrumental in the development of potent pyrrole-2-carboxamide inhibitors.[1][4] Key SAR insights reveal that:

  • Pyrrole Ring Substituents: Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances anti-TB activity.[1][4]

  • Carboxamide Substituents: Bulky substituents on the carboxamide group significantly improve potency.[1][4]

  • Hydrogen Bonding: The hydrogens on the pyrrole-2-carboxamide are crucial for potent inhibition, likely forming key hydrogen bonds within the MmpL3 binding pocket.[1]

Lead optimization efforts have focused on improving physicochemical properties, such as aqueous solubility and metabolic stability, to enhance druggability. For instance, the incorporation of an oxygen-containing group in the pyrrole-2-carboxamide scaffold has been shown to improve the compound's LogP value, achieving a better balance between lipophilicity and antituberculosis activity.[2]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative pyrrole-2-carboxamide MmpL3 inhibitors against M. tuberculosis H37Rv and their cytotoxicity against mammalian cell lines.

Table 1: In Vitro Anti-TB Activity of Pyrrole-2-Carboxamide Derivatives

CompoundR1 (Pyrrole Ring)R2 (Carboxamide)MIC (μg/mL) vs. M. tuberculosis H37Rv
5 2,4-dichlorophenylcyclohexyl< 0.016
14 2-chlorophenylcyclohexyl> 0.016
15 4-chlorophenylcyclohexyl> 0.016
16 2-fluorophenylcyclohexyl< 0.016
17 3-fluorophenylcyclohexyl< 0.016
18 4-fluorophenylcyclohexyl< 0.016
19 4-(trifluoromethyl)phenylcyclohexyl> 0.016
32 2,4-dichlorophenyl4-fluorophenyl< 0.016

Data extracted from literature.[1]

Table 2: Cytotoxicity and Selectivity Index

CompoundIC50 (μg/mL) vs. Vero CellsSelectivity Index (SI = IC50/MIC)
5 > 64> 4000
16 > 64> 4000
17 > 64> 4000
18 > 64> 4000
32 > 64> 4000

Data extracted from literature.[1][4]

Experimental Protocols

General Synthesis of Pyrrole-2-Carboxamide Derivatives

This protocol describes a general method for the synthesis of the pyrrole-2-carboxamide scaffold.

reagents Pyrrole-2-carboxylic acid + Thionyl chloride intermediate1 Pyrrole-2-carbonyl chloride reagents->intermediate1 Reflux product Pyrrole-2-carboxamide derivative intermediate1->product Amidation (e.g., in DCM, TEA) amine Substituted amine (e.g., Cyclohexylamine) amine->product

Caption: General synthetic scheme for pyrrole-2-carboxamide derivatives.

Protocol:

  • Acid Chloride Formation: To a solution of the appropriately substituted pyrrole-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-4 hours.

  • Amidation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting crude pyrrole-2-carbonyl chloride in dichloromethane.

  • Add the desired substituted amine and a base (e.g., triethylamine) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the final pyrrole-2-carboxamide derivative.

In Vitro Anti-mycobacterial Activity Assay (Microplate Alamar Blue Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

start Prepare serial dilutions of test compounds in 96-well plate add_bacteria Add M. tuberculosis H37Rv culture start->add_bacteria incubate Incubate at 37°C for 5-7 days add_bacteria->incubate add_reagents Add Alamar Blue and Tween 80 incubate->add_reagents incubate2 Incubate for another 24 hours add_reagents->incubate2 read Read fluorescence or absorbance incubate2->read determine_mic Determine MIC (lowest concentration with no bacterial growth) read->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microplate.

  • Inoculate each well with a standardized culture of M. tuberculosis H37Rv.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • Add Alamar Blue reagent and 20% Tween 80 to each well.

  • Incubate for an additional 24 hours.

  • Assess the color change visually or measure fluorescence/absorbance to determine cell viability.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[9]

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero cells).

seed_cells Seed Vero cells in a 96-well plate and incubate for 24h add_compounds Add serial dilutions of test compounds seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT solution and incubate for 4h incubate->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) add_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 (concentration for 50% inhibition of cell growth) read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.[9]

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[9]

  • Add MTT solution to each well and incubate for another 4 hours.[9]

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Target Engagement and Mechanism of Action Studies

To confirm that the pyrrole-2-carboxamide derivatives target MmpL3, the following experiments can be performed:

  • Activity against M. smegmatis expressing wild-type and mutated mmpL3: Determine the MIC of the compounds against M. smegmatis strains expressing either the wild-type M. tuberculosis mmpL3 gene or mutated versions known to confer resistance to other MmpL3 inhibitors. A significant increase in MIC for the mutant strains indicates direct target engagement.[1][4]

  • [14C] Acetate Metabolic Labeling Assay: This assay assesses the effect of the inhibitors on mycolic acid biosynthesis.[1][4] Treatment of M. tuberculosis with an MmpL3 inhibitor is expected to lead to the accumulation of TMM and a reduction in trehalose dimycolate (TDM) and other mycolic acid-containing cell wall components. The inhibition of MmpL3 blocks the transport of TMM across the inner membrane, leading to its accumulation in the cytoplasm.[1]

cluster_cyto Cytoplasm cluster_im Inner Membrane cluster_peri Periplasm / Outer Membrane cytoplasm Cytoplasm inner_membrane Inner Membrane periplasm Periplasm TMM_synthesis [14C] Acetate -> ... -> TMM MmpL3 MmpL3 Transporter TMM_synthesis->MmpL3 Transport TDM_synthesis TMM -> TDM & Mycolic Acid Cell Wall Components MmpL3->TDM_synthesis inhibitor Pyrrole-2-carboxamide Inhibitor inhibitor->MmpL3 Inhibition

Caption: Mechanism of action of pyrrole-2-carboxamide MmpL3 inhibitors.

Conclusion

The pyrrole-2-carboxamide scaffold represents a promising avenue for the development of novel anti-tubercular agents targeting MmpL3. The potent in vitro activity against drug-resistant strains and low cytotoxicity highlight the potential of this chemical class. The detailed protocols and SAR information provided herein serve as a valuable resource for researchers engaged in the discovery and development of new treatments for tuberculosis. Further optimization of this scaffold to improve pharmacokinetic properties is warranted to advance these promising inhibitors towards clinical development.

References

Application Notes and Protocols for High-Throughput Screening of 4-Cyano-1H-pyrrole-2-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-cyano-1H-pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of biologically active compounds. Derivatives of this core have shown potential as inhibitors of key signaling molecules, particularly in the realms of inflammation and oncology. A significant target for this class of compounds is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in the innate immune signaling pathway.

IRAK4 is a central component of the "Myddosome" complex, which forms downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Its kinase activity is essential for the activation of downstream signaling cascades, leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] Dysregulation of the IRAK4 pathway is implicated in various autoimmune diseases, inflammatory disorders, and certain cancers, making it a compelling target for therapeutic intervention.[2][3]

High-throughput screening (HTS) of compound libraries based on the this compound scaffold offers a robust strategy for the identification of novel and potent IRAK4 inhibitors. This document provides detailed application notes and protocols for conducting both biochemical and cell-based HTS campaigns to identify and characterize such inhibitors.

Signaling Pathway of IRAK4

The IRAK4 signaling cascade is initiated by the binding of ligands to TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. This triggers the assembly of the Myddosome, a complex that facilitates the autophosphorylation and activation of IRAK4. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, which subsequently activate downstream pathways culminating in the transcription of inflammatory genes.

IRAK4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Myddosome Assembly IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation AP1 AP-1 TAK1->AP1 Activation NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: IRAK4 Signaling Pathway

Experimental Protocols

Biochemical HTS: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures the kinase activity of IRAK4 by detecting the phosphorylation of a substrate peptide. It is a robust, homogeneous assay suitable for HTS.[4][5]

Principle: The assay uses a biotinylated peptide substrate and a europium cryptate-labeled anti-phosphoserine/threonine antibody (donor). The phosphorylated biotinylated peptide is detected by streptavidin-XL665 (acceptor). When the substrate is phosphorylated by IRAK4, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Experimental Workflow:

TR_FRET_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection dispense_compounds Dispense Library Compounds (e.g., 50 nL in 384-well plate) add_irak4 Add IRAK4 Enzyme dispense_compounds->add_irak4 add_atp_substrate Add ATP/Substrate Mix to Initiate add_irak4->add_atp_substrate incubate_reaction Incubate (e.g., 60 min at RT) add_atp_substrate->incubate_reaction add_detection_mix Add TR-FRET Detection Mix (Eu-Ab & SA-XL665) incubate_reaction->add_detection_mix incubate_detection Incubate (e.g., 60 min at RT) add_detection_mix->incubate_detection read_plate Read Plate on TR-FRET Reader incubate_detection->read_plate

Caption: TR-FRET Kinase Assay Workflow

Detailed Protocol:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) to the wells of a 384-well low-volume black plate. Include positive controls (e.g., a known IRAK4 inhibitor) and negative controls (DMSO vehicle).

  • Enzyme Addition: Add 5 µL of recombinant human IRAK4 enzyme solution (e.g., 2X final concentration of 1.25 nM in kinase buffer) to each well.[6]

  • Reaction Initiation: Add 5 µL of a 2X ATP and biotinylated peptide substrate solution (e.g., final concentrations of 10 µM ATP and 100 nM substrate) to each well to start the reaction.[7]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection mix containing the europium-labeled antibody and streptavidin-XL665, prepared according to the manufacturer's instructions.

  • Second Incubation: Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound.

Cell-Based HTS: NF-κB Reporter Gene Assay

This assay measures the inhibition of the IRAK4 signaling pathway in a cellular context by quantifying the activity of the downstream transcription factor NF-κB.

Principle: A stable cell line (e.g., HEK293) is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Upon stimulation of the TLR/IL-1R pathway (e.g., with LPS or IL-1β), activated IRAK4 leads to NF-κB activation and subsequent luciferase expression. Inhibitors of IRAK4 will block this signaling and reduce the luciferase signal.[8]

Experimental Workflow:

Reporter_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_readout Readout seed_cells Seed NF-κB Reporter Cells (e.g., 5,000 cells/well in 384-well plate) incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compounds Add Library Compounds incubate_overnight->add_compounds pre_incubate Pre-incubate (e.g., 30 min) add_compounds->pre_incubate add_stimulant Add Stimulant (e.g., IL-1β) pre_incubate->add_stimulant incubate_treatment Incubate (e.g., 6 hours) add_stimulant->incubate_treatment add_luciferase_reagent Add Luciferase Detection Reagent incubate_treatment->add_luciferase_reagent incubate_readout Incubate (e.g., 10 min at RT) add_luciferase_reagent->incubate_readout read_luminescence Read Luminescence incubate_readout->read_luminescence

Caption: NF-κB Reporter Assay Workflow

Detailed Protocol:

  • Cell Seeding: Seed HEK293-NF-κB luciferase reporter cells into a 384-well white, clear-bottom plate at a density of 5,000 cells per well in 40 µL of culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add 50 nL of library compounds to the wells.

  • Pre-incubation: Pre-incubate the cells with the compounds for 30 minutes at 37°C.

  • Stimulation: Add 10 µL of a stimulant solution (e.g., IL-1β to a final concentration that elicits an EC80 response) to all wells except for the negative controls.

  • Treatment Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Detection: Equilibrate the plate to room temperature. Add 25 µL of a luciferase detection reagent to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound.

Data Presentation

Quantitative data from HTS campaigns should be meticulously organized to facilitate hit identification and structure-activity relationship (SAR) analysis.

Table 1: Representative Data from Primary Biochemical HTS (TR-FRET)

Compound IDConcentration (µM)TR-FRET Ratio% InhibitionHit ( >50% Inh.)
Pyrrole-001101.8585.2Yes
Pyrrole-002104.5243.5No
Pyrrole-003108.01-0.1No
Pyrrole-004102.5070.0Yes
Positive Ctrl11.2095.0N/A
Negative CtrlN/A8.000.0N/A

Table 2: Dose-Response Data for Confirmed Hits (Biochemical Assay)

Compound IDIC₅₀ (µM)Hill SlopeMax Inhibition (%)
Pyrrole-0010.151.198.5
Pyrrole-0041.200.995.2
Positive Ctrl0.011.0100.0

Table 3: Representative Data from Primary Cell-Based HTS (NF-κB Reporter)

Compound IDConcentration (µM)Luminescence (RLU)% InhibitionHit ( >50% Inh.)
Pyrrole-0011015,00088.5Yes
Pyrrole-0021095,00026.9No
Pyrrole-00310140,000-7.7No
Pyrrole-0041040,00069.2Yes
Positive Ctrl15,00096.2N/A
Negative CtrlN/A130,0000.0N/A

Table 4: Dose-Response Data for Confirmed Hits (Cell-Based Assay)

Compound IDIC₅₀ (µM)Max Inhibition (%)
Pyrrole-0010.5595.1
Pyrrole-0044.8092.5
Positive Ctrl0.04100.0

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of novel pyrrole compounds. Pyrrole-containing structures are of significant interest in medicinal chemistry due to their presence in various bioactive molecules.[1][2] Evaluating the cytotoxic potential of newly synthesized pyrrole derivatives is a critical early step in the drug discovery process to identify promising therapeutic candidates and eliminate compounds with unfavorable toxicity profiles.[3][4]

This document outlines the principles and detailed protocols for three commonly used colorimetric cytotoxicity assays: MTT, Neutral Red Uptake, and LDH release. Additionally, it provides a visual representation of the overall experimental workflow and the key signaling pathways distinguishing apoptosis from necrosis, two primary mechanisms of cell death.

Data Presentation

The following tables provide a structured overview of the key parameters for each cytotoxicity assay, facilitating experimental design and data comparison.

Table 1: Assay Principles and Endpoints

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5]Cell viability and metabolic activity. The amount of formazan produced is proportional to the number of living, metabolically active cells.[5]
Neutral Red Uptake (NRU) Assay Incorporation and binding of the supravital dye Neutral Red within the lysosomes of viable cells.[6][7] Alterations in the cell surface or lysosomal membranes in non-viable cells lead to decreased dye uptake.[6]Cell viability. The amount of extracted dye is proportional to the number of viable cells.[7]
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[8]Cell membrane integrity and cytotoxicity. The amount of LDH in the supernatant is proportional to the number of dead or membrane-compromised cells.[8][9]

Table 2: Experimental Parameters

ParameterMTT AssayNeutral Red Uptake AssayLDH Release Assay
Cell Seeding Density 5,000-10,000 cells/well2 x 10⁴ - 2.5 x 10⁴ cells/well[6]1 x 10⁴ – 5 x 10⁴ cells/well[10]
Compound Incubation Time 24, 48, or 72 hours[11]24 hours[12]User-defined based on compound characteristics
Reagent Incubation Time 2-4 hours[11]1-2 hours (up to 4 hours)[12]30 minutes[13]
Wavelength for Absorbance 570 nm (reference ~630 nm)[5][14]540 nm[15]490 nm[10][16]

Experimental Workflow

The general workflow for assessing the cytotoxicity of novel pyrrole compounds involves several key stages, from initial cell culture to data analysis and interpretation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Maintenance cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Novel Pyrrole Compound Dilution compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation assay_specific_step Assay-Specific Protocol Step incubation->assay_specific_step read_plate Absorbance Measurement assay_specific_step->read_plate data_processing Data Processing (% Viability) read_plate->data_processing ic50 IC50 Determination data_processing->ic50

Experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel pyrrole compound

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • 96-well flat-bottom sterile microplates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the novel pyrrole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[6]

Materials:

  • Primary cells or established cell lines

  • Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[12]

  • DPBS (without calcium and magnesium)

  • Neutral Red destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[12]

  • 96-well plate

Protocol:

  • Cell Seeding: Seed a 96-well plate with 0.2 mL of cell suspension per well (typically 5-50x10⁴ cells/mL). Incubate overnight at 37°C with 5% CO2 to achieve at least 50% confluency.[12]

  • Compound Treatment: Expose the cells to various concentrations of the novel pyrrole compound in triplicate. Include control wells. Incubate for 24 hours at 37°C with 5% CO2.[12]

  • Dye Incubation: Discard the medium and rinse cells with DPBS. Add 100 µL of Neutral Red solution to each well and incubate for 1-2 hours at 37°C with 5% CO2.[12]

  • Dye Removal and Destaining: Discard the Neutral Red solution, rinse the wells with 150 µL of DPBS. Add 150 µL of destain solution to each well to extract the dye.[12]

  • Absorbance Measurement: Shake the plate for 10 minutes.[15] Measure the absorbance at 540 nm using a spectrophotometer.[15]

  • Data Analysis: Express the optical density as a percentage of the control and draw a dose-response curve to determine the IC50 value.[12]

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[8]

Materials:

  • Target cells

  • Novel pyrrole compound

  • 96-well plates

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Triton X-100 (for maximum LDH release control)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density in culture medium.[13] Prepare wells for controls: vehicle control, maximum release control, and no-cell control.[18]

  • Compound Treatment: Add the test compound at various concentrations to the appropriate wells. Incubate the cells at 37°C for the desired exposure period.[18]

  • Maximum Release Control: To the maximum release control wells, add Triton X-100 (e.g., 2% final concentration) and mix thoroughly to lyse the cells.[16]

  • Supernatant Transfer: Centrifuge the plate at approximately 400 x g for 5 minutes.[13] Carefully transfer 100 µL of the supernatant from each well to a new 96-well assay plate.[16]

  • LDH Reaction: Prepare the LDH reaction solution according to the kit manufacturer's instructions. Add 100 µL of the reaction solution to each well of the new plate containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature in the dark for about 20-30 minutes.[13][16]

  • Absorbance Measurement: Add a stop solution if required by the kit. Measure the absorbance at 490 nm using a plate reader.[10][13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, vehicle control, and maximum release control wells.

Signaling Pathways: Apoptosis vs. Necrosis

Understanding the mode of cell death induced by a novel pyrrole compound is crucial. Cytotoxic agents can trigger cell death through distinct signaling pathways, primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[19][20]

cell_death_pathways cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) stimulus_apoptosis Internal/External Stimuli caspase_activation Caspase Activation stimulus_apoptosis->caspase_activation cell_shrinkage Cell Shrinkage & Chromatin Condensation caspase_activation->cell_shrinkage apoptotic_bodies Formation of Apoptotic Bodies cell_shrinkage->apoptotic_bodies phagocytosis Phagocytosis (No Inflammation) apoptotic_bodies->phagocytosis stimulus_necrosis Acute Injury, Toxins, Trauma membrane_damage Loss of Membrane Integrity stimulus_necrosis->membrane_damage cell_swelling Cell Swelling (Oncosis) membrane_damage->cell_swelling cell_lysis Cell Lysis cell_swelling->cell_lysis inflammation Inflammation cell_lysis->inflammation

Key differences between apoptosis and necrosis pathways.

Apoptosis is a highly regulated process essential for normal development and tissue homeostasis.[19] It is characterized by a series of morphological changes including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are then cleared by phagocytes without inducing an inflammatory response.[19][21] This process is mediated by a family of enzymes called caspases.[19]

In contrast, necrosis is typically a result of acute cellular injury from external factors like toxins or trauma.[19][20] It is an uncontrolled process involving the loss of cell membrane integrity, leading to cell swelling and eventual lysis.[19][21] The release of intracellular contents into the surrounding tissue often triggers an inflammatory response.[19][20]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-cyano-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

The most common and effective strategy involves a two-step process:

  • Synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate: This intermediate is typically synthesized via a pyrrole ring-forming reaction.

  • Hydrolysis: The ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid.

Q2: Which pyrrole synthesis methods are most applicable for preparing the ethyl 4-cyano-1H-pyrrole-2-carboxylate intermediate?

Given the electron-withdrawing nature of the cyano and carboxyl groups, the Barton-Zard pyrrole synthesis is a highly suitable method. This reaction involves the condensation of an α-isocyanoacetate with a nitroalkene or other Michael acceptors. The Paal-Knorr synthesis can also be adapted, although the reactivity of the precursors needs to be carefully considered.[1][2][3]

Q3: I am having trouble purifying the final this compound. What are the recommended methods?

Purification of polar carboxylic acids can be challenging. The following methods are recommended:

  • Acid-Base Extraction: Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution) and wash with an organic solvent to remove non-acidic impurities. Then, acidify the aqueous layer with an acid like HCl to precipitate the pure carboxylic acid, which can be collected by filtration.[4]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.

  • Reversed-Phase Chromatography: For difficult separations, C18 reversed-phase flash chromatography can be a powerful tool for purifying polar compounds like carboxylic acids.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound and its ethyl ester intermediate.

Synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate

Issue 1: Low or No Yield of the Desired Pyrrole

Potential Cause Troubleshooting Step Rationale
Low Reactivity of Starting Materials For Barton-Zard synthesis, ensure the use of a sufficiently strong base (e.g., DBU, t-BuOK) to deprotonate the isocyanoacetate.[4]The acidity of the α-proton is crucial for the initial Michael addition.
Sub-optimal Reaction Temperature Optimize the reaction temperature. Some reactions may require initial cooling to control exotherms, followed by heating to drive the reaction to completion.Temperature affects reaction rates and can influence side reactions.
Incorrect Stoichiometry Carefully check the stoichiometry of your reactants. A slight excess of one reactant may be beneficial.The molar ratio of reactants directly impacts the formation of the desired product.
Decomposition of Starting Materials or Product If the reaction mixture turns dark or tarry, consider lowering the reaction temperature and using a milder base or catalyst.[6]Polymerization or degradation can occur under harsh conditions.

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Step Rationale
Side Reactions of the Cyano Group Ensure anhydrous reaction conditions if using reagents that can react with the cyano group.The cyano group can be susceptible to hydrolysis or other nucleophilic additions under certain conditions.
Furan Formation (in Paal-Knorr type synthesis) If using a Paal-Knorr approach, maintain a pH above 3 and consider using an excess of the amine component.[6]Acidic conditions can promote the cyclization of the 1,4-dicarbonyl precursor to a furan byproduct.[6]
Polymerization Lower the reaction temperature and consider using a less concentrated solution.Pyrroles, especially electron-rich ones, can be prone to polymerization.
Hydrolysis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate

Issue 1: Incomplete Hydrolysis

Potential Cause Troubleshooting Step Rationale
Insufficient Base or Reaction Time Increase the molar excess of the base (e.g., NaOH or KOH) and/or prolong the reaction time. Monitoring the reaction by TLC or LC-MS is recommended.Saponification of esters requires stoichiometric amounts of base, and hindered esters may require more forcing conditions.
Low Reaction Temperature Increase the reaction temperature. Refluxing in a suitable solvent (e.g., ethanol/water) is common for ester hydrolysis.Higher temperatures increase the rate of the hydrolysis reaction.

Issue 2: Decarboxylation of the Product

Potential Cause Troubleshooting Step Rationale
Harsh Acidic Conditions during Workup During acidification to precipitate the carboxylic acid, avoid strongly acidic conditions and elevated temperatures. Add the acid slowly and with cooling.Pyrrole-2-carboxylic acids can be susceptible to decarboxylation, especially under acidic conditions and heat.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate (Illustrative Barton-Zard Approach)

This protocol is a representative procedure based on the principles of the Barton-Zard synthesis for electron-deficient pyrroles.[2][7]

  • Reaction Setup: To a solution of ethyl isocyanoacetate (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the appropriate nitroalkene precursor (e.g., 3-nitroacrylonitrile, 1.0 eq.) in the same solvent.

  • Base Addition: Cool the mixture in an ice bath and slowly add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.).

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 4-cyano-1H-pyrrole-2-carboxylate.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: Dissolve ethyl 4-cyano-1H-pyrrole-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Base Addition: Add a solution of sodium hydroxide or potassium hydroxide (2-3 eq.) in water.

  • Reaction: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a cooled aqueous solution of hydrochloric acid (e.g., 1 M HCl) with vigorous stirring until the pH is acidic (pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Impact of Base on the Yield of Ethyl 4-cyano-1H-pyrrole-2-carboxylate (Illustrative Data)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1DBUTHF251275
2t-BuOKTHF0 to 25882
3NaHDMF251068
4Et3NTHF2524<10

Table 2: Conditions for Hydrolysis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate (Illustrative Data)

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1NaOHEtOH/H₂O802>95
2KOHEtOH/H₂O802>95
3LiOHTHF/H₂O654>95

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis Start Ethyl Isocyanoacetate + Nitroalkene Precursor Reaction1 Barton-Zard Reaction (Base, Solvent, Temp) Start->Reaction1 Intermediate Crude Ethyl 4-cyano-1H-pyrrole-2-carboxylate Reaction1->Intermediate Purification1 Column Chromatography Intermediate->Purification1 Product1 Pure Ethyl 4-cyano-1H-pyrrole-2-carboxylate Purification1->Product1 Reaction2 Base Hydrolysis (NaOH/KOH, EtOH/H2O, Reflux) Product1->Reaction2 Workup Acidification (HCl) Reaction2->Workup Isolation Filtration & Drying Workup->Isolation Final_Product This compound Isolation->Final_Product

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Low_Yield Problem Low Yield of Ethyl 4-cyano-1H-pyrrole-2-carboxylate Cause1 Low Reactivity of Starting Materials Problem->Cause1 Check Cause2 Sub-optimal Reaction Conditions Problem->Cause2 Check Cause3 Decomposition/ Polymerization Problem->Cause3 Check Solution1 Use Stronger Base (e.g., t-BuOK) Cause1->Solution1 Action Solution2 Optimize Temperature & Time Cause2->Solution2 Action Solution3 Use Milder Conditions (Lower Temp, Milder Base) Cause3->Solution3 Action

Caption: Troubleshooting logic for low yield in the synthesis of the pyrrole ester intermediate.

References

Technical Support Center: Purification of Crude 4-Cyano-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-cyano-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, discolored solid. What is the cause of the color and how can I remove it?

A: Discoloration in crude pyrrole derivatives is a common issue, often arising from the formation of oxidized and polymeric impurities. The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, which can be exacerbated by exposure to air, light, and residual acidic or basic catalysts from the synthesis.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol) and add a small amount of activated charcoal. Heat the suspension gently for a short period, then filter the hot solution through a pad of celite to remove the charcoal and adsorbed colored impurities.

  • Inert Atmosphere: When possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Recrystallization: This is often effective at excluding colored impurities from the crystal lattice of the desired product.

Q2: I am observing significant tailing/streaking of my compound during silica gel column chromatography. How can I improve the peak shape?

A: The carboxylic acid functionality of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult separation.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent can suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.

  • Reverse-Phase Chromatography: If normal-phase chromatography remains problematic, consider using reverse-phase (C18) silica gel with a mobile phase of water and acetonitrile or methanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid.

Q3: My yield is very low after purification. What are the potential causes and how can I mitigate this?

A: Low recovery can be due to several factors, including product degradation, incomplete extraction, or losses during transfers. The presence of the electron-withdrawing cyano group can make the pyrrole ring more susceptible to certain degradation pathways.

Troubleshooting Steps:

  • Avoid Strong Acids and High Temperatures: Pyrrole-2-carboxylic acids can be prone to decarboxylation under harsh acidic conditions and elevated temperatures. Use milder purification conditions where possible.

  • Optimize Extraction pH: During acid-base extraction, ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to protonate the carboxylic acid for extraction into the organic phase, and sufficiently basic (pH > 9) to deprotonate it for extraction into the aqueous phase. Perform multiple extractions with smaller volumes of solvent for better efficiency.

  • Check for Product Precipitation: Your compound may have limited solubility in some solvents. Ensure complete dissolution during extractions and transfers, and check filter paper and glassware for any precipitated product.

Q4: I suspect my crude product is contaminated with unreacted starting material, ethyl 4-cyano-1H-pyrrole-2-carboxylate. What is the best way to remove this?

A: The most likely impurity, if the carboxylic acid is prepared by hydrolysis of the corresponding ethyl ester, is the starting ester itself.

Troubleshooting Steps:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from the neutral ester. The carboxylic acid will be extracted into an aqueous basic solution, leaving the ester in the organic phase. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

  • Column Chromatography: The ester is significantly less polar than the carboxylic acid. A well-chosen solvent system for silica gel chromatography (e.g., a gradient of ethyl acetate in hexanes) should allow for good separation.

Purification Protocols and Data

Data Presentation: Comparison of Purification Methods
Purification MethodStarting Purity (%)Final Purity (%)Typical Yield (%)Notes
Recrystallization85-90>9870-85Effective for removing minor impurities and improving color.
Column Chromatography70-85>9960-75Useful for separating impurities with different polarities. Yield can be lower due to losses on the column.
Acid-Base Extraction70-9095-9885-95Excellent for removing neutral or basic impurities, such as the starting ester.
Experimental Protocols

1. Purification by Recrystallization

This method is suitable for crude material that is already relatively pure (>85%) to achieve high purity.

  • Protocol:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate) to dissolve the solid completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal recovery.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

2. Purification by Silica Gel Column Chromatography

This method is effective for separating the product from impurities with different polarities.

  • Protocol:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexane, with the addition of 0.5% acetic acid to the eluent to improve peak shape.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

3. Purification by Acid-Base Extraction

This is a highly effective method for removing non-acidic impurities, such as the precursor ethyl ester.

  • Protocol:

    • Dissolve the crude product in an organic solvent such as ethyl acetate.

    • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide (3 x volume of organic layer).

    • Combine the aqueous extracts, which now contain the deprotonated product.

    • Wash the aqueous layer with ethyl acetate to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with cold 1M hydrochloric acid until the pH is ~2. The product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Experimental Workflow: Purification of Crude this compound

G crude Crude Product (this compound + impurities) dissolve Dissolve in Ethyl Acetate crude->dissolve extract_base Extract with aq. NaHCO3 dissolve->extract_base separate_layers Separate Layers extract_base->separate_layers organic_layer Organic Layer (Neutral Impurities, e.g., starting ester) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Sodium 4-cyano-1H-pyrrole-2-carboxylate) separate_layers->aqueous_layer acidify Acidify with HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitation of Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Logic for Purification Challenges

G start Crude Product Purification issue Identify Primary Issue start->issue discoloration Discoloration issue->discoloration Color Issues low_purity Low Purity / Co-eluting Impurities issue->low_purity Purity Issues low_yield Low Yield issue->low_yield Yield Issues charcoal Charcoal Treatment discoloration->charcoal recrystallize Recrystallization discoloration->recrystallize acid_base Acid-Base Extraction low_purity->acid_base Neutral Impurities? column Column Chromatography low_purity->column check_ph Check Extraction pH low_yield->check_ph check_solubility Check Product Solubility low_yield->check_solubility mild_conditions Use Milder Conditions (avoid high heat/strong acid) low_yield->mild_conditions modify_column Modify Column Conditions (e.g., add acid to eluent) column->modify_column Tailing on Silica?

Caption: Decision tree for troubleshooting purification problems.

Technical Support Center: Optimizing Cyano-Substituted Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyano-substituted pyrroles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain cyano-substituted pyrroles?

There are several effective methods for the synthesis of cyano-substituted pyrroles, with the choice of route often depending on the desired substitution pattern and available starting materials. The most prominent methods include:

  • Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. To introduce a cyano group, appropriately substituted precursors are required.[1][2][3][4][5]

  • Van Leusen [3+2] Cycloaddition: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a three-atom component that reacts with electron-deficient alkenes, including those bearing a cyano group, to form the pyrrole ring.[6][7][8][9][10]

  • Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis to produce complex products like cyano-substituted pyrroles. A common MCR for this purpose involves the reaction of nitroepoxides, amines, and malononitrile.[11] Another approach is the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines.[12]

Q2: I am observing a low yield in my Paal-Knorr synthesis of a cyano-substituted pyrrole. What are the likely causes and how can I improve it?

Low yields in the Paal-Knorr synthesis are a common issue and can often be attributed to several factors:

  • Sub-optimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the starting materials or the product.[13]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.[14]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[4][15]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation.[13]

  • Purification Losses: The product may be difficult to isolate and purify, leading to an apparent low yield.[13][16]

To improve the yield, consider optimizing the reaction temperature, screening different acid catalysts (both Brønsted and Lewis acids), and ensuring the purity of your starting materials.[3] Microwave-assisted synthesis can also sometimes improve yields and reduce reaction times.[1][14]

Q3: Furan byproducts are contaminating my Paal-Knorr reaction. How can I minimize their formation?

Furan formation is the most common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[3] To suppress this side reaction:

  • Control the Acidity: Avoid strongly acidic conditions. Maintaining a pH above 3 is generally recommended.[4][15]

  • Use an Excess of the Amine: A higher concentration of the amine can favor the pyrrole formation pathway over the competing furan synthesis.[3]

  • Catalyst Choice: Experiment with milder acid catalysts.

Q4: My crude product from the pyrrole synthesis is a dark, tarry material. What is the cause and how can I prevent it?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider:

  • Lowering the reaction temperature.

  • Using a milder acid catalyst or even neutral conditions.

  • Ensuring the purity of your starting materials, as impurities can sometimes initiate polymerization.

Troubleshooting Guides

Problem 1: Low or No Yield in Cyano-Substituted Pyrrole Synthesis

This guide provides a systematic approach to troubleshooting low-yield reactions for the synthesis of cyano-substituted pyrroles.

Low_Yield_Troubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure sub_purity1 Impurities can cause side reactions. check_purity->sub_purity1 check_reactivity Assess Reactant Reactivity optimize_conditions->check_reactivity If no improvement success Improved Yield optimize_conditions->success If yield improves sub_conditions1 Adjust Temperature, Time, and Solvent. optimize_conditions->sub_conditions1 sub_conditions2 Screen Catalysts (e.g., Brønsted vs. Lewis acids). optimize_conditions->sub_conditions2 consider_method Consider Alternative Synthetic Method check_reactivity->consider_method If reactants are inherently unreactive sub_reactivity1 Electron-withdrawing groups on amine can decrease nucleophilicity. check_reactivity->sub_reactivity1 sub_reactivity2 Steric hindrance can impede the reaction. check_reactivity->sub_reactivity2 sub_method1 If Paal-Knorr fails, try Van Leusen or a multi-component reaction. consider_method->sub_method1

Troubleshooting workflow for low-yield cyano-substituted pyrrole synthesis.
Problem 2: Significant Byproduct Formation

This guide helps in identifying and minimizing common byproducts in cyano-substituted pyrrole synthesis.

Byproduct_Troubleshooting start Significant Byproduct Formation Observed identify_byproduct Identify Byproduct (e.g., via NMR, MS) start->identify_byproduct furan_formation Furan Byproduct (Paal-Knorr) identify_byproduct->furan_formation polymerization Polymeric Material identify_byproduct->polymerization other_byproduct Other Side Products identify_byproduct->other_byproduct adjust_ph Increase pH (>3) furan_formation->adjust_ph Yes excess_amine Use Excess Amine furan_formation->excess_amine Yes lower_temp Lower Reaction Temperature polymerization->lower_temp Yes milder_catalyst Use Milder Catalyst polymerization->milder_catalyst Yes optimize_stoichiometry Optimize Reactant Stoichiometry other_byproduct->optimize_stoichiometry Yes success Minimized Byproducts adjust_ph->success excess_amine->success lower_temp->success milder_catalyst->success optimize_stoichiometry->success

Troubleshooting guide for common byproduct formation.

Data Presentation

Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-Aryl Pyrroles
CatalystTimeYield (%)Reference
No Catalyst15 mintrace[17]
Oxalic Acid15 min18[17]
Succinic Acid15 min27[17]
Ascorbic Acid15 min23[17]
Tartaric Acid15 min34[17]
Camphorsulfonic Acid15 min39[17]
Pyroglutamic Acid15 min48[17]
Malonic Acid15 min63[17]
Citric Acid15 min74[17]
ZrOCl₂·8H₂O5 min97[5]
Silica Sulfuric Acid3 min98[5]

Reaction conditions may vary between studies.

Table 2: Influence of Substituents on the Yield of Indolyl-2-pyrrolones
Substituent on Phenyl RingYield (%)
H-
4-Ethyl87
4-Chloro80
4-Iodo82
4-Methoxy84
4-Nitro80

Data extracted from a study on the synthesis of indole-linked β-cyano-enones leading to indolyl-2-pyrrolones.[18]

Experimental Protocols

Protocol 1: General Procedure for the Van Leusen Synthesis of 3-Aroyl-4-heteroarylpyrroles
  • Reactant Preparation: In a suitable flask, mix the heteroaryl chalcone (1 mmol) and p-tosylmethyl isocyanide (TosMIC) (1 mmol) in DMSO (1.5 mL).

  • Base Suspension: In a separate flask, prepare a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) under an inert atmosphere (e.g., Argon).

  • Reaction Initiation: Add the reactant mixture dropwise to the stirred base suspension at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7][9]

Protocol 2: General Procedure for the Multi-component Synthesis of N-Substituted 2-Amino-3-cyanopyrroles
  • Reactant Mixture: To a stirred suspension of CuO nanoparticles (10 mol%) in nitromethane (5 mL), add the aryl aldehyde (1 mmol), β-keto ester (1 mmol), and amine (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at 100-105 °C for 12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Catalyst Recovery: After completion of the reaction, recover the catalyst by filtration. The nano CuO can be washed, dried, and reused.

  • Work-up: Concentrate the filtrate under vacuum.

  • Purification: Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Protocol 3: General Procedure for the Paal-Knorr Synthesis of N-Substituted Pyrroles using a Heterogeneous Catalyst
  • Reactant Mixture: In a reaction vessel, mix the 1,4-dicarbonyl compound (1 mmol), the primary amine (1 mmol), and the catalyst (e.g., 40 mg of CATAPAL 200 alumina).[19]

  • Reaction Conditions: Heat the mixture at 60 °C for 45 minutes under solvent-free conditions.[19]

  • Monitoring: Follow the progress of the reaction by TLC.

  • Extraction: After the reaction is complete, extract the desired product with ethyl acetate (2 x 5 mL).

  • Catalyst Separation: Separate the catalyst by centrifugation and filtration. The catalyst can be washed, dried, and reused.[19]

  • Purification: Purify the combined organic extracts by flash column chromatography.[19]

Visualization of Experimental Workflow

Paal_Knorr_Workflow start Start mix_reactants Mix 1,4-Dicarbonyl, Amine, and Catalyst start->mix_reactants heat Heat Reaction Mixture (e.g., 60°C, 45 min) mix_reactants->heat monitor Monitor by TLC heat->monitor extract Extract with Organic Solvent monitor->extract Reaction Complete separate_catalyst Separate Catalyst (Filtration/Centrifugation) extract->separate_catalyst purify Purify by Column Chromatography separate_catalyst->purify end Obtain Pure Cyano-Substituted Pyrrole purify->end

General experimental workflow for the Paal-Knorr synthesis.

References

solubility issues of 4-cyano-1H-pyrrole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-cyano-1H-pyrrole-2-carboxylic acid in organic solvents.

Solubility Data

The solubility of this compound can vary depending on the solvent and experimental conditions such as temperature and the purity of both the solute and the solvent. The following table provides an overview of its expected solubility in common organic solvents based on general chemical principles. Note: These are qualitative estimates, and experimental verification is highly recommended for precise quantitative data.

SolventChemical ClassExpected Solubility
Dimethyl Sulfoxide (DMSO)SulfoxideHigh
N,N-Dimethylformamide (DMF)AmideHigh
MethanolAlcoholModerate
EthanolAlcoholModerate
AcetoneKetoneLow to Moderate
AcetonitrileNitrileLow
Dichloromethane (DCM)HalogenatedVery Low
HexanesAlkaneInsoluble

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or orbital shaker is recommended.

  • Sample Collection and Filtration:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant using a 0.45 µm syringe filter to remove any undissolved solid. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or g/L).

Troubleshooting and FAQs

Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?

A1: First, refer to the solubility table to ensure you are using an appropriate solvent. If solubility is still an issue, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

  • Co-solvents: Adding a small amount of a stronger solvent in which the compound is highly soluble (e.g., DMSO or DMF) can significantly improve the overall solubility of the solvent system.

  • pH Adjustment: For protic solvents, adjusting the pH might alter the ionization state of the carboxylic acid and improve its solubility. For instance, adding a small amount of a non-nucleophilic organic base could deprotonate the carboxylic acid, increasing its polarity and potentially its solubility in more polar organic solvents.

Q2: I'm observing precipitation of my compound over time, even after it initially dissolved. What is causing this?

A2: This could be due to several factors:

  • Supersaturation: The initial dissolution might have been achieved through heating, leading to a supersaturated solution that is not stable at room temperature.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

  • Change in Temperature: A decrease in ambient temperature can reduce the solubility and cause precipitation.

  • Compound Instability: The compound may be degrading over time to a less soluble species.

To address this, try to prepare solutions at the temperature of your experiment and ensure your containers are well-sealed. If instability is suspected, prepare fresh solutions before use.

Q3: Can I use water to improve the solubility of this compound in organic solvents?

A3: The presence of a small amount of water can sometimes increase the solubility of carboxylic acids in certain organic solvents.[1] This is due to the potential for hydrogen bonding interactions. However, the addition of water can also affect the polarity of the solvent system and may not be compatible with all experimental conditions, especially in non-polar aprotic solvents. It is advisable to test this on a small scale first.

Q4: How does the purity of the compound affect its solubility?

A4: Impurities can either increase or decrease the apparent solubility of a compound. Some impurities may act as co-solvents, while others can co-precipitate and reduce the overall solubility. Using a highly purified form of this compound is recommended for consistent and reproducible solubility results.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

SolubilityTroubleshooting start Start: Solubility Issue (Compound does not dissolve) check_solvent Is the solvent appropriate? (Refer to solubility table) start->check_solvent try_stronger_solvent Try a stronger solvent (e.g., DMSO, DMF) check_solvent->try_stronger_solvent No optimize_conditions Optimize Physical Conditions check_solvent->optimize_conditions Yes try_stronger_solvent->optimize_conditions heat Gentle Heating optimize_conditions->heat sonicate Sonication optimize_conditions->sonicate modify_solvent Modify Solvent System heat->modify_solvent Not effective success Success: Compound Dissolved heat->success Effective sonicate->modify_solvent Not effective sonicate->success Effective co_solvent Add Co-solvent (e.g., small % of DMSO) modify_solvent->co_solvent ph_adjust Adjust pH (if applicable) modify_solvent->ph_adjust check_purity Check Compound Purity co_solvent->check_purity Not effective co_solvent->success Effective ph_adjust->check_purity Not effective ph_adjust->success Effective purify Purify Compound check_purity->purify Impure fail Persistent Issue: Consult further literature or support check_purity->fail Pure purify->start

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Stability and Degradation of 4-Cyano-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4-cyano-1H-pyrrole-2-carboxylic acid and its derivatives. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and its derivatives?

A1: The primary degradation pathways for this compound and its derivatives include hydrolysis, decarboxylation, and photodecomposition. The cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. The carboxylic acid group at the 2-position of the pyrrole ring is susceptible to decarboxylation, especially under acidic conditions.[1] The pyrrole ring itself can be prone to oxidation and polymerization under harsh conditions.

Q2: How should I store this compound and its derivatives to ensure stability?

A2: To ensure stability, these compounds should be stored in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is recommended. It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the compound is known to be sensitive to air. As a combustible solid, it should be kept away from open flames and high temperatures.

Q3: What are the expected degradation products I might observe?

A3: Depending on the specific derivative and the stress conditions, you might observe the following degradation products:

  • Hydrolysis of the cyano group: Formation of 4-carboxamido-1H-pyrrole-2-carboxylic acid and subsequently pyrrole-2,4-dicarboxylic acid.

  • Decarboxylation: Loss of the carboxylic acid group to form 4-cyano-1H-pyrrole.

  • Hydrolysis of ester or amide derivatives: Formation of the parent carboxylic acid.

  • Oxidation/Polymerization: Complex mixtures of oligomeric or polymeric materials, often appearing as a dark, tarry substance.

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: Strong acids can promote decarboxylation, while strong bases can facilitate the hydrolysis of the cyano group and any ester or amide functionalities. Oxidizing agents should be avoided as they can lead to the degradation of the pyrrole ring. When performing reactions, it is crucial to use high-purity, degassed solvents to minimize oxidative degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low assay value or unexpected peaks in chromatogram after short-term storage in solution. Degradation of the compound in the chosen solvent.Prepare fresh solutions for immediate use. If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and protect from light. Evaluate the stability of the compound in different solvents to find a more suitable one.
Formation of a dark, tarry substance during a reaction or work-up. Polymerization of the pyrrole derivative.This is often caused by excessively high temperatures or highly acidic conditions.[2] Lower the reaction temperature and consider using a milder acid catalyst or neutral conditions if possible.[2]
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound under the specific assay conditions (pH, temperature, presence of media components). Consider preparing stock solutions in a stable solvent and diluting into the assay medium immediately before the experiment.
Unexpected loss of the cyano group in mass spectrometry data. In-source fragmentation or hydrolysis to the corresponding carboxylic acid.Optimize mass spectrometry conditions to minimize in-source fragmentation. Analyze the sample for the presence of the hydrolyzed product (carboxylic acid) using a validated chromatographic method.
Difficulty in purifying the synthesized pyrrole derivative. Product instability during purification.Optimize the purification method to minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures). Consider alternative purification techniques like flash chromatography with a neutral stationary phase.

Quantitative Stability Data

The following tables summarize stability data for related pyrrole derivatives. Note that this data may not be directly applicable to all this compound derivatives but can provide valuable insights into their potential stability profiles.

Table 1: Thermal Stability of Blue Pyrrole Derivatives [3][4][5]

CompoundDecomposition Temperature (Td at 5% weight loss)
BAPCP¹279 °C
HAPCP²282 °C
Disperse Blue 359 (Commercial Blue Colorant)260 °C

¹BAPCP: 2-(3-cyano-4-(4-(dibutylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile ²HAPCP: 2-(3-cyano-4-(4-(dihexylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile

Table 2: Hydrolytic Stability of a Pyrrole-Containing Ester Derivative [6]

ConditionStabilityDegradation Product
Acidic (pH 1.2)UnstableCorresponding di-carboxylic acid
Acidic (pH 4.5)Stable-
Neutral (pH 6.8)Stable-
Alkaline (pH 13)UnstableCorresponding di-carboxylic acid

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound derivatives.

1. Materials:

  • This compound derivative

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • HPLC-grade acetonitrile and methanol

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, and take samples at various time points.

  • Thermal Degradation: Place the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Analyze after a specified period.

  • Photostability: Expose a solution of the compound to a light source with a combination of UV and visible light, as per ICH Q1B guidelines.[7] Keep a control sample in the dark. Analyze both samples after the exposure period.

3. Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Chromatographic System:

  • A reliable HPLC system with a UV or PDA detector is typically used.[8]

2. Column:

  • A C18 reversed-phase column is a common starting point.

3. Mobile Phase:

  • A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent compound and its degradation products.[6]

4. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.

Visualizations

DegradationPathways cluster_ester_amide For Ester/Amide Derivatives 4-Cyano-1H-pyrrole-2-carboxylic_acid_derivative 4-Cyano-1H-pyrrole-2-carboxylic_acid_derivative 4-Carboxamido_derivative 4-Carboxamido_derivative 4-Cyano-1H-pyrrole-2-carboxylic_acid_derivative->4-Carboxamido_derivative Hydrolysis (H₂O) 4-Cyano-1H-pyrrole_derivative 4-Cyano-1H-pyrrole_derivative 4-Cyano-1H-pyrrole-2-carboxylic_acid_derivative->4-Cyano-1H-pyrrole_derivative Decarboxylation (H⁺, Δ) Oxidized_Polymeric_Products Oxidized_Polymeric_Products 4-Cyano-1H-pyrrole-2-carboxylic_acid_derivative->Oxidized_Polymeric_Products Oxidation / Light Pyrrole-2,4-dicarboxylic_acid_derivative Pyrrole-2,4-dicarboxylic_acid_derivative 4-Carboxamido_derivative->Pyrrole-2,4-dicarboxylic_acid_derivative Hydrolysis (H₂O) Parent_Carboxylic_Acid Parent_Carboxylic_Acid Ester_Amide_Derivative Ester_Amide_Derivative Ester_Amide_Derivative->Parent_Carboxylic_Acid Hydrolysis

Caption: Potential degradation pathways for this compound derivatives.

ExperimentalWorkflow cluster_stress Forced Degradation Acid_Hydrolysis Acid_Hydrolysis Stressed_Samples Stressed_Samples Acid_Hydrolysis->Stressed_Samples Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photostability Photostability Photostability->Stressed_Samples Compound Compound Compound->Acid_Hydrolysis Compound->Base_Hydrolysis Compound->Oxidation Compound->Thermal Compound->Photostability Analysis Analysis Stressed_Samples->Analysis Stability-Indicating HPLC-MS Data_Evaluation Data_Evaluation Analysis->Data_Evaluation Identify Degradants & Assess Stability

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 4-cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-cyano-1H-pyrrole-2-carboxylic acid, with a focus on avoiding common side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the hydrolysis of ethyl 4-cyano-1H-pyrrole-2-carboxylate.

Q1: My reaction is complete, but I have a low yield of the desired this compound and have isolated a significant amount of 4-cyanopyrrole. What could be the cause?

A1: The presence of 4-cyanopyrrole as a major byproduct strongly suggests that decarboxylation of the target molecule has occurred. Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation, a reaction that is often catalyzed by acidic conditions and elevated temperatures.[1][2]

Recommended Solutions:

  • Modify Hydrolysis Conditions: If using acidic hydrolysis, consider switching to alkaline hydrolysis (e.g., using NaOH or LiOH). Basic conditions are generally less prone to inducing decarboxylation of pyrrole-2-carboxylic acids.

  • Temperature Control: Regardless of the hydrolysis method, maintain the lowest possible reaction temperature that still allows for complete saponification of the ester. Avoid prolonged heating.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the minimum time required for the disappearance of the starting material, thereby avoiding extended exposure to harsh conditions.

Q2: My final product is impure, and I suspect the presence of a dicarboxylic acid or an amide. How can I confirm this and prevent their formation?

A2: The formation of 4-carboxypyrrole-2-carboxylic acid or 4-carbamoyl-1H-pyrrole-2-carboxylic acid can occur if the cyano group is also hydrolyzed under the reaction conditions. While nitriles are generally more resistant to hydrolysis than esters, prolonged reaction times or harsh conditions (both acidic and basic) can lead to this side reaction.[3][4]

Recommended Solutions:

  • Milder Reaction Conditions: Employ milder hydrolysis conditions. For alkaline hydrolysis, use a lower concentration of the base and a lower temperature. For acidic hydrolysis, a less concentrated acid and careful temperature control are crucial.

  • Reaction Time: As with decarboxylation, minimizing the reaction time is key. Stop the reaction as soon as the ester starting material is consumed.

  • Analytical Confirmation: Use analytical techniques such as LC-MS and NMR to confirm the presence of these impurities by comparing the mass and spectral data with the expected values for the dicarboxylic acid and amide byproducts.

Q3: I am struggling to isolate a pure product after the reaction work-up. What purification strategies are most effective?

A3: The purification of this compound from a mixture containing unreacted starting material, the sodium salt of the product (if using alkaline hydrolysis), and potential side products requires a careful work-up and purification procedure.

Recommended Solutions:

  • Acidification and Extraction: After alkaline hydrolysis, the reaction mixture will contain the sodium salt of the carboxylic acid. Careful acidification with a dilute acid (e.g., 1M HCl) to a pH of around 3-4 will protonate the carboxylate, allowing the free carboxylic acid to be extracted into an organic solvent like ethyl acetate.[5]

  • Recrystallization: Recrystallization is an effective method for purifying the crude product. Suitable solvent systems can be determined experimentally but may include ethanol/water or ethyl acetate/hexane mixtures.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) is a good starting point.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to this compound?

A: A prevalent method is the hydrolysis of a corresponding ester, typically ethyl 4-cyano-1H-pyrrole-2-carboxylate. This hydrolysis can be carried out under either acidic or basic conditions.

Q: Which is generally preferred for the hydrolysis of ethyl 4-cyano-1H-pyrrole-2-carboxylate: acidic or alkaline conditions?

A: Alkaline hydrolysis is often favored as it minimizes the risk of decarboxylation, a significant side reaction for pyrrole-2-carboxylic acids under acidic conditions.[1][2] However, careful control of reaction conditions is necessary in both cases to prevent hydrolysis of the cyano group.

Q: How can I monitor the progress of the hydrolysis reaction?

A: Thin-layer chromatography (TLC) is a convenient method. The starting ester will have a higher Rf value than the product carboxylic acid. A suitable eluent system would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate), with a small amount of acetic acid to ensure the carboxylic acid is protonated and moves up the plate. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q: What are the key safety precautions to take during this synthesis?

A: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The hydrolysis reactions should be performed in a well-ventilated fume hood, especially when working with volatile organic solvents and corrosive acids or bases.

Data Presentation

Table 1: Illustrative Comparison of Hydrolysis Conditions for Ethyl 4-cyano-1H-pyrrole-2-carboxylate

ConditionReagentsTemperature (°C)Time (h)Desired Product Yield (%)Decarboxylation (%)Nitrile Hydrolysis (%)
A (Acidic) 2M HCl806~60~30~5
B (Acidic) 1M HCl608~75~15<5
C (Alkaline) 2M NaOH804~85<2~10
D (Alkaline) 1M NaOH606>90<1<5

Note: The data in this table are illustrative and intended to demonstrate general trends. Actual results may vary based on specific experimental parameters.

Experimental Protocols

General Protocol for Alkaline Hydrolysis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate:

  • Dissolution: Dissolve ethyl 4-cyano-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq) to the solution of the ester.

  • Heating and Monitoring: Heat the reaction mixture to a controlled temperature (e.g., 60°C) and monitor the progress by TLC until the starting material is consumed.

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dissolve the residue in water and cool in an ice bath. Slowly add dilute hydrochloric acid (e.g., 1M HCl) with stirring until the pH of the solution is approximately 3-4. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Ethyl 4-cyano-1H-pyrrole-2-carboxylate hydrolysis Alkaline Hydrolysis (e.g., 1M NaOH, 60°C) start->hydrolysis monitoring Monitor by TLC/LC-MS hydrolysis->monitoring solvent_removal Solvent Removal monitoring->solvent_removal acidification Acidification to pH 3-4 solvent_removal->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product Final Product: This compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product? decarboxylation Presence of 4-cyanopyrrole? (Decarboxylation) start->decarboxylation Yes nitrile_hydrolysis Presence of dicarboxylic acid or amide? (Nitrile Hydrolysis) start->nitrile_hydrolysis No decarboxylation->nitrile_hydrolysis No sol_decarboxylation Switch to alkaline hydrolysis Lower reaction temperature Reduce reaction time decarboxylation->sol_decarboxylation Yes sol_nitrile_hydrolysis Use milder conditions (lower temp. & conc.) Reduce reaction time nitrile_hydrolysis->sol_nitrile_hydrolysis Yes sol_purification Optimize acidification pH Recrystallize from different solvents Consider column chromatography nitrile_hydrolysis->sol_purification No (General Impurity)

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Pyrrole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with their synthesized pyrrole analogs. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My synthesized pyrrole analog shows significantly lower bioactivity than expected based on literature precedents. What are the potential reasons?

Low bioactivity of a synthesized pyrrole analog can stem from several factors, ranging from the compound itself to the experimental setup. A systematic troubleshooting approach is crucial. The primary areas to investigate are:

  • Compound Integrity and Purity: The synthesized compound may not be the correct structure, or it could be contaminated with impurities that interfere with the assay or are cytotoxic.

  • Structural and Physicochemical Properties: Key structural features essential for bioactivity might be missing or unfavorably positioned in your analog. Properties like solubility and stability can also significantly impact biological activity.[1][2][3][4]

  • Assay Conditions and Target Interaction: The experimental conditions of your biological assay may not be optimal for your specific compound, or the compound may not be effectively reaching or interacting with its intended biological target.

  • Mechanism of Action: There might be a misunderstanding of the compound's mechanism of action, leading to the use of an inappropriate assay.

Below is a troubleshooting workflow to help you systematically address these potential issues.

Troubleshooting_Workflow cluster_details Key Troubleshooting Steps start Low Bioactivity Observed compound_verification 1. Verify Compound Structure & Purity start->compound_verification sar_analysis 2. Analyze Structure-Activity Relationship (SAR) compound_verification->sar_analysis Structure & Purity Confirmed compound_verification_details NMR, Mass Spec, HPLC/UPLC compound_verification->compound_verification_details assay_optimization 3. Optimize Bioassay Conditions sar_analysis->assay_optimization SAR suggests potential sar_analysis_details Review literature, consider key pharmacophores (e.g., carbonyl groups), evaluate physicochemical properties. sar_analysis->sar_analysis_details target_engagement 4. Assess Target Engagement assay_optimization->target_engagement Activity still low assay_optimization_details Check solvent, pH, incubation time, and compound concentration. assay_optimization->assay_optimization_details conclusion Identify an optimized lead compound or new research direction. target_engagement->conclusion Target engagement confirmed/denied target_engagement_details Perform target-specific assays (e.g., kinase inhibition, CETSA). target_engagement->target_engagement_details

Caption: A workflow for troubleshooting low bioactivity in pyrrole analogs.

Q2: How can I confirm the identity and purity of my synthesized pyrrole analog?

Ensuring the structural integrity and purity of your compound is the first and most critical step.

Answer:

Standard analytical techniques should be employed to confirm the structure and assess the purity of your synthesized pyrrole analog. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): To determine the purity of the compound. A purity level of >95% is generally recommended for biological assays.

Experimental Protocol: Purity Determination by HPLC

  • Sample Preparation: Prepare a stock solution of your pyrrole analog in a suitable solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A common mobile phase gradient is a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).

  • Gradient Elution:

    • Start with a high percentage of the aqueous phase (e.g., 95%) and gradually increase the organic phase percentage over a set period (e.g., to 95% over 20 minutes).

    • Hold at the high organic phase concentration for a few minutes to elute any highly nonpolar compounds.

    • Return to the initial conditions to re-equilibrate the column.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm, or the λmax of your compound).

  • Data Analysis: Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Q3: My compound is pure, but still inactive. What structural features of the pyrrole ring are generally important for bioactivity?

The biological activity of pyrrole derivatives is often highly dependent on the nature and position of substituents on the pyrrole ring.[4][5][6]

Answer:

Structure-activity relationship (SAR) studies have revealed several key features that can influence the bioactivity of pyrrole analogs.[1][2][4] Consider the following:

  • Substituents at N-1: The substituent on the nitrogen atom of the pyrrole ring can significantly impact activity. For example, N-benzyl side chains have been shown to be important for the inhibitory potencies of some pyrrole derivatives against metallo-β-lactamases.[1]

  • Substituents at C-2, C-3, C-4, and C-5: The presence and nature of groups at these positions are crucial. For instance, a carbonyl group is often a key moiety for biological activity.[6] Vicinal diphenyl groups at C-4 and C-5 have also been identified as important for certain inhibitory activities.[1]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can affect the overall electron density of the pyrrole ring and its ability to interact with biological targets.[7]

  • Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and molecular volume can influence a compound's ability to cross cell membranes and reach its target.[8]

Table 1: Impact of Structural Modifications on Bioactivity of Pyrrole Analogs

Structural ModificationGeneral Effect on BioactivityExample Target Class
Addition of a carbonyl groupOften enhances activityVarious, including anticancer
N-alkylation/arylationCan significantly alter potency and selectivityMetallo-β-lactamases
Introduction of aromatic substituentsCan enhance binding through π-π stackingKinases, various enzymes
HalogenationCan modulate lipophilicity and metabolic stabilityVarious
Reduction of double bondsCan decrease activity and stabilityAntimalarials

Data synthesized from multiple sources.[1][6][8][9]

Q4: I suspect my compound has poor solubility. How can I assess and improve its solubility for biological assays?

Poor aqueous solubility is a common reason for low bioactivity in in vitro assays.

Answer:

First, visually inspect your compound in the assay buffer. The presence of precipitate is a clear indicator of insolubility. For a more quantitative assessment, you can perform a kinetic solubility assay.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your pyrrole analog in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Addition to Buffer: Add a small volume of each DMSO solution to your aqueous assay buffer (the final DMSO concentration should typically be ≤1%).

  • Incubation: Incubate the samples at room temperature for a set period (e.g., 2 hours).

  • Measurement: Measure the turbidity of the solutions using a nephelometer or a plate reader that can measure absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.

To improve solubility, you can:

  • Use Co-solvents: Increase the percentage of DMSO in your assay, but be mindful of its potential effects on cells or enzymes.

  • Formulate with Excipients: Use solubility-enhancing excipients like cyclodextrins.

  • Modify the Compound Structure: Introduce polar functional groups to your pyrrole analog in subsequent synthesis rounds.

Q5: How can I determine if my pyrrole analog is interacting with its intended cellular target?

Directly assessing target engagement within a cellular context can confirm if the lack of bioactivity is due to the compound not reaching or binding to its target.

Answer:

Several techniques can be used to validate target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[10] It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[10]

CETSA_Workflow start Treat cells with pyrrole analog or vehicle heat_shock Heat cells to a range of temperatures start->heat_shock lysis Lyse cells to release soluble proteins heat_shock->lysis centrifugation Centrifuge to pellet denatured proteins lysis->centrifugation quantification Quantify soluble target protein (e.g., Western Blot) centrifugation->quantification analysis Analyze thermal shift quantification->analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with your pyrrole analog or a vehicle control for a defined period.[10]

  • Heating: Heat the cell suspensions to a range of temperatures for a set duration (e.g., 3 minutes) to induce protein denaturation.[10]

  • Cell Lysis: Lyse the cells to release the soluble proteins.[10]

  • Separation of Aggregates: Centrifuge the lysates to pellet the denatured, aggregated proteins.[10]

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein using methods like Western blotting or ELISA.[10]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[10]

Q6: My pyrrole analog is designed as a kinase inhibitor, but shows weak activity. How can I perform a reliable in vitro kinase inhibition assay?

Optimizing the conditions for an in vitro kinase assay is crucial for obtaining accurate and reproducible results.

Answer:

An in vitro kinase inhibition assay directly measures the ability of your compound to inhibit the enzymatic activity of a purified kinase.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Compound Dilution: Prepare a serial dilution of your pyrrole inhibitor in the kinase reaction buffer.[10]

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the diluted inhibitor.[10]

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.[10]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[10]

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 2: Representative Pyrrole-Based Kinase Inhibitors and their IC50 Values

Compound ClassTarget KinaseIC50 (nM)
Pyrrolo[2,3-d]pyrimidinesVEGFR-211.9 - 13.6
Sunitinib (pyrrole-based)VEGFR, PDGFR2 - 80

Data is for illustrative purposes and synthesized from literature.[11]

By systematically working through these troubleshooting steps, you can identify the likely cause of low bioactivity in your synthesized pyrrole analogs and make informed decisions to optimize your compounds and experimental procedures.

References

Technical Support Center: Strategies to Reduce Cytotoxicity of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting and FAQs

This section addresses common issues researchers may encounter when working with potentially cytotoxic pyrrole-based compounds.

Q1: My initial screening reveals high cytotoxicity for my pyrrole derivative. What are the immediate next steps?

A1: High initial cytotoxicity requires a systematic approach to determine if the effect is on-target (related to the desired therapeutic effect) or off-target.

  • Confirm the results: Repeat the initial cytotoxicity assay to ensure the results are reproducible.

  • Dose-response analysis: Perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) of your compound in the relevant cell lines.

  • Assess selectivity: Test the compound's cytotoxicity in a panel of cancerous and non-cancerous cell lines to determine its therapeutic window. A compound that is highly toxic to all cell types may have limited therapeutic potential.

  • Investigate the mechanism of cell death: Determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is often a desired outcome for anticancer agents, while necrosis can indicate non-specific toxicity.[1][2] Assays for this include caspase activity assays, Annexin V staining, and TUNEL assays.[1]

Q2: How can I investigate the underlying mechanism of my compound's cytotoxicity?

A2: Understanding the mechanism is crucial for deciding on a mitigation strategy. Several experimental avenues can be explored:

  • Mitochondrial Toxicity Assays: Assess the impact on mitochondrial function by measuring mitochondrial membrane potential, calcium flux, or the production of reactive oxygen species (ROS).[2][3]

  • Enzyme Leakage Assays: Measure the release of intracellular enzymes like lactate dehydrogenase (LDH) or glucose 6-phosphate dehydrogenase (G6PD) into the cell culture medium, which indicates compromised cell membrane integrity.[2]

  • Proteomics and Gene Expression Analysis: Techniques like immunoblotting or microarray analysis can identify changes in the expression of proteins or genes involved in specific cellular pathways, such as apoptosis or cell cycle regulation, in response to your compound.[4][5]

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at a particular phase (e.g., G1, S, or G2/M).

Q3: What are some medicinal chemistry strategies to modify my pyrrole derivative and reduce its cytotoxicity?

A3: Structural modifications can alter the pharmacokinetic and pharmacodynamic properties of your compound, potentially reducing off-target toxicity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the pyrrole scaffold to understand which structural features are responsible for the cytotoxic effects.[6][7] For example, studies on some pyrrole derivatives indicate that the presence of a carbonyl group can be important for biological activity.[8]

  • Bioisosteric Replacement: Substitute functional groups with others that have similar physical or chemical properties but may lead to a different metabolic profile or reduced off-target binding.

  • Prodrug Approach: Convert your active compound into an inactive prodrug that is metabolically activated at the target site. This can reduce systemic toxicity.

  • Improve Solubility: Poor solubility can sometimes lead to compound aggregation and non-specific toxicity.[7][9] Modifications to improve aqueous solubility can mitigate these effects.

Q4: Can formulation strategies help in reducing the cytotoxicity of my compound?

A4: Yes, advanced drug delivery systems can significantly reduce the systemic toxicity of a compound by altering its biodistribution and release profile.[10][11]

  • Encapsulation: Encapsulating the compound in delivery systems like liposomes or polymeric nanoparticles can shield it from healthy tissues and promote its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[12][13][14]

  • Targeted Delivery: Functionalizing the surface of nanoparticles with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells can enhance targeted delivery and reduce off-target effects.[15][16]

  • Modified Release Formulations: Developing formulations that provide a sustained or controlled release of the compound can lower the peak plasma concentration (Cmax), which is often associated with toxicity, while maintaining the therapeutic exposure (AUC).[17]

Quantitative Data on Cytotoxicity of Pyrrole Derivatives

The following table summarizes the cytotoxic activity of various pyrrole derivatives against different cancer cell lines, providing a reference for comparison.

Compound Class/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Marinopyrrole AVarious-Varies[7]
Pyrrolomycin CHCT-116 (Colon)-0.8[6]
Pyrrolomycin CMCF7 (Breast)-1.5[6]
Pyrrolomycin F-seriesHCT-116 & MCF7-0.35 - 1.21[6]
MP1 (Pyrrolomycin analog)BE(2)-C (Neuroblastoma)-0.096[6]
Acenaphtho[1,2-b]pyrrole derivative 3d--Potent[10]
Acenaphtho[1,2-b]pyrrole derivative 3g--Potent[10]

Key Experimental Protocols

Below are detailed methodologies for common in vitro cytotoxicity and cell death assays.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole derivative and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Release Assay for Cytotoxicity

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured spectrophotometrically.[5]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release from control cells lysed with a lysis buffer.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells in a culture dish or plate with the pyrrole derivative.

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow for Cytotoxicity Assessment and Mitigation

G cluster_0 Initial Assessment cluster_1 Mechanism of Action Studies cluster_2 Mitigation Strategies cluster_3 Evaluation of Modified Compound/Formulation A Initial Cytotoxicity Screening B Dose-Response & IC50 Determination A->B C Selectivity Profiling (Cancer vs. Normal Cells) B->C D Apoptosis vs. Necrosis Assays C->D If cytotoxic H Structural Modification (SAR) C->H If poor selectivity I Formulation Development (e.g., Nanoparticles) C->I If poor selectivity E Cell Cycle Analysis D->E F Mitochondrial Toxicity Assays D->F G ROS Production Measurement F->G J Re-evaluate Cytotoxicity & Selectivity H->J I->J K In Vivo Toxicity Studies J->K If improved profile

Caption: A general workflow for assessing and mitigating the cytotoxicity of a novel compound.

Hypothetical Signaling Pathway for Compound-Induced Apoptosis

G A Pyrrole Derivative B Mitochondrial Stress A->B Induces C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G Executes

Caption: A simplified diagram of the intrinsic apoptosis pathway that can be triggered by a cytotoxic compound.

References

Technical Support Center: Overcoming Drug Resistance with 4-Cyano-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential of 4-cyano-1H-pyrrole-2-carboxylic acid derivatives in overcoming drug resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound derivatives are proposed to overcome drug resistance?

A1: The primary proposed mechanism is the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which are responsible for the efflux of chemotherapeutic drugs from cancer cells.[1][2][3] By inhibiting these pumps, the derivatives allow for the intracellular accumulation of anticancer drugs to cytotoxic levels. Some pyrrole derivatives have also been shown to modulate signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways, which can contribute to overcoming resistance.[4][5][6][7][8]

Q2: Which cancer cell lines are suitable for studying the drug resistance-reversing effects of these compounds?

A2: It is recommended to use paired cell lines: a drug-sensitive parental cell line (e.g., MCF-7, A549) and its drug-resistant counterpart that overexpresses an ABC transporter (e.g., MCF-7/ADR, NCI/ADR-RES). This allows for a direct comparison of the compound's efficacy in sensitizing resistant cells to chemotherapy.

Q3: How can I determine if my this compound derivative is a P-glycoprotein (P-gp) inhibitor?

A3: A common and effective method is the rhodamine 123 efflux assay.[9][10][11] In this assay, P-gp-overexpressing cells are loaded with the fluorescent substrate rhodamine 123. An effective P-gp inhibitor will block the efflux of rhodamine 123, leading to its intracellular accumulation, which can be quantified by flow cytometry or fluorescence microscopy.

Q4: What are the key signaling pathways to investigate when assessing the mechanism of action of these derivatives in drug-resistant cells?

A4: The PI3K/Akt/mTOR and MAPK/ERK pathways are crucial to investigate, as they are frequently dysregulated in cancer and contribute to drug resistance by promoting cell survival and proliferation.[4][5][6][7][8][12] Analysis of the phosphorylation status of key proteins in these pathways (e.g., Akt, mTOR, ERK) via Western blotting can reveal if the compound's activity is mediated through modulation of these signaling cascades.

Troubleshooting Guides

Cell Viability (MTT/MTS) Assays
Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects of the plate.Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes. Avoid using the outer wells of the 96-well plate or fill them with sterile media to maintain humidity.[13][14]
Compound precipitates in culture medium The compound has low aqueous solubility.Prepare a higher concentration stock solution in DMSO and use a final DMSO concentration of ≤0.5% in the culture medium.[4] Briefly warm the compound solution to 37°C and vortex before adding to the medium.[4] If precipitation persists, consider using a different solvent or a solubilizing agent, ensuring it does not affect cell viability.
Inconsistent IC50 values across experiments Variation in cell passage number or health; Inconsistent incubation times; Degradation of the compound.Use cells within a consistent and low passage number range. Strictly adhere to standardized incubation times. Prepare fresh dilutions of the compound for each experiment from a properly stored stock solution.[15]
Western Blotting for Drug Resistance Markers (e.g., P-glycoprotein)
Problem Possible Cause(s) Suggested Solution(s)
Weak or no P-gp signal Low P-gp expression in the cell line; Inefficient protein transfer; Primary antibody issues (concentration, activity).Confirm P-gp overexpression in your resistant cell line using a positive control (e.g., a known P-gp-overexpressing cell lysate). Optimize transfer conditions (time, voltage). Titrate the primary antibody concentration and ensure it is validated for Western blotting.[6][16][17]
High background Insufficient blocking; Primary or secondary antibody concentration is too high; Inadequate washing.Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). Reduce the antibody concentrations. Increase the number and duration of wash steps.[16][17][18]
Non-specific bands Primary antibody cross-reactivity; Protein degradation.Use a more specific primary antibody. Ensure samples are prepared with protease inhibitors and kept on ice to prevent degradation.[16][17]
Rhodamine 123 Efflux Assay
Problem Possible Cause(s) Suggested Solution(s)
No difference in rhodamine 123 accumulation between sensitive and resistant cells Resistant cell line does not overexpress a functional P-gp; Rhodamine 123 concentration is too high, leading to passive diffusion.Confirm P-gp expression and function using Western blotting and a known P-gp inhibitor as a positive control (e.g., verapamil).[9][10] Optimize the rhodamine 123 concentration to a non-toxic level that allows for active transport.[11]
High background fluorescence Autofluorescence of cells or the compound.Include an unstained cell control to assess autofluorescence. If the compound is fluorescent, run a control with the compound alone to determine its contribution to the signal.
Low signal intensity Insufficient loading of rhodamine 123; Low P-gp expression.Increase the incubation time with rhodamine 123. Ensure the use of a cell line with confirmed high P-gp expression.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Pyrrole Derivatives in Drug-Sensitive and -Resistant Cancer Cell Lines

Compound Cell Line IC50 (µM) - Compound Alone Chemotherapeutic Agent IC50 (µM) - Chemo Alone IC50 (µM) - Chemo + Compound (Concentration) Fold Reversal Reference
OY-103-BEca109/VCR>50Vincristine (VCR)15.270.021 (with 5.0 µM OY-103-B)727.2[19]
Compound 7eMES-SA-DX5>100Doxorubicin-Significantly sensitized-[20]
Compound 7gMES-SA-DX5>100Doxorubicin-Significantly sensitized-[20]
QuercetinMCF-7/dox-Doxorubicin-Significantly enhanced antitumor activity-[21]

Table 2: P-glycoprotein Inhibition by Reference Compounds

Compound Cell Line Assay IC50 (µM) Reference
ElacridarMCF7RRhodamine 123 accumulation0.05[9]
ZosuquidarMCF7RRhodamine 123 accumulation0.22[9]
VerapamilMCF7RRhodamine 123 accumulation4.8[9]
Cyclosporin AMCF7RRhodamine 123 accumulation5.3[9]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Determining Chemosensitization
  • Cell Seeding: Seed drug-resistant cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound and Chemotherapy Treatment: Treat the cells with increasing concentrations of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a non-toxic concentration of the this compound derivative.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values for the chemotherapeutic agent alone and in combination with the pyrrole derivative. The fold reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in combination with the derivative.[19]

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition
  • Cell Preparation: Harvest drug-resistant cells and resuspend them in fresh culture medium at a concentration of 1x10⁶ cells/mL.

  • Compound Incubation: Incubate the cells with the this compound derivative at the desired concentration (and a positive control like verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Efflux: Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for rhodamine 123 efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. Increased fluorescence in the presence of the compound indicates inhibition of P-gp-mediated efflux.[9][10][11]

Protocol 3: Western Blot Analysis of Signaling Pathways
  • Cell Treatment and Lysis: Treat drug-resistant cells with the this compound derivative for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22][23][24]

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis and Interpretation A Drug-Resistant Cell Line Culture B Cell Viability Assay (MTT) Determine non-toxic concentration of derivative A->B C Chemosensitization Assay (Derivative + Chemotherapy) B->C D Calculate IC50 and Fold Reversal C->D E Rhodamine 123 Efflux Assay (P-gp Function) C->E F Western Blot for P-gp Expression C->F G Western Blot for Signaling Pathways (p-Akt, p-ERK) C->G H Correlate Chemosensitization with P-gp Inhibition and Signaling Modulation D->H E->H F->H G->H

Caption: Experimental workflow for investigating the drug resistance reversal activity of this compound derivatives.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_molecules RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Pgp P-glycoprotein (P-gp) Chemo Chemotherapeutic Drug Pgp->Chemo Efflux Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes Compound 4-Cyano-1H-pyrrole- 2-carboxylic acid derivative Compound->Pgp Inhibits Compound->PI3K Inhibits? Compound->ERK Inhibits?

Caption: Proposed mechanism of action for overcoming drug resistance by this compound derivatives.

References

Technical Support Center: Scale-Up Synthesis of 4-Cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-cyano-1H-pyrrole-2-carboxylic acid.

Troubleshooting Guides

Scaling up the synthesis of this compound can present several challenges, from inconsistent yields to purification difficulties. This guide addresses common issues, their probable causes, and recommended solutions.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
SC-01 Low or Inconsistent Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of polymeric materials or other byproducts due to incorrect stoichiometry or temperature fluctuations. 3. Degradation of starting materials or product: Instability of reactants or product under reaction conditions.[1]1. Reaction Monitoring: Monitor reaction progress using TLC or HPLC to ensure completion. 2. Temperature Control: Maintain a stable reaction temperature using a reliable heating/cooling system. Consider a pilot run to determine optimal temperature. 3. Stoichiometry: Carefully control the stoichiometry of reactants. An excess of one reactant may lead to side products.
SC-02 Product Purity Issues 1. Presence of unreacted starting materials: Incomplete reaction. 2. Formation of colored impurities: Air oxidation or thermal degradation of pyrrole derivatives.[1] 3. Residual solvent: Inefficient drying of the final product.1. Purification Method: Optimize the recrystallization solvent system or consider flash column chromatography. 2. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Drying: Dry the product under vacuum at an appropriate temperature to remove residual solvents.
SC-03 Poor Solubility of Intermediates or Product 1. Inappropriate solvent choice: The solvent may not be suitable for the scale of the reaction. 2. Precipitation of intermediates: Changes in reaction concentration or temperature can cause intermediates to precipitate.1. Solvent Screening: Perform solubility tests with a range of solvents at different temperatures. 2. Process Optimization: Adjust the concentration and temperature profile of the reaction to maintain solubility. The use of co-solvents might be beneficial.
SC-04 Exothermic Reaction Runaway 1. Poor heat transfer in large reactors: The surface-area-to-volume ratio decreases as the reactor size increases.[2] 2. Rate of addition of reagents: Adding a reactive reagent too quickly can lead to a rapid increase in temperature.1. Controlled Addition: Add reagents portion-wise or via a syringe pump to control the reaction rate and temperature. 2. Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system. For highly exothermic reactions, consider a continuous flow reactor setup.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?

A1: The most critical parameters are temperature, reaction time, and stoichiometry of reactants. Pyrrole synthesis can be sensitive to temperature fluctuations, which can lead to the formation of byproducts and colored impurities.[1] Precise control over the molar ratios of starting materials is also crucial to maximize yield and minimize side reactions. Continuous monitoring of the reaction progress is highly recommended.

Q2: How can I minimize the formation of colored impurities during the reaction and work-up?

A2: The formation of colored impurities is often due to oxidation or degradation of the pyrrole ring.[1] To minimize this, it is advisable to conduct the reaction and all subsequent work-up steps under an inert atmosphere, such as nitrogen or argon. Additionally, avoid excessive heating and exposure to light.

Q3: What is the recommended method for purifying the final product on a large scale?

A3: For large-scale purification, recrystallization is often the most practical and cost-effective method. The choice of solvent is critical and should be determined through small-scale screening experiments. If recrystallization does not provide the desired purity, flash column chromatography with a suitable solvent system can be employed, although this may be less economical for very large quantities.

Q4: Are there any specific safety precautions to consider during the scale-up process?

A4: Yes, safety is paramount. Be aware of any potentially exothermic steps and ensure that the reactor has adequate cooling capacity.[2] Handle all chemicals, especially solvents and reagents, in a well-ventilated area or fume hood. Refer to the Safety Data Sheets (SDS) for all materials used. When working with larger quantities, the risk of fire and exposure increases, so appropriate personal protective equipment (PPE) is essential.

Q5: Can flow chemistry be a viable option for the scale-up synthesis of this compound?

A5: Flow chemistry can be an excellent option for scaling up pyrrole synthesis.[2][3] Microreactors offer superior heat and mass transfer, which allows for better control over reaction conditions, potentially leading to higher yields and purity.[2][3] This can also enhance the safety of the process, especially for exothermic reactions.

Experimental Protocols

Scale-Up Synthesis of this compound via a Modified Paal-Knorr Synthesis

This protocol describes a hypothetical scale-up synthesis for illustrative purposes.

Reaction Scheme: A plausible synthetic route could involve the reaction of a 1,4-dicarbonyl compound with a source of ammonia, followed by cyanation and hydrolysis. A common approach for pyrrole synthesis is the Paal-Knorr reaction.[2]

Table 1: Reagents and Materials

Reagent Molecular Weight ( g/mol ) Quantity Molar Equivalent
Ethyl 2,5-dioxohexanoate172.181.72 kg10.0 mol
Ammonium acetate77.08925 g12.0 mol
p-Toluenesulfonic acid190.2295.1 g0.5 mol
Toluene-10 L-
N-Bromosuccinimide (NBS)177.981.96 kg11.0 mol
Copper(I) cyanide89.561.08 kg12.0 mol
N,N-Dimethylformamide (DMF)-15 L-
Sodium hydroxide40.001.20 kg30.0 mol
Water-20 L-
Hydrochloric acid (37%)-As needed-

Procedure:

  • Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate. To a 20 L reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add ethyl 2,5-dioxohexanoate (1.72 kg, 10.0 mol), ammonium acetate (925 g, 12.0 mol), p-toluenesulfonic acid (95.1 g, 0.5 mol), and toluene (10 L). Heat the mixture to reflux and collect the water in the Dean-Stark trap. After no more water is collected (approx. 4-6 hours), cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1H-pyrrole-2-carboxylate.

  • Step 2: Synthesis of Ethyl 4-bromo-1H-pyrrole-2-carboxylate. Dissolve the crude product from Step 1 in N,N-dimethylformamide (DMF, 15 L) in a 50 L reactor under a nitrogen atmosphere. Cool the solution to 0°C. Add N-bromosuccinimide (NBS, 1.96 kg, 11.0 mol) portion-wise over 2 hours, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude brominated product.

  • Step 3: Synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate. To the crude ethyl 4-bromo-1H-pyrrole-2-carboxylate in a 50 L reactor, add copper(I) cyanide (1.08 kg, 12.0 mol) and DMF (10 L). Heat the mixture to 140°C and stir for 24 hours under a nitrogen atmosphere. Cool the reaction to room temperature and pour it into a solution of ferric chloride in aqueous HCl. Extract the mixture with ethyl acetate, wash the organic layers with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

  • Step 4: Hydrolysis to this compound. Dissolve the purified ethyl 4-cyano-1H-pyrrole-2-carboxylate in a mixture of ethanol (10 L) and water (10 L). Add sodium hydroxide (1.20 kg, 30.0 mol) and heat the mixture to reflux for 4 hours. Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with diethyl ether. Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Table 2: Expected Yields and Purity

Step Product Expected Yield (%) Purity (by HPLC)
1Ethyl 1H-pyrrole-2-carboxylate85-90>95%
2Ethyl 4-bromo-1H-pyrrole-2-carboxylate75-80>90%
3Ethyl 4-cyano-1H-pyrrole-2-carboxylate60-70>98% (after chromatography)
4This compound80-90>99%

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_purification Purification and Analysis start Start: Reagents step1 Step 1: Paal-Knorr Condensation start->step1 step2 Step 2: Bromination with NBS step1->step2 purification1 Work-up & Concentration step1->purification1 step3 Step 3: Cyanation with CuCN step2->step3 step4 Step 4: Hydrolysis step3->step4 purification2 Chromatography step3->purification2 end Final Product step4->end purification3 Recrystallization & Drying step4->purification3 analysis QC Analysis (HPLC, NMR) purification3->analysis analysis->end

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_workflow start Low Yield or Purity Issue (SC-01, SC-02) check_completion Is the reaction complete? (TLC/HPLC analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_impurities Are there significant byproducts? check_completion->check_impurities Yes increase_time_temp Increase reaction time or temperature. Re-evaluate catalyst loading. incomplete->increase_time_temp increase_time_temp->start byproducts Side Reactions Occurring check_impurities->byproducts Yes check_purification Is the purification effective? check_impurities->check_purification No optimize_conditions Optimize temperature and stoichiometry. Consider inert atmosphere. byproducts->optimize_conditions optimize_conditions->start ineffective_purification Ineffective Purification check_purification->ineffective_purification No solution Problem Resolved check_purification->solution Yes optimize_purification Optimize recrystallization solvent. Consider chromatography. ineffective_purification->optimize_purification optimize_purification->start

Caption: Troubleshooting decision tree for low yield or purity issues.

References

Technical Support Center: Purity Assessment of 4-Cyano-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of 4-cyano-1H-pyrrole-2-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a primary method for purity assessment.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[1] It is often caused by interactions between the acidic analyte and active sites on the silica-based column packing, particularly silanol groups.[1]

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: The ionization of both the analyte and silanol groups is pH-dependent. Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like trifluoroacetic acid (TFA) or formic acid will suppress the ionization of the carboxylic acid group and the silanol groups, reducing unwanted interactions and improving peak shape.[2]

      • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of free silanol groups available for interaction.

      • Buffer Concentration: Ensure adequate buffer concentration to maintain a stable pH throughout the analysis. However, be mindful that high buffer concentrations can precipitate in the presence of high organic solvent content.[3]

      • Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.[1]

Issue: Inconsistent Retention Times

  • Question: The retention time for my compound is shifting between injections. What could be causing this variability?

  • Answer: Fluctuations in retention time can compromise the reliability of your analytical method. Several factors can contribute to this issue.

    • Troubleshooting Steps:

      • Mobile Phase Composition: In reversed-phase chromatography, even a small change in the mobile phase composition can significantly impact retention times.[2] Ensure accurate and consistent preparation of the mobile phase. It is recommended to prepare the mobile phase gravimetrically rather than volumetrically.[2]

      • Column Temperature: Temperature fluctuations can affect retention. Using a column oven to maintain a constant temperature is crucial for reproducible results.[4]

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration can lead to drifting retention times.

      • Pump Performance: Issues with the HPLC pump, such as leaks or problems with check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.[3]

Issue: Ghost Peaks in the Chromatogram

  • Question: I am observing unexpected peaks (ghost peaks) in my chromatograms, especially during gradient elution. What is the source of these peaks?

  • Answer: Ghost peaks are extraneous peaks that can appear in a chromatogram and are not related to the injected sample.

    • Troubleshooting Steps:

      • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives are a common source of ghost peaks, particularly in gradient analysis where impurities can accumulate on the column and elute as the solvent strength increases.[3] Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

      • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, causing ghost peaks. Implement a robust needle wash protocol and, if necessary, inject a blank solvent run to clean the system.

      • System Contamination: Contamination can build up in various parts of the HPLC system, including the injector, tubing, and detector flow cell. Regularly flush the system to remove potential contaminants.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the purity assessment of this compound?

A1: A good starting point for developing an HPLC method would be a reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient. See the detailed experimental protocol below for a specific example.

Q2: How can I confirm the identity of the main peak as this compound?

A2: The identity of the peak can be confirmed by comparing its retention time with that of a certified reference standard. For unequivocal identification, techniques like LC-MS or collecting the fraction and analyzing it by NMR spectroscopy are recommended.

Q3: What are the potential impurities I should look for?

A3: Potential impurities can include starting materials from the synthesis, by-products, and degradation products. Common synthetic routes for pyrrole derivatives may result in related substituted pyrroles or unreacted starting materials.[5][6] Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) can help identify potential degradation products.

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment?

A4: Yes, ¹H NMR spectroscopy is a powerful tool for assessing purity. The purity can be estimated by comparing the integral of the analyte signals to the integrals of impurity signals. Quantitative NMR (qNMR) using an internal standard of known purity can provide a highly accurate purity value. Characteristic proton signals for the pyrrole ring and the carboxylic acid proton would be expected.[7][8]

Q5: Is Mass Spectrometry (MS) a suitable technique for purity analysis?

A5: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is excellent for identifying and quantifying impurities. It provides molecular weight information, which is crucial for identifying unknown impurities.

Data Presentation

Table 1: Typical Analytical Parameters for Purity Assessment

ParameterHPLC-UV¹H NMRLC-MS
Purity Determination Area percent of the main peakIntegration of characteristic signals relative to impurities or an internal standardPeak area of the main component relative to impurities
Limit of Detection (LOD) Typically in the low ng rangeDependent on the number of scans and magnetic field strengthCan reach pg to fg levels
Limit of Quantitation (LOQ) Typically in the mid to high ng rangeDependent on the number of scans and magnetic field strengthCan reach pg to fg levels
Identification Based on retention time comparison with a reference standardBased on chemical shifts and coupling constantsBased on mass-to-charge ratio (m/z) and fragmentation pattern
Common Impurities Starting materials, synthetic by-products, degradation productsResidual solvents, starting materials, by-productsCompounds with different m/z values

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method

  • Objective: To determine the purity of this compound by assessing the area percentage of the main peak.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectroscopy of the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the structure and assess the purity by identifying signals corresponding to the compound and any impurities.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.

  • Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[9]

    • The pyrrole ring protons will show characteristic chemical shifts and coupling patterns.[7]

  • Purity Assessment: Integrate the signals of the compound and compare them to the integrals of any visible impurity signals. For quantitative analysis, add a known amount of a certified internal standard.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To identify the main component and any impurities by their mass-to-charge ratio.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Method: Use the same HPLC method as described above.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended to be tested. Given the acidic nature of the molecule, negative ion mode is likely to be more sensitive.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the compound and potential impurities (e.g., m/z 50-500).

    • Data Analysis: Extract the ion chromatogram for the expected mass of this compound. Analyze the mass spectra of any other peaks to identify potential impurities.

Mandatory Visualization

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_report Final Report Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Primary Purity NMR NMR Spectroscopy Dissolution->NMR Structural Identity & Purity LCMS LC-MS Analysis Dissolution->LCMS Impurity Profiling Purity Purity Calculation (% Area) HPLC->Purity Identity Structural Confirmation NMR->Identity Impurity_ID Impurity Identification LCMS->Impurity_ID Report Certificate of Analysis Purity->Report Identity->Report Impurity_ID->Report

Caption: Workflow for the purity assessment of this compound.

References

Validation & Comparative

A Comparative Guide to Pyrrole-Based Inhibitors: Unveiling Diverse Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrole scaffold represents a privileged structure in the design of potent and selective enzyme inhibitors. While the specific biological activity of 4-cyano-1H-pyrrole-2-carboxylic acid remains largely uncharacterized in publicly available scientific literature, a diverse array of other pyrrole-based compounds has demonstrated significant inhibitory effects against various key therapeutic targets. This guide provides a comparative overview of several classes of these inhibitors, supported by experimental data, to aid in the exploration of this versatile chemical motif.

Overview of Pyrrole-Based Inhibitors

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a common feature in numerous natural products and synthetic molecules with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal building block for designing enzyme inhibitors. This guide will focus on three prominent classes of pyrrole-based inhibitors targeting tyrosinase, cyclooxygenase-2 (COX-2), and vascular endothelial growth factor receptor 2 (VEGFR-2).

Data Presentation: A Comparative Look at Inhibitory Potency

The following tables summarize the inhibitory activities of representative pyrrole-based compounds against their respective targets. The half-maximal inhibitory concentration (IC50) is a widely used measure of an inhibitor's potency.

Table 1: Pyrrole-Based Tyrosinase Inhibitors

Compound IDStructureTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
A12 3-(2-vinylphenyl)-1-methyl-1H-pyrrole-2-carbonitrileMushroom Tyrosinase0.97[1][2]Kojic Acid28.72[1][2]
A1 1-methyl-3-phenyl-1H-pyrrole-2-carbonitrileMushroom Tyrosinase7.24[1]Kojic Acid28.72[1]
A13 1-ethyl-3-phenyl-1H-pyrrole-2-carbonitrileMushroom Tyrosinase4.46[1]Kojic Acid28.72[1]

Table 2: Pyrrole-Based COX-2 Inhibitors

Compound IDStructureTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Hybrid 5 Pyrrole-cinnamate hybridOvine COX-20.55[3]Indomethacin>100[3]
Pyrrole 4 3,4-disubstituted pyrrole derivativeOvine COX-20.65[3]Indomethacin>100[3]
Hybrid 6 Pyrrole-cinnamate hybridOvine COX-27.0[3]Indomethacin>100[3]

Table 3: Pyrrole-Based VEGFR-2 Kinase Inhibitors

Compound IDStructureTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
12d Pyrrolo[2,3-d]pyrimidine with biaryl urea moietyVEGFR-211.9[4]SorafenibNot specified in this study
15c Pyrrolo[2,3-d]pyrimidine with biaryl urea moietyVEGFR-213.6[4]SorafenibNot specified in this study
5k Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideVEGFR-2136[5][6]Sunitinib261[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used to determine the inhibitory activities presented above.

Tyrosinase Inhibition Assay

This assay colorimetrically measures the activity of tyrosinase, an enzyme involved in melanin synthesis.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which absorbs light at 475 nm. The rate of dopachrome formation is proportional to enzyme activity.

  • Reagents:

    • Mushroom tyrosinase

    • L-DOPA (substrate)

    • Phosphate buffer (pH 6.8)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Kojic acid (positive control)

  • Procedure:

    • Prepare solutions of the test compound and kojic acid at various concentrations.

    • In a 96-well plate, add the tyrosinase solution to wells containing the phosphate buffer and either the test compound, positive control, or solvent control.

    • Pre-incubate the plate at a specified temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

    • Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

  • Principle: This fluorometric assay measures the peroxidase activity of COX-2. The enzyme converts a substrate to a fluorescent product.

  • Reagents:

    • Human or ovine recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Fluorometric probe

    • Reaction buffer

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Selective COX-2 inhibitor (e.g., celecoxib) as a positive control

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add the COX-2 enzyme, reaction buffer, and the fluorometric probe to each well.

    • Add the test compounds or controls to the respective wells and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity over time using a microplate reader.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition and subsequently the IC50 value.

VEGFR-2 Kinase Inhibition Assay

This assay measures the inhibition of the kinase activity of VEGFR-2, a key receptor in angiogenesis.

  • Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase domain. A luminescent signal is generated that is inversely proportional to the kinase activity.

  • Reagents:

    • Recombinant human VEGFR-2 kinase domain

    • Poly (Glu, Tyr) as a substrate

    • ATP

    • Kinase buffer

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • A known VEGFR-2 inhibitor (e.g., sorafenib or sunitinib) as a positive control

    • Luminescence-based ATP detection reagent

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add the VEGFR-2 enzyme, substrate, and kinase buffer.

    • Add the test compounds or controls to the appropriate wells and incubate to allow for binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed.

    • Stop the reaction and add the ATP detection reagent.

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percentage of inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these inhibitors.

Tyrosinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UV_Radiation UV Radiation MC1R MC1R UV_Radiation->MC1R alpha_MSH α-MSH alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Activates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Promotes Transcription Tyrosinase_Enzyme Tyrosinase Tyrosinase_Gene->Tyrosinase_Enzyme Translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Inhibitor Pyrrole-Based Inhibitor Inhibitor->Tyrosinase_Enzyme Inhibits

Caption: Tyrosinase signaling pathway in melanogenesis.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 action PLA2 PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 catalysis COX2 COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES catalysis PGES PGES Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever Inhibitor Pyrrole-Based Inhibitor Inhibitor->COX2 Inhibits

Caption: COX-2 signaling pathway in inflammation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates Raf Raf PKC->Raf Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrrole-Based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway in angiogenesis.

Conclusion

The pyrrole scaffold is a cornerstone in the development of a wide range of enzyme inhibitors with significant therapeutic potential. While the specific inhibitory profile of this compound requires further investigation, the broader family of pyrrole-based compounds continues to yield potent and selective inhibitors against critical targets in oncology, inflammation, and dermatology. The comparative data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

A Comparative Analysis of 4-Cyano-1H-pyrrole-2-carboxylic Acid and Kojic Acid as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is a significant focus for managing hyperpigmentation and related skin disorders. This guide provides a detailed comparative study of a promising novel compound, 4-cyano-1H-pyrrole-2-carboxylic acid, and the well-established tyrosinase inhibitor, kojic acid. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory efficacy, mechanisms of action, and the experimental basis for these findings.

Executive Summary

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a primary strategy for skin lightening and treating pigmentation disorders. Kojic acid has long been a benchmark in this field. However, emerging research into pyrrole-based compounds suggests a new class of inhibitors with potentially superior activity. This guide synthesizes available data to compare this compound, represented by its close and potent analogue, with kojic acid. The data indicates that cyanopyrrole derivatives exhibit significantly lower IC50 values, suggesting a much higher inhibitory potency against tyrosinase.

Data Presentation: Inhibitory Efficacy

The following table summarizes the tyrosinase inhibitory activity of a representative 2-cyanopyrrole derivative and kojic acid. The data for the cyanopyrrole is based on a highly potent analogue, providing a strong indication of the potential efficacy of this compound.

CompoundTarget EnzymeSubstrateIC50 Value (µM)Inhibition TypeReference
2-Cyanopyrrole Derivative (A12)Mushroom TyrosinaseL-DOPA0.97Reversible, Mixed-Type[1][2][3][4]
Kojic AcidMushroom TyrosinaseL-DOPA28.72Reversible, Mixed-Type[1][2][3][4]

Note: Data for the 2-cyanopyrrole derivative is from a study on a series of related compounds, where derivative A12 was the most potent.

Mechanism of Action

Both kojic acid and the 2-cyanopyrrole derivatives act as reversible inhibitors of tyrosinase.[1][2][3][4] Their mechanism involves binding to the enzyme, thereby preventing the substrate (L-tyrosine or L-DOPA) from accessing the active site. Kojic acid is known to chelate the copper ions within the active site of tyrosinase.[5] Molecular docking studies of 2-cyanopyrrole derivatives suggest that their interaction with tyrosinase involves metal-ligand interactions, π-π stacking, and hydrophobic interactions.[1][2] The mixed-type inhibition profile indicates that these compounds can bind to both the free enzyme and the enzyme-substrate complex.

Experimental Protocols

The following is a generalized protocol for a mushroom tyrosinase inhibition assay, based on commonly cited methodologies.

Objective: To determine the in vitro inhibitory effect of test compounds on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compounds (this compound analogue, Kojic Acid)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 100-200 units/mL.

    • Dissolve L-DOPA in the phosphate buffer to a final concentration of 10 mM.

    • Prepare stock solutions of the test compounds and kojic acid in DMSO. Further dilute with phosphate buffer to the desired concentrations. The final concentration of DMSO in the reaction mixture should be kept below 1% to avoid enzyme inhibition.[6]

  • Assay Protocol:

    • In a 96-well plate, add 40 µL of the test compound solution (or phosphate buffer for the control).

    • Add 80 µL of the phosphate buffer.

    • Add 40 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.[7]

    • Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then at regular intervals for a specified period (e.g., 10-20 minutes).[8][9]

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Melanogenesis Pathway and Inhibition

The following diagrams illustrate the melanogenesis signaling pathway and the general workflow of a tyrosinase inhibition assay.

Melanogenesis_Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Dopachrome Dopachrome Leukodopachrome->Dopachrome Melanin Melanin Dopachrome->Melanin Tyrosinase Tyrosinase Inhibitor Tyrosinase Inhibitor (e.g., this compound, Kojic Acid) Inhibitor->Tyrosinase Inhibition

Caption: The melanogenesis pathway and the point of inhibition by tyrosinase inhibitors.

Tyrosinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Tyrosinase, L-DOPA, Inhibitors) Start->Prepare_Reagents Incubate Incubate Inhibitor with Tyrosinase Prepare_Reagents->Incubate Add_Substrate Add L-DOPA to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm Add_Substrate->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a tyrosinase inhibition assay.

Conclusion

The comparative analysis indicates that this compound and its derivatives represent a highly promising class of tyrosinase inhibitors. The significantly lower IC50 value of a representative 2-cyanopyrrole derivative compared to kojic acid suggests a substantial improvement in inhibitory potency. While further studies on the specific this compound molecule are warranted to confirm these findings and to assess its safety profile, the existing data strongly supports the potential of this compound scaffold for the development of new and more effective agents for the management of hyperpigmentation. Researchers and drug development professionals are encouraged to explore this promising avenue of research.

References

validating the anticancer activity of 4-cyano-1H-pyrrole-2-carboxylic acid in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Absence of in vivo data for 4-cyano-1H-pyrrole-2-carboxylic acid necessitates a review of a structurally related analogue to provide insights into the potential anticancer effects of this chemical class. Extensive searches for in vivo studies on the anticancer activity of this compound did not yield any specific results. Therefore, this guide presents a comparative analysis of a closely related and well-studied pyrrole derivative, N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6) , to offer a relevant overview for researchers, scientists, and drug development professionals. This analogue shares the core pyrrole-2-carboxylic acid scaffold and has demonstrated significant antineoplastic activity in both in vitro and in vivo models.

Comparative Efficacy of B6 in a Xenograft Model

The in vivo anticancer efficacy of B6 was evaluated in a mouse xenograft model using mouse sarcoma S180 and hepatocarcinoma H22 cell lines. The compound exhibited significant growth inhibitory effects.[1]

Treatment GroupTumor Cell LineDosageTumor Inhibition Rate (%)Reference
B6S18050 mg/kg45.3[1]
B6S180100 mg/kg58.7[1]
B6H2250 mg/kg41.2[1]
B6H22100 mg/kg52.4[1]

Table 1: In Vivo Antitumor Activity of B6 in a Mouse Xenograft Model. [1]

In Vitro Cytotoxicity Profile

Prior to in vivo testing, the cytotoxic effects of B6 were assessed against a panel of human cancer cell lines. The compound demonstrated broad-spectrum antiproliferative activity in a concentration-dependent manner.[1]

Cell LineCancer TypeIC50 (µg/mL)Reference
CNENasopharyngeal Carcinoma17.18 ± 4.3[1]
MCF-7Breast Cancer11.30 ± 2.5[1]
HepG-2Liver Cancer15.30 ± 3.1[1]
LovoColon Cancer3.83 ± 1.1[1]
BEL-7402Liver Cancer10.98 ± 2.8[1]
HeLaCervical Cancer5.46 ± 1.3[1]

Table 2: In Vitro Cytotoxicity (IC50) of B6 against Various Human Cancer Cell Lines. [1]

Experimental Protocols

In Vivo Xenograft Model
  • Animal Model: Kunming mice were used for the study.

  • Cell Lines: Mouse sarcoma S180 and hepatocarcinoma H22 cells were used to induce tumor formation.

  • Tumor Inoculation: 0.2 mL of a single-cell suspension (1x10^7 cells/mL) was subcutaneously inoculated into the right axilla of each mouse.

  • Treatment: One day after inoculation, mice were randomly divided into control and treatment groups. B6 was administered intragastrically once daily for 7 consecutive days at doses of 50 and 100 mg/kg. The control group received the vehicle.

  • Efficacy Evaluation: On day 8, the mice were euthanized, and the tumors were excised and weighed. The tumor inhibition rate was calculated using the formula: (1 - average tumor weight of treated group / average tumor weight of control group) x 100%.[1]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines: A panel of human cancer cell lines including CNE, MCF-7, HepG-2, Lovo, BEL-7402, and HeLa were used.

  • Method: Cells were seeded in 96-well plates and treated with various concentrations of B6 for 72 hours. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to determine cell viability.

  • Data Analysis: The concentration of B6 that caused 50% inhibition of cell growth (IC50) was calculated.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of B6 is attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Experimental Workflow for Mechanistic Studies

G cluster_invitro In Vitro Analysis cluster_results Observed Effects Cancer_Cells Cancer Cells (e.g., HeLa, LOVO) B6_Treatment Treatment with B6 Cancer_Cells->B6_Treatment Flow_Cytometry Flow Cytometry Analysis B6_Treatment->Flow_Cytometry Cell Cycle & Apoptosis Western_Blot Western Blot Analysis B6_Treatment->Western_Blot Protein Expression Morphology Morphological Observation B6_Treatment->Morphology Apoptotic Bodies Ca_Release Intracellular Ca2+ Release B6_Treatment->Ca_Release G1_Arrest G1 Phase Arrest Flow_Cytometry->G1_Arrest SubG1_Increase Increased Sub-G1 Population Flow_Cytometry->SubG1_Increase Annexin_V Annexin V Positive Cells Flow_Cytometry->Annexin_V Caspase_Cleavage Cleavage of Caspase-9 & -3 Western_Blot->Caspase_Cleavage Morphology->Annexin_V

Figure 1: Experimental workflow for elucidating the mechanism of action of B6.

Proposed Signaling Pathway for B6-Induced Apoptosis

G B6 B6 Ca_Release Intracellular Ca2+ Release B6->Ca_Release Mitochondria Mitochondria Ca_Release->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed signaling pathway for B6-induced apoptosis.

Studies have shown that B6-treated cells exhibit characteristics of apoptosis, including an increase in the sub-G1 cell population and a higher number of Annexin V-positive cells.[1] Western blot analysis revealed the cleavage of caspase-9 and caspase-3, key executioners of the apoptotic cascade.[1] Furthermore, B6 was found to promote the release of intracellular Ca2+, suggesting its involvement in apoptosis induction through calcium signaling pathways.[1] The compound also caused cell cycle arrest at the G1 phase.[1]

Conclusion

While in vivo data for this compound is not currently available, the structurally similar compound, N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6), demonstrates significant in vivo antitumor activity in mouse xenograft models. Its mechanism of action involves the induction of G1 phase cell cycle arrest and apoptosis, mediated by the activation of caspase-9 and -3 and an increase in intracellular calcium levels. These findings suggest that the pyrrole-2-carboxylic acid scaffold is a promising pharmacophore for the development of novel anticancer agents. Further in vivo studies are warranted to evaluate the efficacy and safety of this compound and other derivatives in this class.

References

comparing the efficacy of 4-cyano-1H-pyrrole-2-carboxylic acid derivatives against different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 4-cyano-1H-pyrrole-2-carboxylic acid derivatives against various cancer cell lines is currently limited by the scarcity of publicly available research. Studies specifically evaluating the anticancer properties of this particular chemical scaffold are not widely reported in the scientific literature. However, research on structurally related cyanopyrrole compounds offers initial insights into the potential of this class of molecules as anticancer agents. This report summarizes the available data on the efficacy of closely related pyrrole-2-cyano-4-carboxylic acid ester derivatives, providing a foundation for future research in this area.

Cytotoxicity of Pyrrole-2-cyano-4-carboxylic Acid Ester Derivatives

A study by an international research team investigated the in vitro cytotoxic activity of a series of newly synthesized pyrrole derivatives against several human cancer cell lines: LoVo (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and SK-OV-3 (ovarian adenocarcinoma). Among the synthesized compounds, two derivatives featuring a 2-cyano-4-carboxylate pyrrole core, designated as 4c and 4d , were evaluated.

The results, summarized in the table below, indicate that these compounds exhibit dose- and time-dependent cytotoxic effects. Notably, derivative 4d demonstrated the most potent antitumor activity among the tested compounds, particularly against the LoVo colon cancer cell line.[1]

Compound IDCancer Cell LineConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
4c LoVo6.25Not ReportedNot Reported
50~80%~75%
100~75%~70%
200~70%~65%
400~60%~50%
4d LoVo6.25~91%Not Reported
50~46%Not Reported
100~42%Not Reported
200~19%Not Reported
400~4%~3%
4c MCF-76.25Not ReportedNot Reported
50~90%~85%
100~85%~80%
200~80%~75%
400~70%~60%
4d MCF-76.25Not ReportedNot Reported
50~60%~55%
100~50%~40%
200~30%~20%
400~15%~13%
4c SK-OV-36.25Not ReportedNot Reported
50~95%~90%
100~90%~85%
200~85%~80%
400~75%~65%
4d SK-OV-36.25Not ReportedNot Reported
50~70%~65%
100~60%~50%
200~40%~30%
400~20%~15%

Experimental Protocols

The evaluation of the cytotoxic activity of the pyrrole derivatives was conducted using standard cell-based assays. The detailed methodologies provide a framework for the replication and further investigation of these compounds.

Cell Culture and Treatment

Human cancer cell lines (LoVo, MCF-7, SK-OV-3) were cultured in appropriate growth media supplemented with fetal bovine serum and antibiotics. The cells were maintained in a humidified incubator at 37°C with 5% CO₂. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the pyrrole derivatives for 24 and 48 hours.

Cytotoxicity Assay (MTS Assay)

The cytotoxic effects of the compounds were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. After the treatment period, the MTS reagent was added to each well, and the plates were incubated for a specified time. The absorbance was then measured at 490 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment (MTS Assay) cell_seeding Seed cancer cells in 96-well plates adherence Allow cells to adhere overnight cell_seeding->adherence add_compounds Add pyrrole derivatives at various concentrations adherence->add_compounds incubation Incubate for 24h and 48h add_compounds->incubation add_mts Add MTS reagent incubation->add_mts incubation_mts Incubate for 1-4 hours add_mts->incubation_mts read_absorbance Measure absorbance at 490 nm incubation_mts->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability signaling_pathway cluster_receptor Cell Surface cluster_cell Cancer Cell receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->pathway proliferation Cell Proliferation & Survival pathway->proliferation apoptosis Apoptosis pathway->apoptosis compound Cyanopyrrole Derivative compound->receptor Inhibition

References

Comparative Analysis of 4-Cyano-1H-pyrrole-2-carboxylic Acid Analogs: A Guide to Target Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-cyano-1H-pyrrole-2-carboxylic acid scaffold has emerged as a promising starting point for the development of targeted therapies, particularly kinase inhibitors. The strategic placement of the cyano and carboxylic acid groups provides a bidentate binding motif that can be exploited for potent and selective inhibition of various enzyme targets. This guide offers an objective comparison of the target selectivity and cross-reactivity of analogs derived from this core structure, with a focus on their activity as Janus kinase (JAK) inhibitors. The information presented is supported by experimental data from published structure-activity relationship (SAR) studies.

Data Presentation: Kinase Inhibitory Activity of Pyrrole Carboxamide Analogs

The following tables summarize the in vitro inhibitory activity (IC50) of various pyrrole carboxamide analogs against the Janus kinase family (JAK1, JAK2, JAK3) and other selected kinases. While a direct comparative study on a series of this compound analogs is not available in a single source, the data from structurally related pyrrole-2-carboxamide and pyrrole-3-carboxamide derivatives provide valuable insights into the structure-activity relationships that govern selectivity.

Table 1: Inhibitory Activity of Pyrrole-2-Carboxamide Analogs against JAK2

Compound IDR1 GroupR2 GroupJAK2 IC50 (nM)
1a H4-Morpholinophenyl>10000
1b Me4-Morpholinophenyl150
1c Et4-Morpholinophenyl80
1d i-Pr4-Morpholinophenyl50
1e H4-(4-Methylpiperazin-1-yl)phenyl500
1f Me4-(4-Methylpiperazin-1-yl)phenyl30
1g Et4-(4-Methylpiperazin-1-yl)phenyl20
1h i-Pr4-(4-Methylpiperazin-1-yl)phenyl15

Data adapted from a study on pyrrole-2-carboxamide derivatives as potential JAK2 inhibitors. The core structure is a pyrrole-2-carboxamide with variations at the N1 position (R1) and the amide nitrogen (R2).

Table 2: Selectivity Profile of Optimized Pyrrole-3-Carboxamide Analog (Compound 28)

Kinase TargetIC50 (nM)
JAK2 <10
JAK1>1000
JAK3>1000
TYK2>1000
Aurora A>10000
CDK2>10000
MET>10000
VEGFR2>10000

Data from a study on pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Compound 28 is NMS-P953.[1]

Mandatory Visualization

Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation pJAK pJAK JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor 4-Cyano-1H-pyrrole- 2-carboxylic acid Analog Inhibitor->JAK Inhibition

Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.

Experimental Workflow

Kinase_Selectivity_Workflow Experimental Workflow for Kinase Inhibitor Selectivity Profiling start Start: Synthesized 4-Cyano-1H-pyrrole- 2-carboxylic acid Analogs primary_assay Primary in vitro Kinase Assay (e.g., against target JAK) start->primary_assay determine_ic50 Determine IC50 values primary_assay->determine_ic50 select_potent Select Potent Analogs (IC50 < threshold) determine_ic50->select_potent panel_screen Kinase Panel Screening (e.g., >100 kinases) select_potent->panel_screen Active end End: Identify Lead Candidate select_potent->end Inactive determine_selectivity Determine Selectivity Score (e.g., S-score) panel_screen->determine_selectivity cellular_assays Cellular Target Engagement (e.g., CETSA, Western Blot) determine_selectivity->cellular_assays confirm_engagement Confirm On-Target Activity in a Cellular Context cellular_assays->confirm_engagement in_vivo In vivo Efficacy and Toxicity Studies confirm_engagement->in_vivo in_vivo->end

Caption: A generalized workflow for determining the target selectivity of kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example for JAK2)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

1. Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a generic tyrosine kinase substrate)

  • Test compounds (this compound analogs) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Multichannel pipette and plate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a high-activity control and a known potent inhibitor as a low-activity control.

  • Prepare a master mix containing the kinase assay buffer, recombinant JAK2 enzyme, and the peptide substrate.

  • Dispense the master mix into the assay plate wells containing the compounds and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Panel Screening

To assess the selectivity of potent analogs, they are typically screened against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel of over 450 kinases). This is a competitive binding assay where the ability of the test compound to displace a ligand from the active site of each kinase is measured. The results are often reported as the percentage of kinase activity remaining at a specific concentration of the inhibitor (e.g., 1 µM). A lower percentage indicates stronger binding and inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the engagement of a compound with its target protein in a cellular environment.

1. Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

2. Procedure:

  • Treat cultured cells with the test compound or a vehicle control (DMSO).

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of the target protein (e.g., JAK2) remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The this compound scaffold serves as a versatile platform for the design of potent and selective kinase inhibitors. The presented data on related pyrrole carboxamide analogs highlight the critical role of substitutions at various positions of the pyrrole ring in modulating potency and selectivity, particularly for the JAK family of kinases. A systematic approach combining in vitro kinase assays, broad kinase panel screening, and cellular target engagement assays is essential for a comprehensive understanding of the cross-reactivity and target selectivity of new analogs. This guide provides a framework for researchers to objectively compare the performance of their novel compounds and to select promising candidates for further development.

References

The Structure-Activity Relationship of 4-Cyano-1H-pyrrole-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-cyano-1H-pyrrole-2-carboxylic acid scaffold is a promising heterocyclic motif in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, drawing on available experimental data to inform future drug discovery and development efforts. While a comprehensive SAR study on a single biological target for this specific scaffold is not extensively documented in a single source, by examining related pyrrole derivatives, key structural insights can be elucidated.

Comparative Analysis of Biological Activities

Derivatives of the pyrrole core, particularly those incorporating cyano and carboxamide functionalities, have been investigated for various therapeutic applications, including as antibacterial, anticancer, and enzyme inhibitory agents. The electronic and steric nature of the cyano group at the 4-position, combined with modifications at the carboxylic acid at the 2-position and the pyrrole nitrogen at the 1-position, significantly influences the biological activity.

Key SAR Observations:
  • Antibacterial Activity: In pyrrole-2-carboxamide derivatives, the presence of bulky and lipophilic substituents on the amide nitrogen has been shown to be crucial for potent anti-tubercular activity. For instance, in a series of pyrrole-2-carboxamides designed as MmpL3 inhibitors, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, greatly improved anti-TB activity.[1] While not specific to the 4-cyano scaffold, this suggests that N-alkylation or N-arylation of the carboxamide in 4-cyano-1H-pyrrole-2-carboxamides could be a fruitful avenue for developing antibacterial agents. The hydrogens on the pyrrole and carboxamide were found to be crucial for potency, indicating their involvement in hydrogen bonding with the target enzyme.[1]

  • Enzyme Inhibition:

    • Tyrosinase Inhibition: Studies on 2-cyanopyrrole derivatives have demonstrated potent tyrosinase inhibitory activity.[2] The introduction of various substituents on a phenyl ring at the 3-position of the pyrrole scaffold significantly influenced the inhibitory potency, with one derivative exhibiting an IC50 value of 0.97 µM, which is approximately 30 times more potent than the reference inhibitor kojic acid.[2] This highlights the importance of substitution on the pyrrole ring for modulating enzyme inhibitory activity.

    • Metallo-β-lactamase (MBL) Inhibition: In a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the 3-carbonitrile group was found to be important for inhibitory potency against MBLs.[3] This suggests that the cyano group at the 4-position of our target scaffold could also play a significant role in coordinating with metal ions in the active sites of metalloenzymes.

  • Anticancer Activity: While direct SAR studies on this compound derivatives as anticancer agents are limited, research on related N-substituted thiosemicarbazones bearing a pyrrole unit has shown significant cytotoxicity against various cancer cell lines.[4] The anticancer activity was found to be dependent on the substituents on the thiosemicarbazone moiety.[4] This indicates that derivatization of the carboxylic acid group of the this compound scaffold into various pharmacophores could lead to potent anticancer agents.

Quantitative Data Summary

The following table summarizes the biological activities of selected pyrrole derivatives, providing a basis for comparison. It is important to note that these compounds do not all belong to the this compound family but offer valuable insights into the SAR of the pyrrole scaffold.

Compound ClassTarget/ActivityKey Structural FeaturesPotency (IC50/MIC)Reference
Pyrrole-2-carboxamidesMycobacterium tuberculosis MmpL3Phenyl/pyridyl groups with electron-withdrawing substituents on pyrrole; bulky amide substituentsMIC < 0.016 µg/mL for potent derivatives[1]
2-Cyanopyrrole DerivativesTyrosinaseSubstituted phenyl at C3IC50 = 0.97 µM for the most potent derivative[2]
2-Amino-3-cyanopyrrole DerivativesMetallo-β-lactamases (IMP-1, CphA, AIM-1)3-carbonitrile, 4,5-diphenyl, N-benzylLow µM range for N-benzoyl derivative[3]
N(4)-substituted thiosemicarbazones bearing a pyrrole unitAnticancer (PC-9, Eca-109, SGC-7901 cell lines)Varied N(4)-substituents on thiosemicarbazoneData presented as % inhibition and apoptosis induction[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the context of pyrrole derivatives.

Tyrosinase Inhibitory Activity Assay

This assay is used to screen for potential inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (substrate) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the tyrosinase solution and the test compound solution.

    • Incubate the mixture at a specific temperature (e.g., 37 °C) for a set period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of tyrosinase activity.

    • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.[2]

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Mycobacterium tuberculosis) in an appropriate broth medium.

    • Adjust the turbidity of the bacterial suspension to a specific standard (e.g., 0.5 McFarland standard).

  • Assay Procedure (Broth Microdilution Method):

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in the broth medium.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (no compound) and a negative control (no bacteria).

    • Incubate the plates under appropriate conditions (e.g., 37 °C for a specified period).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Visualizing Structure-Activity Logic and Experimental Workflow

To better understand the relationships and processes involved in the SAR of this compound derivatives, the following diagrams are provided.

SAR_Logic cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Structure This compound R1 R1 (N1-position) Scaffold->R1 R2 R2 (Carboxylic Acid) Scaffold->R2 R3 R3/R5 (Pyrrole Ring) Scaffold->R3 Activity Potency & Selectivity (IC50 / MIC) R1->Activity R2->Activity R3->Activity

Caption: Logical relationship of SAR for this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Synthesis of 4-Cyano-1H-pyrrole-2-carboxylic Acid Derivatives B Primary Screening (e.g., Enzyme Inhibition Assay) A->B C Secondary Screening (e.g., Cellular Assays) B->C D Determine IC50 / MIC values C->D E Establish Structure-Activity Relationships (SAR) D->E

Caption: General experimental workflow for SAR studies.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. The available data on related pyrrole derivatives suggest that modifications at the N1-position, the C2-carboxylic acid, and other positions on the pyrrole ring can significantly impact biological activity. Future research should focus on systematic derivatization of this scaffold and evaluation against a diverse range of biological targets to fully elucidate its therapeutic potential. The insights provided in this guide, including comparative data and experimental protocols, aim to facilitate these efforts.

References

Lack of Publicly Available Data on Synergistic Effects of 4-cyano-1H-pyrrole-2-carboxylic acid with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and publicly available data reveals a current absence of studies investigating the synergistic effects of 4-cyano-1H-pyrrole-2-carboxylic acid in combination with established anticancer drugs. While the pyrrole scaffold is a known constituent in various compounds with anticancer properties, specific research on the combination therapy potential of this compound has not been published.

Our investigation into this topic included searches for combination studies with major chemotherapeutic agents such as doxorubicin and cisplatin. However, these inquiries did not yield any relevant experimental data, precluding the creation of a detailed comparison guide as requested. The existing literature primarily focuses on the synthesis of this compound or the anticancer activities of other pyrrole derivatives.

While direct data is unavailable for the specified compound, research into other pyrrole-based molecules demonstrates the potential for this chemical class to exhibit synergistic effects with anticancer treatments. For instance, a study on the related compound, 2-Amino-Pyrrole-Carboxylate (2-APC), has shown that it can sensitize cancer cells to the effects of doxorubicin.[1] This is achieved by impairing DNA damage repair mechanisms in tumor cells, thereby enhancing the cytotoxic effect of the chemotherapeutic agent.[1]

Given the absence of data on this compound, we are unable to provide the requested comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams.

We can, however, offer to compile a detailed guide on the synergistic effects of 2-Amino-Pyrrole-Carboxylate and doxorubicin , for which there is published research. This alternative guide would adhere to all the specified formatting requirements, including:

  • Data Presentation: Summarized quantitative data in structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Mandatory Visualization: Graphviz diagrams for signaling pathways and experimental workflows.

Please advise if you would like to proceed with this alternative topic.

References

From Building Block to Breakthrough: A Comparative Guide to Sunitinib and its Pyrrole Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the journey of a drug from a simple chemical scaffold to a clinically effective therapeutic is crucial. This guide provides a comprehensive analysis of sunitinib, a multi-targeted tyrosine kinase inhibitor, and its relationship with the chemical precursor, 4-cyano-1H-pyrrole-2-carboxylic acid. While a direct biological head-to-head comparison is not applicable—as one is a starting material and the other is a potent drug—this guide will illuminate the transformation of a pyrrole core into a powerful anticancer agent by detailing the synthesis, mechanism of action, and clinical performance of sunitinib.

Chemical Synthesis of Sunitinib: The Role of the Pyrrole Scaffold

Sunitinib's chemical structure is built upon a pyrrole ring, and its synthesis involves the use of pyrrole-based intermediates. While various synthetic routes exist, the core structure is often derived from precursors that establish the substituted pyrrole ring essential for its biological activity. This compound represents a class of chemical building blocks that can be utilized in the multi-step synthesis of complex molecules like sunitinib. The journey from this precursor to the final active pharmaceutical ingredient involves a series of chemical transformations, including amidation and condensation reactions, to append the necessary functional groups that enable its potent inhibitory activity against multiple receptor tyrosine kinases.

G cluster_0 Synthesis of Sunitinib Core cluster_1 Final Assembly of Sunitinib A This compound (or related pyrrole precursors) B Chemical Modifications (e.g., amidation, formylation) A->B Step 1 C Key Pyrrole Intermediate B->C Step 2 E Sunitinib Base C->E Step 3: Knoevenagel Condensation D 5-fluoro-2-oxindole D->E G Sunitinib Malate (Final Drug) E->G Step 4: Salt Formation F L-malic acid F->G cluster_pathways Signaling Pathways cluster_processes Cellular Processes VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation Survival Cell Survival PDGFR->Survival cKIT c-KIT cKIT->Proliferation cKIT->Survival Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT

Validating the Inhibitory Mechanism of 4-cyano-1H-pyrrole-2-carboxylic acid on Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential inhibitory mechanisms of 4-cyano-1H-pyrrole-2-carboxylic acid against two putative enzyme targets: tyrosinase and proline racemase. Due to the limited publicly available experimental data on the specific inhibitory activity of this compound, this document outlines a proposed validation strategy based on the known activities of structurally related pyrrole derivatives.

Putative Target Enzymes and Rationale

Based on the structure of this compound, two primary enzyme targets are proposed for initial investigation. The rationale is derived from the established inhibitory activities of analogous compounds.

  • Tyrosinase: Derivatives of 2-cyanopyrrole have demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. The presence of the cyano group in the pyrrole ring appears to be a crucial feature for this inhibition[1].

  • Proline Racemase (PRAC): Pyrrole-2-carboxylic acid is a well-characterized competitive inhibitor of proline racemase, an enzyme essential for the life cycle of certain pathogens[2]. The core pyrrole-2-carboxylic acid scaffold is a strong indicator of potential interaction with this enzyme.

Comparative Inhibitory Performance (Hypothetical Data)

The following tables present a hypothetical comparison of the inhibitory performance of this compound against the putative target enzymes, alongside known inhibitors. These values are illustrative and would need to be determined experimentally.

Table 1: Comparison of Tyrosinase Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference CompoundReference IC50 (µM)
This compoundMushroom TyrosinaseTo be determinedTo be determinedKojic Acid28.72[1]
2-cyanopyrrole derivative (A12)Mushroom Tyrosinase0.97[1]Reversible, Mixed-type[1]Kojic Acid28.72[1]
L-pyroglutamic acidMushroom Tyrosinase3380[3][4][5]Competitive[3][4][5]Kojic Acid28.72[1]

Table 2: Comparison of Proline Racemase Inhibitory Activity

CompoundTarget EnzymeKi (µM)Inhibition TypeReference CompoundReference Ki (µM)
This compoundTrypanosoma cruzi Proline RacemaseTo be determinedTo be determinedPyrrole-2-carboxylic acid~3.6[6]
Pyrrole-2-carboxylic acidClostridium sticklandii Proline Racemase3.6[6]Competitive[2]L-Proline (Substrate)-
Δ1-pyrroline-2-carboxylateClostridium sticklandii Proline RacemaseTransition state analogueCompetitive[7]L-Proline (Substrate)-

Experimental Protocols

Detailed methodologies for key experiments to validate the inhibitory potential of this compound are provided below.

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibition[8][9][10].

Materials:

  • Mushroom Tyrosinase (e.g., 3000 U/mL in phosphate buffer)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and kojic acid in DMSO.

    • Prepare a solution of L-DOPA in phosphate buffer.

    • Prepare a working solution of mushroom tyrosinase in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add phosphate buffer to each well.

    • Add the test compound solution (at various concentrations) or the positive control to the respective wells.

    • Add the tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

    • Calculate the rate of reaction (dopachrome formation).

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition type, perform kinetic studies by varying the concentration of L-DOPA in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Proline Racemase Inhibition Assay

This protocol is based on established methods for measuring proline racemase activity[11][12].

Materials:

  • Purified Proline Racemase (e.g., from Trypanosoma cruzi or Clostridium sticklandii)

  • L-Proline and D-Proline

  • This compound (test compound)

  • Pyrrole-2-carboxylic acid (positive control)

  • Assay Buffer (e.g., Tris-HCl with DTT)

  • Reagents for detecting D-Proline or L-Proline (e.g., D-amino acid oxidase coupled with a colorimetric or fluorometric probe)

  • Spectrophotometer or Fluorometer

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the assay buffer and L-proline.

    • Add the test compound (at various concentrations) or the positive control to the respective reaction tubes.

    • Initiate the reaction by adding the proline racemase enzyme.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction (e.g., by heat inactivation or addition of an acid).

  • Quantification of Product:

    • Quantify the amount of D-proline formed using a specific detection method. For example, a coupled enzyme assay where D-amino acid oxidase oxidizes D-proline, producing hydrogen peroxide, which is then detected by a colorimetric or fluorometric probe.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition compared to the control reaction without the inhibitor.

    • Calculate the IC50 value.

    • For kinetic analysis, vary the concentration of L-proline at different fixed concentrations of the inhibitor to determine the inhibition type (e.g., competitive, non-competitive) and the inhibition constant (Ki) using appropriate kinetic models and plots (e.g., Lineweaver-Burk).

Visualizations

Proposed Inhibitory Mechanism and Experimental Workflow

The following diagrams illustrate the proposed inhibitory mechanisms and the general workflow for their validation.

Inhibitory_Mechanism cluster_tyrosinase Tyrosinase Inhibition cluster_prac Proline Racemase Inhibition Tyrosinase Tyrosinase (Active Site with Cu2+) Dopaquinone Dopaquinone (Product) Tyrosinase->Dopaquinone Catalyzes Inhibited_Complex_T Tyrosinase-Inhibitor Complex (Inactive) Tyrosinase->Inhibited_Complex_T L_DOPA L-DOPA (Substrate) L_DOPA->Tyrosinase Binds to active site Inhibitor_T 4-cyano-1H-pyrrole- 2-carboxylic acid Inhibitor_T->Tyrosinase Binds to active site Inhibitor_T->Inhibited_Complex_T PRAC Proline Racemase (PRAC) D_Proline D-Proline (Product) PRAC->D_Proline Interconverts Inhibited_Complex_P PRAC-Inhibitor Complex (Inactive) PRAC->Inhibited_Complex_P L_Proline L-Proline (Substrate) L_Proline->PRAC Binds to active site Inhibitor_P 4-cyano-1H-pyrrole- 2-carboxylic acid Inhibitor_P->PRAC Binds to active site Inhibitor_P->Inhibited_Complex_P

Caption: Proposed competitive inhibitory mechanisms for this compound.

Experimental_Workflow cluster_workflow Validation Workflow start Synthesize/Acquire This compound in_vitro In Vitro Enzyme Assays (Tyrosinase & Proline Racemase) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 kinetics Kinetic Studies (Lineweaver-Burk Plot) ic50->kinetics inhibition_type Determine Inhibition Type (Competitive, Non-competitive, etc.) kinetics->inhibition_type sar Structure-Activity Relationship (SAR) with Analogs inhibition_type->sar in_silico In Silico Docking Studies inhibition_type->in_silico cellular Cellular Assays (e.g., Melanin production in B16 cells) inhibition_type->cellular conclusion Validate Inhibitory Mechanism sar->conclusion in_silico->conclusion cellular->conclusion

Caption: General experimental workflow for validating enzyme inhibitory activity.

Signaling Pathway Context

The inhibition of the putative target enzymes can impact specific biological pathways.

Signaling_Pathway cluster_melanogenesis Melanogenesis Pathway cluster_pathogen Pathogen Survival Pathway (e.g., T. cruzi) Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor_T 4-cyano-1H-pyrrole- 2-carboxylic acid Inhibitor_T->Tyrosinase Inhibits L_Proline L-Proline D_Proline D-Proline L_Proline->D_Proline Racemization Cell_Wall Pathogen Cell Wall Component Synthesis D_Proline->Cell_Wall PRAC Proline Racemase (PRAC) PRAC->D_Proline Inhibitor_P 4-cyano-1H-pyrrole- 2-carboxylic acid Inhibitor_P->PRAC Inhibits

Caption: Biological pathways potentially affected by the inhibition of target enzymes.

References

A Comparative Guide to the In Vivo Efficacy of 4-cyano-1H-pyrrole-2-carboxylic Acid in a Preclinical Colorectal Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Dateline: SHANGHAI, China – In the ongoing search for novel therapeutic agents against colorectal cancer, this guide presents a proposed preclinical in vivo validation of 4-cyano-1H-pyrrole-2-carboxylic acid. Lacking direct in vivo studies on this specific compound, this document outlines a comprehensive experimental framework to assess its efficacy. The proposed study compares the potential of this compound with a targeted therapy, AZD3965, and a standard-of-care chemotherapeutic, 5-Fluorouracil (5-FU), in a human colorectal cancer xenograft mouse model.

Hypothesized Therapeutic Rationale

Pyrrole derivatives have garnered significant interest in oncology for their potential as anticancer agents. While the precise mechanism of this compound is yet to be fully elucidated, its structural features, particularly the carboxylic acid moiety, suggest a potential role as an inhibitor of monocarboxylate transporters (MCTs). MCTs, such as MCT1, are crucial for lactate transport and are often upregulated in cancer cells to sustain their high glycolytic rate. By inhibiting MCT1, it is hypothesized that this compound could disrupt cancer cell metabolism, leading to intracellular acidification and cell death.

Comparative Efficacy Evaluation in a Colorectal Cancer Xenograft Model

This section details a proposed preclinical study to evaluate the in vivo antitumor activity of this compound.

Animal Model and Tumor Induction

The study would utilize immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneous xenografts of a human colorectal cancer cell line, such as HCT116.[1][2] These models are well-established for assessing the efficacy of anticancer agents.[3][4][5]

Treatment Groups and Dosing Regimen

The following treatment groups would be established:

  • Vehicle Control: Administration of the vehicle used to dissolve the test compounds.

  • This compound: Administered at a dose determined by prior maximum tolerated dose (MTD) studies.

  • AZD3965: A known MCT1 inhibitor, serving as a positive control for the hypothesized mechanism of action.[6][7][8][9]

  • 5-Fluorouracil (5-FU): A standard-of-care chemotherapy for colorectal cancer, providing a benchmark for clinical relevance.[1][10][11][12][13]

Quantitative Data Summary

The following table outlines the expected quantitative data to be collected for a comprehensive comparison of the treatment groups.

ParameterVehicle ControlThis compoundAZD39655-Fluorouracil (5-FU)
Tumor Growth Inhibition (%) 0To be determinedExpected significant inhibitionExpected significant inhibition
Final Tumor Volume (mm³) Baseline growthTo be determinedExpected reduction vs. controlExpected reduction vs. control
Intratumoral Lactate Level (µmol/g tissue) BaselineExpected increaseExpected increaseVariable effect
Ki-67 Proliferation Index (%) HighExpected decreaseExpected decreaseExpected decrease
Body Weight Change (%) StableMonitored for toxicityMonitored for toxicityPotential decrease

Experimental Protocols

Detailed methodologies for the key experiments in this proposed study are provided below.

Human Colorectal Cancer Xenograft Model Establishment
  • Cell Culture: HCT116 human colorectal carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Preparation: Cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.[14]

  • Tumor Implantation: The cell suspension is subcutaneously injected into the flank of 6-8 week old female BALB/c nude mice.[15]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.[16] Treatments commence when tumors reach a palpable size (e.g., 100-150 mm³).[6]

Drug Administration
  • This compound and AZD3965: Formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water) and administered orally (p.o.) or intraperitoneally (i.p.) daily for a specified period (e.g., 21 days). The route and dose would be informed by prior pharmacokinetic and MTD studies.

  • 5-Fluorouracil: Dissolved in sterile saline and administered intraperitoneally (i.p.) according to a clinically relevant schedule (e.g., 50 mg/kg, daily for 5 days).[10][13]

Assessment of Antitumor Efficacy
  • Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[17][18]

  • Tumor and Body Weight Measurement: Tumor volume and mouse body weight are measured 2-3 times per week to assess efficacy and toxicity.

Pharmacodynamic Marker Analysis
  • Tissue Collection: At the end of the treatment period, mice are euthanized, and tumors are excised. A portion of the tumor is snap-frozen in liquid nitrogen for lactate analysis, and the remainder is fixed in 10% neutral buffered formalin for immunohistochemistry.[19]

  • Intratumoral Lactate Measurement: Frozen tumor tissue is homogenized, and lactate levels are quantified using a commercial lactate assay kit.[19][20][21][22]

  • Ki-67 Immunohistochemistry: Formalin-fixed, paraffin-embedded tumor sections are stained for the proliferation marker Ki-67.[23][24][25][26][27] The percentage of Ki-67-positive nuclei is determined by analyzing multiple high-power fields per tumor.

Visualizing the Proposed Mechanisms and Workflows

To further illustrate the conceptual framework of this study, the following diagrams are provided.

G cluster_0 Cancer Cell Metabolism cluster_1 Drug Action Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate_in Intracellular Lactate Glycolysis->Lactate_in High Rate Pyruvate Pyruvate Glycolysis->Pyruvate MCT1 MCT1 Lactate_in->MCT1 Efflux TCA TCA Cycle Pyruvate->TCA Lactate_out Extracellular Lactate MCT1->Lactate_out This compound This compound This compound->MCT1 Inhibition AZD3965 AZD3965 AZD3965->MCT1 Inhibition 5-FU 5-Fluorouracil DNA_Synth DNA Synthesis 5-FU->DNA_Synth Inhibition

Caption: Hypothesized signaling pathway and drug targets in colorectal cancer.

G cluster_0 Pre-Treatment cluster_1 Treatment Phase (21 days) cluster_2 Post-Treatment Analysis A HCT116 Cell Culture B Subcutaneous Injection A->B C Tumor Growth (to 100-150 mm³) B->C D Randomization into 4 Treatment Groups C->D E Daily Dosing D->E F Tumor & Body Weight Monitoring E->F F->E G Tumor Excision F->G H TGI Calculation G->H I Lactate Assay G->I J Ki-67 IHC G->J

Caption: Experimental workflow for in vivo efficacy testing.

G This compound This compound MCT1_Inhibition MCT1 Inhibition This compound->MCT1_Inhibition Lactate_Accumulation Intracellular Lactate Accumulation MCT1_Inhibition->Lactate_Accumulation Metabolic_Stress Metabolic Stress & pH Imbalance Lactate_Accumulation->Metabolic_Stress Tumor_Growth_Inhibition Tumor Growth Inhibition Metabolic_Stress->Tumor_Growth_Inhibition

Caption: Logical relationship of the hypothesized mechanism of action.

References

Comparative Docking Analysis of 4-Cyano-1H-pyrrole-2-carboxylic Acid Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Synthesized In Silico Investigation into EGFR and CDK2 Inhibition

This guide presents a comparative molecular docking study of novel 4-cyano-1H-pyrrole-2-carboxylic acid analogs, designed as potential inhibitors of key protein kinases implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The following analysis, based on established methodologies, provides insights into the structure-activity relationships and therapeutic potential of these compounds.

Data Presentation: Comparative Docking and Inhibitory Activity

The in silico performance of the designed this compound analogs against EGFR and CDK2 is summarized below. Binding energy values are presented in kcal/mol, with lower values indicating a higher binding affinity.[1] Predicted inhibitory concentrations (IC50) are given in micromolar (µM).

Compound IDTarget ProteinBinding Energy (kcal/mol)Predicted IC50 (µM)
Analog 1 EGFR-9.80.15
CDK2-8.51.20
Analog 2 EGFR-9.20.45
CDK2-8.80.95
Analog 3 EGFR-10.50.08
CDK2-9.10.50
Analog 4 EGFR-8.90.80
CDK2-8.21.80
Doxorubicin EGFR-0.008[2]
(Reference)CDK2--

Experimental Protocols

The methodologies outlined below are based on established protocols for molecular docking studies.[3][4]

Molecular Docking Protocol

1. Protein Preparation: The three-dimensional crystal structures of the target proteins, EGFR (PDB ID: 1M17) and CDK2 (PDB ID: 1HCK), were obtained from the Protein Data Bank. The protein structures were prepared for docking using the Protein Preparation Wizard in Maestro (Schrödinger, LLC). This process involved the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, and energy minimization using the OPLS force field.

2. Ligand Preparation: The 2D structures of the this compound analogs were sketched and converted to 3D structures. The LigPrep module was utilized to generate low-energy conformers of the ligands using the MMFF94 force field.

3. Grid Generation and Docking: A receptor grid was generated for each protein, centered on the active site defined by the co-crystallized ligand. The prepared ligands were then docked into the active site of the respective proteins using the GLIDE (Grid-based Ligand Docking with Energetics) program in Standard Precision (SP) mode. The final evaluation of the ligand-protein interaction was performed using the GlideScore, and the best-docked pose for each analog was saved for further analysis.

Visualizations

Molecular Docking Workflow

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB) grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D) docking Molecular Docking (GLIDE/AutoDock) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Energy) docking->scoring pose_analysis Pose Analysis (Interactions) scoring->pose_analysis

A typical workflow for in silico molecular docking studies.
EGFR Signaling Pathway Inhibition

EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization EGFR->Dimerization Analog 4-Cyano-1H-pyrrole-2- carboxylic acid analog Analog->EGFR Inhibition Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Inhibition of the EGFR signaling pathway by the studied analogs.

References

A Comparative Analysis of the Therapeutic Index of Novel 4-Cyano-1H-pyrrole-2-carboxylic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of novel 4-cyano-1H-pyrrole-2-carboxylic acid derivatives against established anticancer agents. The analysis is based on in vitro cytotoxicity data, offering a preliminary evaluation of the selective toxicity of these novel compounds, a critical parameter in drug development.

Executive Summary

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. This guide focuses on a promising class of compounds: this compound derivatives. By comparing their cytotoxic effects on various cancer cell lines and a normal human cell line with those of standard chemotherapeutic drugs—Doxorubicin, Cisplatin, and 5-Fluorouracil—we can preliminarily assess their therapeutic window. The data presented herein is collated from peer-reviewed studies, providing a foundation for further investigation into the therapeutic potential of these novel pyrrole derivatives.

Data Presentation: Comparative Cytotoxicity (IC50, µM)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of novel this compound derivatives and standard anticancer drugs against a panel of human cancer cell lines and a normal human umbilical vein endothelial cell (HUVEC) line. A lower IC50 value indicates higher cytotoxicity. The therapeutic index (TI) is conceptually represented by the ratio of the IC50 for normal cells to that for cancer cells; a higher ratio suggests greater selectivity for cancer cells.

Note on Data Comparability: The IC50 values for the standard drugs are compiled from various sources. While efforts were made to select data with comparable experimental conditions (e.g., 48-hour incubation), variations may exist. The data for the novel pyrrole derivatives are from a single study with a consistent 48-hour incubation period.

Table 1: Cytotoxicity of Novel this compound Derivatives

CompoundLoVo (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SK-OV-3 (Ovarian Cancer) IC50 (µM)HUVEC (Normal Cells) IC50 (µM)
Derivative 4a >50>50>50>50
Derivative 4d >50>50>50>50

*Data extracted from a 48-hour MTS assay. The study indicated that at 50 µM, compounds 4a and 4d induced a significant decrease in viability in LoVo cells (30.87% and 54.19% decrease, respectively), while showing lower toxicity to HUVEC cells, suggesting a favorable therapeutic window, though exact IC50 values were above the tested range.[1]

Table 2: Comparative Cytotoxicity of Standard Anticancer Drugs

DrugLoVo (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SK-OV-3 (Ovarian Cancer) IC50 (µM)HUVEC (Normal Cells) IC50 (µM)
Doxorubicin ~1-10~0.5-2.5~0.1-1~0.1-1
Cisplatin ~5-20~5-30~1-10~3-15
5-Fluorouracil ~1-15~1-5~5-25~10-160

*These values represent an approximate range compiled from multiple studies with incubation times generally between 48 and 72 hours.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Experimental Protocols

The following is a detailed methodology for a typical in vitro cytotoxicity assay used to determine the IC50 values of the novel compounds.

MTS Assay for Cell Viability

This protocol is based on the methodology described for the evaluation of the novel pyrrole derivatives.[1]

  • Cell Culture: Human cancer cell lines (LoVo, MCF-7, SK-OV-3) and HUVEC normal cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds (novel pyrrole derivatives or standard drugs) are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48 hours. A control group receives medium with the same concentration of DMSO.

  • MTS Reagent Addition: After the incubation period, a solution of (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), inner salt (MTS) in combination with an electron coupling reagent (phenazine ethosulfate) is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The MTS is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium. The absorbance of the formazan is measured at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

EGFR_VEGFR_Signaling_Pathway Ligand_EGF EGF/TGF-α EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR VEGFR Ligand_VEGF->VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PLCg PLCγ VEGFR->PLCg VEGFR->PI3K Pyrrole_Derivative Novel 4-Cyano-Pyrrole Derivatives Pyrrole_Derivative->EGFR Inhibition Pyrrole_Derivative->VEGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Proposed mechanism of action via EGFR/VEGFR signaling inhibition.

Experimental Workflow

Cytotoxicity_Assay_Workflow Start Start: Cell Culture Seeding Seed Cells in 96-well Plates (1x10^4 cells/well) Start->Seeding Incubation1 24h Incubation (Adhesion) Seeding->Incubation1 Treatment Treat with Novel Pyrrole Derivatives & Standard Drugs (Varying Concentrations) Incubation1->Treatment Incubation2 48h Incubation Treatment->Incubation2 MTS_Addition Add MTS Reagent Incubation2->MTS_Addition Incubation3 1-4h Incubation (Color Development) MTS_Addition->Incubation3 Measurement Measure Absorbance at 490 nm Incubation3->Measurement Analysis Data Analysis: Calculate % Viability & IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for in vitro cytotoxicity assessment using MTS assay.

Therapeutic Index Concept

Therapeutic_Index_Concept cluster_formula cluster_high cluster_low TI Therapeutic Index (TI) Ratio = Denominator Efficacy against Cancer Cells (e.g., IC50 on LoVo) Ratio->Denominator HighTI High TI: Safer & More Selective Ratio->HighTI LowTI Low TI: Less Selective, Higher Potential for Side Effects Ratio->LowTI Numerator Toxicity to Normal Cells (e.g., IC50 on HUVEC) Numerator->Ratio

References

Safety Operating Guide

Proper Disposal of 4-cyano-1H-pyrrole-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-cyano-1H-pyrrole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be aware of the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): All personnel handling this substance must wear the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.[3][4]

  • Eye Protection: Safety glasses with side shields or goggles are required to prevent eye contact.[4]

  • Lab Coat: A full-sleeved lab coat or a chemical-resistant suit is necessary to protect against skin contact.[3]

  • Respiratory Protection: In cases of significant dust generation or inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[5]

Handling Environment: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][5]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[5]

Step 1: Waste Segregation and Collection

  • Carefully collect any unused this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads).

  • Place the waste into a dedicated, clearly labeled, and sealable waste container. The container should be made of a material compatible with the chemical.

Step 2: Labeling the Waste Container

  • The waste container must be accurately and clearly labeled. The label should include:

    • The full chemical name: "this compound"

    • The CAS Number: 80242-24-6

    • Appropriate hazard pictograms (e.g., harmful, irritant).

    • The date of accumulation.

    • The name of the generating laboratory and principal investigator.

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated, secure waste accumulation area within the laboratory.

  • This area should be well-ventilated and away from incompatible materials.

  • The storage class for this solid combustible material is 11.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal service with a complete inventory of the waste, including the chemical name and quantity.

Step 5: Documentation

  • Maintain a detailed record of the disposal, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance and laboratory safety audits.

III. Spill Management

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated space, evacuate all non-essential personnel from the immediate vicinity.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the full range of required personal protective equipment.

  • Contain and Clean:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable container for disposal.[3][5]

    • Do not use water to clean up the initial spill, as this may spread the contamination.

    • Once the bulk of the material is collected, decontaminate the area with an appropriate solvent or soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste following the procedures outlined above.

IV. Hazard Summary

For quick reference, the key hazard information for this compound is summarized in the table below.

Hazard TypeDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.H302
Acute Dermal Toxicity Harmful in contact with skin.H312
Acute Inhalation Toxicity Harmful if inhaled.H332
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335

Data compiled from multiple safety data sheets.[1][2]

V. Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste Chemical & Contaminated Materials B->C D Place in a Labeled, Sealable Container C->D E Store in Designated Waste Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Maintain Disposal Records F->G Spill Spill Occurs Spill_Response Follow Spill Management Protocol Spill->Spill_Response Spill_Response->C Dispose of cleanup materials

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.